molecular formula C3H6ClN3O2 B021792 1-Aminohydantoin hydrochloride CAS No. 2827-56-7

1-Aminohydantoin hydrochloride

Cat. No.: B021792
CAS No.: 2827-56-7
M. Wt: 151.55 g/mol
InChI Key: WEOHANUVLKERQI-UHFFFAOYSA-N
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Description

1-Aminohydantoin hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C3H6ClN3O2 and its molecular weight is 151.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminoimidazolidine-2,4-dione;hydrochloride
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InChI

InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H
Source PubChem
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InChI Key

WEOHANUVLKERQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O2
Source PubChem
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DSSTOX Substance ID

DTXSID20499598
Record name 1-Aminoimidazolidine-2,4-dione--hydrogen chloride (1/1)
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Molecular Weight

151.55 g/mol
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CAS No.

2827-56-7
Record name 1-Aminohydantoin hydrochloride
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Record name 1-Aminohydantoin hydrochloride
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Record name 1-Aminoimidazolidine-2,4-dione--hydrogen chloride (1/1)
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Record name 1-aminoimidazolidine-2,4-dione hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 1-Aminohydantoin Hydrochloride: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-aminohydantoin (B1197227) hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, including the antibacterial agent nitrofurantoin (B1679001). This document details its synthesis, chemical and physical properties, and includes experimental protocols and workflow visualizations to support research and development activities.

Chemical Properties and Data

1-Aminohydantoin hydrochloride is the hydrochloride salt of 1-aminohydantoin. It is a white to pale yellow crystalline powder.[1] Its chemical structure and fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₃H₆ClN₃O₂[1][2][3][4][5]
Molecular Weight 151.55 g/mol [1][2][3][4][5]
CAS Number 2827-56-7[1][2][3][4][5]
Appearance Pale Yellow Powder[1]
Melting Point 201-205 °C (decomposes)[4]
Purity ≥98%[5]
Solubility

Quantitative solubility data for this compound is crucial for its application in various experimental settings. The following table summarizes its solubility in dimethyl sulfoxide (B87167) (DMSO). It has limited solubility in water.[3][6]

SolventSolubilityConcentrationNotes
DMSO30 mg/mL197.95 mMMoisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[7]
DMSO55 mg/mL362.92 mMSonication is recommended.[3]
Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of this compound. While raw spectral data is not publicly available in all databases, ¹H NMR, ¹³C NMR, and FTIR spectral data for this compound are available from specialized chemical suppliers and analytical service providers. A ¹³C solid-state NMR spectrum has been published in the context of its use in the synthesis of nitrofurantoin.

Synthesis of this compound

There are several established methods for the synthesis of this compound. This guide provides detailed protocols for two common routes: one starting from 1-benzylideneaminohydantoin (B1147426) and an alternative synthesis from acetone (B3395972) semicarbazone.

Synthesis via Hydrolysis of 1-Benzylideneaminohydantoin

This method involves the acid hydrolysis of 1-benzylideneaminohydantoin, which can be prepared from the condensation of benzaldehyde (B42025) semicarbazone with ethyl chloroacetate (B1199739).

Experimental Workflow:

synthesis_from_benzylideneaminohydantoin cluster_0 Step 1: Formation of 1-Benzylideneaminohydantoin cluster_1 Step 2: Hydrolysis Benzaldehyde semicarbazone Benzaldehyde semicarbazone Reaction Mixture 1 Reaction Mixture 1 Benzaldehyde semicarbazone->Reaction Mixture 1 Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Reaction Mixture 1 Sodium ethoxide in Ethanol (B145695) Sodium ethoxide in Ethanol Sodium ethoxide in Ethanol->Reaction Mixture 1 1-Benzylideneaminohydantoin 1-Benzylideneaminohydantoin Reaction Mixture 1->1-Benzylideneaminohydantoin Reflux Reaction Mixture 2 Reaction Mixture 2 1-Benzylideneaminohydantoin->Reaction Mixture 2 Concentrated HCl Concentrated HCl Concentrated HCl->Reaction Mixture 2 Water Water Water->Reaction Mixture 2 Distillation Distillation Reaction Mixture 2->Distillation Heat Evaporation Evaporation Distillation->Evaporation Remove Benzaldehyde Crystallization Crystallization Evaporation->Crystallization Reduced Pressure This compound This compound Crystallization->this compound Add Ethanol

Caption: Synthesis of this compound from 1-Benzylideneaminohydantoin.

Experimental Protocol:

A mixture of 1-benzylideneaminohydantoin (20.3 g), concentrated hydrochloric acid (250 ml), and water (250 ml) is distilled until the distillate is free from benzaldehyde. The remaining solution is then evaporated to near dryness under reduced pressure. Absolute ethanol (50 ml) is added, and the resulting crystalline white solid is filtered, washed with ethanol, and dried to yield this compound.

Synthesis from Acetone Semicarbazone

An alternative route involves the reaction of acetone semicarbazone with ethyl chloroacetate, followed by hydrolysis of the intermediate.

Experimental Workflow:

synthesis_from_acetone_semicarbazone cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis and Purification Acetone semicarbazone Acetone semicarbazone Reaction Mixture 1 Reaction Mixture 1 Acetone semicarbazone->Reaction Mixture 1 Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Reaction Mixture 1 Sodium methoxide (B1231860) in Methanol Sodium methoxide in Methanol Sodium methoxide in Methanol->Reaction Mixture 1 Intermediate Intermediate Reaction Mixture 1->Intermediate Heat (55-60°C) Reaction Mixture 2 Reaction Mixture 2 Intermediate->Reaction Mixture 2 Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Reaction Mixture 2 Evaporation Evaporation Reaction Mixture 2->Evaporation Reflux Acetone Treatment Acetone Treatment Evaporation->Acetone Treatment Reduced Pressure Ethanol Treatment Ethanol Treatment Acetone Treatment->Ethanol Treatment This compound This compound Ethanol Treatment->this compound

Caption: Synthesis of this compound from Acetone Semicarbazone.

Experimental Protocol:

Sodium methoxide (10.8 g) is dissolved in super-dry industrial methylated spirits (90 ml), and acetone semicarbazone (23 g) is added. This mixture is then slowly added to ethyl chloroacetate (12.25 g) mixed with super-dry industrial methylated spirits (30 ml) while maintaining the temperature at 55-60°C. The mixture is stirred for 30 minutes. A further 10.8 g of sodium methoxide in 100 ml of spirits is added, followed by 12.35 g of ethyl chloroacetate, keeping the temperature at 55-60°C. After stirring and refluxing, the reaction mixture is worked up with hydrochloric acid to a pH of 1-2 and refluxed. The solvent is removed under reduced pressure. The residue is then treated with acetone and subsequently with ethanol to yield this compound.[8]

Applications and Biological Significance

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its primary application is as an intermediate in the production of nitrofurantoin, an antibiotic commonly used to treat urinary tract infections.

Furthermore, 1-aminohydantoin is a major metabolite of nitrofurantoin in animal tissues.[3] As such, its hydrochloride salt is used as a standard for analytical methods aimed at detecting residues of veterinary drugs in food products like meat and milk.[3] The molecule covalently binds to tissue proteins and can be released under mildly acidic conditions for derivatization and subsequent detection.[3]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for researchers and professionals working with this compound. For further details on specific applications or analytical methods, consulting the primary literature is recommended.

References

1-Aminohydantoin Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Applications in Pharmaceutical Synthesis, Analytical Chemistry, and Biomedical Research

Abstract

1-Aminohydantoin hydrochloride (AHD), a heterocyclic organic compound, serves as a pivotal molecule in various scientific research domains. This technical guide provides a comprehensive overview of its primary applications, focusing on its role as a crucial intermediate in the synthesis of pharmaceuticals, its use as an analytical standard for veterinary drug residue analysis, and its emerging potential in biochemical research, particularly concerning enzyme inhibition and neuroprotection. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and visual representations of key processes and pathways involving this compound.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder. Its chemical structure and key properties are summarized below.

PropertyValue
CAS Number 2827-56-7[1]
Molecular Formula C₃H₆ClN₃O₂[1]
Molecular Weight 151.55 g/mol [1]
Synonyms 1-aminoimidazolidine-2,4-dione hydrochloride, AHD
Melting Point 201-205 °C
Solubility Soluble in water[2]. Soluble in DMSO (≥ 2.5 mg/mL)[3].

Core Applications in Research

This compound is a versatile compound with established roles in several areas of scientific research.[2]

Intermediate in Pharmaceutical Synthesis

A primary application of this compound is as a key building block in the synthesis of various pharmaceuticals.[2] It is particularly notable for its use in the production of the antibacterial agent Nitrofurantoin.[4] Additionally, it serves as a precursor for other bioactive molecules, including skeletal muscle relaxants like Dantrolene and compounds with potential neuroprotective properties.[5][6][7]

This protocol outlines a common method for the synthesis of Nitrofurantoin via the condensation of 1-Aminohydantoin with a 5-nitrofurfural derivative.

  • Hydrolysis of 5-nitrofurfural diethyl acetal (B89532):

    • In a reaction vessel, combine hydrochloric acid and purified water.

    • Add 5-nitrofurfural diethyl acetal to the acidic solution.

    • Heat the mixture to 60-70°C and then increase the temperature to 80-85°C to facilitate complete hydrolysis to 5-nitro-2-furaldehyde.

  • Condensation Reaction:

    • To the reaction mixture, add a suitable catalyst and sodium chloride.

    • Introduce pre-heated 1-Aminohydantoin (at 60-70°C).

  • Reflux and Isolation:

    • Pressurize the reaction vessel and heat to 90-95°C.

    • Maintain reflux for 40-60 minutes.

  • Purification:

    • Wash the resulting product with purified water until the pH is between 6.0 and 8.0.

    • Filter and dry the solid.

    • For further purification, wash the obtained Nitrofurantoin with hot purified water (90-95°C), followed by cooling to 0-20°C to yield the final product.

G Synthesis of Nitrofurantoin from 1-Aminohydantoin HCl cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_purification Step 3: Purification 5-nitrofurfural_diethyl_acetal 5-Nitrofurfural Diethyl Acetal HCl_H2O HCl / H₂O (80-85°C) 5-nitrofurfural_diethyl_acetal->HCl_H2O 5-nitro-2-furaldehyde 5-Nitro-2-furaldehyde HCl_H2O->5-nitro-2-furaldehyde Reaction_Mixture Reaction Mixture (90-95°C, Reflux) 5-nitro-2-furaldehyde->Reaction_Mixture 1-Aminohydantoin 1-Aminohydantoin 1-Aminohydantoin->Reaction_Mixture Crude_Nitrofurantoin Crude Nitrofurantoin Reaction_Mixture->Crude_Nitrofurantoin Washing Washing with H₂O Crude_Nitrofurantoin->Washing Drying Drying Washing->Drying Final_Product Nitrofurantoin Drying->Final_Product

A simplified workflow for the synthesis of Nitrofurantoin.
Analytical Standard in Veterinary Drug Residue Analysis

1-Aminohydantoin is the primary metabolite of the banned veterinary antibiotic nitrofurantoin.[3] Its detection in animal-derived food products is crucial for food safety monitoring. This compound is used as a certified reference material for the quantification of these residues.[3] The analytical methods typically involve the derivatization of 1-Aminohydantoin with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form a more stable and detectable product, NP-AHD, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The performance of LC-MS/MS methods for the detection of 1-Aminohydantoin (as its 2-NBA derivative) is characterized by high sensitivity and specificity.

ParameterTypical Value
Limit of Detection (LOD) 0.08 - 0.36 µg/kg
Limit of Quantification (LOQ) 0.12 - 0.61 µg/kg
Recovery 85 - 110%
Precision (RSD) < 15%

Note: These values are indicative and may vary depending on the specific matrix and analytical instrumentation.

This protocol provides a general procedure for the analysis of 1-Aminohydantoin residues in meat samples.

  • Sample Preparation and Hydrolysis:

    • Weigh approximately 1-2 g of homogenized meat tissue into a centrifuge tube.

    • Add an internal standard solution (e.g., isotopically labeled 1-Aminohydantoin).

    • Add 5-10 mL of 0.1 M hydrochloric acid to release protein-bound metabolites.

  • Derivatization:

    • Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.

    • Incubate the mixture overnight (approximately 16 hours) at 37°C in a shaking water bath.

  • Extraction:

    • Cool the sample to room temperature and neutralize to approximately pH 7.0 with 1 M NaOH and a phosphate (B84403) buffer.

    • Perform a liquid-liquid extraction with ethyl acetate. Vortex vigorously and centrifuge to separate the layers.

    • Collect the organic (upper) layer. Repeat the extraction and combine the organic phases.

  • Clean-up and Concentration:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • LC-MS/MS Analysis:

    • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

    • Inject the sample into the LC-MS/MS system for analysis.

G Workflow for LC-MS/MS Analysis of 1-Aminohydantoin in Meat Sample_Homogenization Meat Sample Homogenization Hydrolysis Acid Hydrolysis (HCl) Sample_Homogenization->Hydrolysis Add Internal Standard Derivatization Derivatization (2-NBA, 37°C) Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction (Ethyl Acetate) Derivatization->Extraction Neutralization Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMSMS_Analysis LC-MS/MS Analysis Reconstitution->LCMSMS_Analysis

A general workflow for the analysis of 1-Aminohydantoin.

Emerging Research Areas

While the roles of this compound in synthesis and as an analytical standard are well-established, its direct biological activities are a subject of ongoing investigation. Research into related hydantoin (B18101) structures suggests potential applications in neuroprotection and as an anti-inflammatory agent.

Nitric Oxide Synthase (NOS) Inhibition and Anti-Inflammatory Potential

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory conditions and neurodegenerative diseases. Consequently, inhibitors of iNOS are of significant therapeutic interest. While direct and potent inhibition of NOS by this compound has not been extensively documented, research on structurally related compounds is promising. For instance, certain 3-aminohydantoin derivatives have been shown to reduce pro-inflammatory markers, including iNOS, in microglial cells. This suggests that the aminohydantoin scaffold could be a valuable starting point for the development of novel anti-inflammatory agents.

G Potential Anti-Inflammatory Action of Aminohydantoin Derivatives Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Microglia Microglial Cells Inflammatory_Stimuli->Microglia iNOS_Upregulation Upregulation of iNOS Microglia->iNOS_Upregulation NO_Production Increased NO Production iNOS_Upregulation->NO_Production Inflammation Neuroinflammation NO_Production->Inflammation Aminohydantoin_Derivative Aminohydantoin Derivative Aminohydantoin_Derivative->iNOS_Upregulation Inhibition

A diagram of the potential mechanism of action.
Neuroprotection

The hydantoin chemical scaffold is present in several neuroactive compounds. Research into derivatives of this compound is exploring their potential as neuroprotective agents. For example, a 3-aminohydantoin derivative has demonstrated neuroprotective effects in in vivo models of Parkinson's disease by ameliorating oxidative stress and dopaminergic neurodegeneration. These findings highlight the potential for developing novel therapeutics for neurodegenerative disorders based on the aminohydantoin structure.

Conclusion

This compound is a compound of significant utility in scientific research. Its established roles as a synthetic intermediate in the pharmaceutical industry and as a crucial analytical standard in food safety are well-defined and supported by robust methodologies. Furthermore, the emerging research into the biological activities of aminohydantoin derivatives, particularly in the areas of anti-inflammatory and neuroprotective effects, opens new avenues for drug discovery and development. This guide provides a foundational understanding of the current and potential applications of this compound, serving as a valuable resource for researchers in related fields.

References

Unraveling 1-Aminohydantoin Hydrochloride: A Technical Overview of Its Established Roles and Putative Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminohydantoin (B1197227) hydrochloride is a small molecule primarily recognized for its role as a major metabolite of the antibiotic nitrofurantoin (B1679001) and as a versatile intermediate in chemical synthesis.[1][2][3][4] While its utility in these areas is well-documented, a comprehensive understanding of its intrinsic mechanism of action as a bioactive compound remains largely undefined in publicly accessible scientific literature. This technical guide synthesizes the current knowledge surrounding 1-aminohydantoin hydrochloride, focusing on its established applications and exploring its potential, though not yet fully substantiated, biological effects. The information presented herein is intended to provide a foundational understanding for researchers and professionals in drug development and biochemical research.

Established Roles and Applications of this compound

The primary applications of this compound are in its capacity as a metabolite for analytical purposes and as a building block in organic synthesis.

Metabolite of Nitrofurantoin

This compound is the principal metabolite of the antibiotic nitrofurantoin found in animal tissues.[2] This metabolic relationship is crucial for regulatory and food safety applications. Specifically, it is used as a standard for the detection and quantification of nitrofurantoin residues in food products such as meat and milk.[2]

Intermediate in Chemical Synthesis

This compound serves as a key reagent in the synthesis of a variety of other molecules.[1] It is utilized in the development of pharmaceuticals, with particular mention of its use in creating compounds targeting neurological disorders and as a precursor to skeletal muscle relaxants.[1][3] Furthermore, it has applications in the agrochemical industry.[1]

Standard in Analytical Chemistry

Due to its stability and defined chemical properties, this compound is employed as a standard in various analytical methods.[1][2] Its most prominent use is in the monitoring of veterinary drug residues, as outlined in the experimental workflow below.

Experimental Protocols: Detection of Nitrofurantoin Residues

A common experimental procedure for the detection of nitrofurantoin residues via its metabolite, this compound, involves the following key steps:

  • Tissue Homogenization: A sample of the animal tissue (e.g., meat, milk) is homogenized to create a uniform mixture.

  • Acid Hydrolysis: The homogenate is subjected to mild acidic conditions. This step is crucial as it releases the this compound that has covalently bound to tissue proteins.[2]

  • Derivatization: The released this compound is then derivatized with 2-nitrobenzaldehyde. This reaction forms a nitrophenyl derivative of the metabolite, which is more readily detectable.[2]

  • Extraction and Clean-up: The derivatized product is extracted from the aqueous mixture using an organic solvent and the extract is purified to remove interfering substances.

  • Analytical Detection: The final extract is analyzed using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the derivatized metabolite, and by extension, the original nitrofurantoin residue.

Potential Biological Activities

While detailed mechanistic studies are scarce, some sources suggest potential biological activities for this compound. It is important to note that these are not yet well-characterized.

Enzyme Inhibition and Protein Interactions

This compound is reportedly used in biochemical research for studies related to enzyme inhibition and protein interactions.[1] However, specific enzymes that are inhibited by this compound and the nature of these interactions are not detailed in the available literature.

Antioxidant Activity

There is a mention of this compound having been shown to inhibit oxidative DNA damage in rat kidneys, with the proposed, but unconfirmed, mechanism being the suppression of reactive oxygen species (ROS).[5] The specifics of how it might interfere with ROS production or enhance antioxidant defenses have not been elucidated.

Visualizations

The following diagrams illustrate the known relationships and workflows involving this compound.

cluster_0 In Vivo Metabolism cluster_1 Analytical Workflow for Residue Detection Nitrofurantoin Nitrofurantoin (Administered Drug) Metabolism Metabolic Processes in Animal Tissues Nitrofurantoin->Metabolism AHD 1-Aminohydantoin (Metabolite) Metabolism->AHD AHD_Bound Protein-Bound 1-Aminohydantoin AHD->AHD_Bound Covalent Binding Tissue Tissue Sample Collection (e.g., Meat, Milk) Hydrolysis Acid Hydrolysis (Release from Proteins) Derivatization Derivatization with 2-Nitrobenzaldehyde Hydrolysis->Derivatization Detection LC-MS/HPLC Detection Derivatization->Detection AHD_Bound->Hydrolysis

Metabolism of Nitrofurantoin and Analytical Detection of its Metabolite.

Data Presentation

Due to the lack of specific quantitative data on the mechanism of action of this compound in the reviewed literature, a data table for comparison is not applicable at this time. Should studies emerge detailing IC50 values for enzyme inhibition or other quantitative measures of biological activity, this section would be populated accordingly.

Conclusion

This compound is a compound of significant interest in the fields of analytical chemistry and synthetic chemistry. Its role as a metabolite of nitrofurantoin is critical for food safety monitoring. While there are indications of potential biological activities, such as enzyme inhibition and antioxidant effects, the current body of scientific literature lacks the in-depth studies necessary to define a specific mechanism of action. For researchers and drug development professionals, this compound presents an area where further investigation is warranted to explore its potential therapeutic applications and to fully characterize its interactions with biological systems. Future research should focus on targeted screening against various enzymes and cellular pathways to elucidate any intrinsic bioactivity.

References

An In-Depth Technical Guide to 1-Aminohydantoin Hydrochloride: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Aminohydantoin (B1197227) hydrochloride, a key chemical intermediate in pharmaceutical synthesis. The document details its historical discovery, physicochemical properties, and detailed experimental protocols for its preparation.

Introduction and Historical Context

1-Aminohydantoin hydrochloride has emerged as a significant building block in medicinal chemistry, primarily recognized as a crucial intermediate in the synthesis of the antibacterial agent nitrofurantoin (B1679001). Its history is intrinsically linked to the broader development of hydantoin (B18101) chemistry. The parent compound, hydantoin, was first isolated in 1861 by Adolf von Baeyer. However, the synthesis of 1-Aminohydantoin was first described later.

An early and notable method for the synthesis of 1-Aminohydantoin was documented by Traube and Hoffa in 1898[1][2]. This initial process, starting from 1-hydrazine acetic acid ethyl ester, proved to be too costly for large-scale industrial applications[3]. The significance of 1-Aminohydantoin grew substantially with the advent of nitrofuran drugs, where it serves as a pivotal precursor. It is also a major metabolite of nitrofurantoin found in animal tissues, making it a standard for veterinary drug residue analysis[4].

Physicochemical Properties

This compound is a pale yellow crystalline powder.[5][6] Its stability and solubility in aqueous solutions make it a versatile reagent in various synthetic applications.[7] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 2827-56-7[8]
Molecular Formula C₃H₆ClN₃O₂[8]
Molecular Weight 151.55 g/mol [8]
Melting Point 201-205 °C (decomposes)[6]
Appearance Pale Yellow to Light Yellow Crystalline Powder[5][9]
Solubility DMSO: 30 mg/mL (197.95 mM)[10]
Methanol (Slightly, Heated)[6]
Topological Polar Surface Area 75.4 Ų[8]
Hydrogen Bond Donor Count 2[11]
Hydrogen Bond Acceptor Count 3[11]
Spectral Data ATR-IR and 13C solid-state NMR spectra are available.[12][13]

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common methods involve the cyclization of semicarbazone derivatives. Below are detailed protocols for two established methods.

Synthesis from 1-Benzylideneaminohydantoin (B1147426)

This method involves the hydrolysis of 1-benzylideneaminohydantoin using hydrochloric acid. The benzylidene group acts as a protecting group for the amino function during the hydantoin ring formation.

A mixture of 1-benzylideneaminohydantoin (20.3 g), concentrated hydrochloric acid (250 ml), and water (250 ml) is prepared in a distillation apparatus. The mixture is distilled until the distillate is free from the characteristic smell of benzaldehyde. The remaining solution is then evaporated to near dryness under reduced pressure. Absolute ethanol (B145695) (50 ml) is added to the residue, and the resulting white crystalline solid is collected by filtration. The solid is washed with ethanol and dried to yield this compound. The reported yield for this method is approximately 88%.

G cluster_0 Synthesis of this compound 1-Benzylideneaminohydantoin 1-Benzylideneaminohydantoin Distillation Distillation 1-Benzylideneaminohydantoin->Distillation Conc. HCl + Water Conc. HCl + Water Conc. HCl + Water->Distillation Evaporation Evaporation Distillation->Evaporation Removal of Benzaldehyde Crystallization Crystallization Evaporation->Crystallization Addition of Ethanol Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying 1-Aminohydantoin HCl 1-Aminohydantoin HCl Filtration & Drying->1-Aminohydantoin HCl

Caption: Synthetic workflow for this compound.

Synthesis from Acetone (B3395972) Semicarbazone

This alternative synthesis involves the reaction of acetone semicarbazone with ethyl monochloroacetate in the presence of a strong base, followed by acidic workup to yield the hydrochloride salt.[2]

  • Formation of the Intermediate: 10.8 g of sodium methoxide (B1231860) is dissolved in 90 ml of super-dry industrial methylated spirits. To this solution, 23 g of acetone semicarbazone is added and dissolved. This mixture is then slowly added with stirring to 12.25 g of ethyl monochloroacetate mixed with 30 ml of super-dry industrial methylated spirits, while maintaining the temperature at approximately 55-60°C. The reaction mixture is stirred at this temperature for 30 minutes. A further 10.8 g of sodium methoxide dissolved in 100 ml of super-dry industrial methylated spirits is added, followed by 12.35 g of ethyl monochloroacetate, keeping the temperature at 55-60°C. The mixture is stirred for an additional 30 minutes.[2]

  • Hydrolysis and Isolation: The reaction mixture is cooled, and a mixture of 100 ml of water and 22 g of concentrated sulfuric acid is added with vigorous stirring. The mixture is heated to about 78°C for 5 minutes to obtain a clear solution, then cooled and stirred at approximately 15°C for 1 hour. The resulting white crystalline solid (a mixture of 1-aminohydantoin sulfate (B86663) and sodium sulfate) is filtered, washed with aqueous alcohol, and dried.[2] To obtain the hydrochloride salt, this crude product can be treated with hydrochloric acid. A more direct approach to the hydrochloride salt involves using hydrochloric acid in the hydrolysis step.

G cluster_1 Logical Flow of Synthesis from Acetone Semicarbazone Acetone Semicarbazone Acetone Semicarbazone Condensation Condensation Acetone Semicarbazone->Condensation Ethyl Monochloroacetate Ethyl Monochloroacetate Ethyl Monochloroacetate->Condensation Sodium Methoxide Sodium Methoxide Sodium Methoxide->Condensation Acidic Hydrolysis Acidic Hydrolysis Condensation->Acidic Hydrolysis Intermediate Formation Isolation Isolation Acidic Hydrolysis->Isolation 1-Aminohydantoin HCl 1-Aminohydantoin HCl Isolation->1-Aminohydantoin HCl

Caption: Synthesis of 1-Aminohydantoin HCl from Acetone Semicarbazone.

Applications in Drug Development

The primary application of this compound is in the synthesis of pharmaceuticals. Its role as a key intermediate for nitrofurantoin is well-established. Beyond this, it is a versatile reactant for creating a variety of heterocyclic compounds with potential biological activities. Its use extends to the synthesis of skeletal muscle relaxants and ectoparasiticidal drugs.[7] Furthermore, due to its nature as a metabolite, it is a critical reference standard in analytical chemistry for monitoring drug residues in food products.[4]

Conclusion

This compound is a compound with a rich history rooted in the development of hydantoin chemistry. The synthetic methods outlined in this guide provide reliable and scalable routes to this important intermediate. For researchers and professionals in drug development, a thorough understanding of the properties and synthesis of this compound is essential for the innovation of new therapeutic agents and the quality control of existing pharmaceuticals.

References

1-Aminohydantoin Hydrochloride as a Metabolite of Nitrofurantoin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-aminohydantoin (B1197227) (AHD) hydrochloride, a major metabolite of the antibiotic nitrofurantoin (B1679001). Nitrofurantoin is a widely used therapeutic agent for urinary tract infections. Its metabolism leads to the formation of various compounds, with 1-aminohydantoin being a significant tissue-bound metabolite, particularly in animal tissues. The detection and quantification of 1-aminohydantoin are crucial for pharmacokinetic studies, drug residue monitoring in food products of animal origin, and understanding the overall disposition of nitrofurantoin. This document details the metabolic pathway of nitrofurantoin to 1-aminohydantoin, presents quantitative data on its formation and depletion, provides in-depth experimental protocols for its analysis, and includes visualizations of key processes to aid in research and drug development.

Introduction

Nitrofurantoin is a synthetic nitrofuran antibiotic primarily used for the treatment and prophylaxis of uncomplicated lower urinary tract infections.[1] Its efficacy is attributed to its rapid concentration in the urine.[2] The metabolism of nitrofurantoin is a critical aspect of its pharmacology and toxicology. In bacterial cells, nitrofurantoin is reduced by nitroreductases to highly reactive intermediates that damage bacterial DNA and other macromolecules.[3][4] In mammals, nitrofurantoin is also metabolized, leading to the formation of several metabolites. One of the most significant of these is 1-aminohydantoin (AHD).[5]

AHD is of particular interest because it forms tissue-bound residues, making it a key marker for monitoring the use of nitrofurantoin in food-producing animals.[5][6] This guide will delve into the scientific and technical details surrounding 1-aminohydantoin hydrochloride as a metabolite of nitrofurantoin.

Metabolic Pathway of Nitrofurantoin to 1-Aminohydantoin

The biotransformation of nitrofurantoin to 1-aminohydantoin involves the reduction of the nitro group on the furan (B31954) ring. This process can be mediated by various enzymes. In bacteria, flavoproteins known as nitroreductases (such as NfsA and NfsB) are responsible for this reduction, which is integral to the drug's antibacterial mechanism of action.[3] In mammals, cytochrome P450 reductase can participate in the redox cycling of nitrofurantoin.[7] The reduction process generates reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives, which are ultimately converted to the more stable 1-aminohydantoin.[8]

The formation of 1-aminohydantoin is a crucial step in the detoxification and elimination of nitrofurantoin. However, the metabolite's propensity to bind to tissue proteins necessitates specific analytical approaches for its detection and quantification.[5]

metabolic_pathway nitrofurantoin Nitrofurantoin reactive_intermediates Reactive Intermediates (Nitroso, Hydroxylamine) nitrofurantoin->reactive_intermediates Reduction (Nitroreductases, Cytochrome P450 Reductase) one_aminohydantoin 1-Aminohydantoin (AHD) reactive_intermediates->one_aminohydantoin Further Reduction & Rearrangement tissue_binding Tissue Protein Binding one_aminohydantoin->tissue_binding Covalent Bonding

Metabolic conversion of nitrofurantoin to 1-aminohydantoin.

Quantitative Data

The quantification of 1-aminohydantoin is essential for understanding the pharmacokinetics of nitrofurantoin and for regulatory monitoring of its residues in edible tissues. Below are tables summarizing the available quantitative data.

Table 1: Pharmacokinetic Parameters of Nitrofurantoin and its Metabolite 1-Aminohydantoin

ParameterNitrofurantoin1-Aminohydantoin (AHD)Reference(s)
Bioavailability ~80% (in healthy patients)Data not available[1]
Protein Binding ~60%Data not available[8]
Elimination Half-life 0.3 - 1.0 hours5.5 - 15.5 days (in porcine tissues)[2][6]
Metabolite Formation 1.2-1.4% of dose recovered as aminofurantoin (B1242050) in urine-[8]

Note: There is a lack of direct pharmacokinetic studies (e.g., Cmax, AUC) specifically on 1-aminohydantoin. The provided half-life for AHD is based on its depletion from tissues.

Table 2: 1-Aminohydantoin (AHD) Residue Concentrations and Depletion in Animal Tissues

Animal SpeciesTissueNitrofurantoin DoseAHD Concentration / DepletionReference(s)
PorcineMuscle, Liver, Kidney400 mg/kg in feed for 10 daysAHD was readily detectable 6 weeks after treatment cessation.[6]
ChickenMuscle30 or 100 µg/kg in feedNo appreciable accumulation of AHD was detected.[4]
ChickenLiver30 µg/kg in feedNot specified, but accumulation was implied to be low.[4]

Experimental Protocols

The analysis of 1-aminohydantoin in biological matrices is challenging due to its covalent binding to tissue proteins. The standard analytical approach involves acid hydrolysis to release the bound metabolite, followed by derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form a stable, detectable product (NP-AHD). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantification.

General Experimental Workflow for AHD Analysis

The following diagram illustrates the typical workflow for the determination of 1-aminohydantoin in tissue samples.

experimental_workflow sample_prep Sample Preparation (Homogenization) hydrolysis Acid Hydrolysis (Release of bound AHD) sample_prep->hydrolysis derivatization Derivatization (with 2-Nitrobenzaldehyde) hydrolysis->derivatization extraction Liquid-Liquid Extraction derivatization->extraction cleanup Evaporation & Reconstitution extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis

Workflow for 1-aminohydantoin analysis in tissues.
Detailed Protocol for LC-MS/MS Analysis of 1-Aminohydantoin in Poultry Muscle

This protocol is adapted from established methods for the determination of nitrofuran metabolites in animal tissues.

4.2.1. Materials and Reagents

  • This compound (AHD) analytical standard

  • 2-Nitrobenzaldehyde (2-NBA)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

4.2.2. Sample Preparation and Hydrolysis

  • Weigh 1.0 ± 0.1 g of homogenized poultry muscle tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 5 mL of 0.125 M HCl to the sample.

  • Vortex the mixture for 1 minute.

4.2.3. Derivatization

  • Add 200 µL of a 50 mM solution of 2-nitrobenzaldehyde in dimethyl sulfoxide (B87167) (DMSO) to the sample tube.

  • Vortex the tube thoroughly.

  • Incubate the sample overnight (approximately 16 hours) in a shaking water bath at 37°C.

4.2.4. Extraction

  • Cool the sample to room temperature.

  • Neutralize the sample by adding 5 mL of 0.1 M potassium phosphate (B84403) buffer (K2HPO4) and adjusting the pH to approximately 7.0 with 1 M NaOH.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

4.2.5. Evaporation and Reconstitution

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 1 mL of a 50:50 (v/v) methanol/water solution.

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

4.2.6. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) for the specific transitions of the derivatized 1-aminohydantoin (NP-AHD).

Conclusion

This compound is a critical metabolite for understanding the in vivo behavior of nitrofurantoin. Its formation through the reduction of the parent drug and its subsequent binding to tissue proteins make it a stable and reliable marker for nitrofurantoin exposure. The analytical methods for its detection, primarily LC-MS/MS, are well-established and sensitive, allowing for accurate quantification in complex biological matrices. The quantitative data on AHD, although limited in terms of classical pharmacokinetic parameters, provides valuable insights into its long depletion half-life in tissues. This technical guide serves as a comprehensive resource for professionals in the fields of drug metabolism, pharmacokinetics, and food safety, providing the necessary information to design and conduct further research on 1-aminohydantoin and its parent compound, nitrofurantoin.

References

An In-depth Technical Guide to the Solubility of 1-Aminohydantoin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 1-aminohydantoin (B1197227) hydrochloride (CAS No: 2827-56-7)[1][2]. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as a metabolite standard for the veterinary drug nitrofurantoin[3][4].

Physicochemical Properties

1-Aminohydantoin hydrochloride is a pale yellow powder with a molecular weight of 151.55 g/mol and a melting point in the range of 201-205 °C[5]. Its chemical structure plays a significant role in its solubility characteristics.

Solubility Profile

The solubility of this compound has been evaluated in a limited number of solvents. The available quantitative and qualitative data are summarized in the table below. It is important to note that for some solvents, only qualitative descriptions of solubility are available.

Solvent SystemConcentrationMolarityConditionsSource
Dimethyl Sulfoxide (DMSO)55 mg/mL362.92 mMSonication is recommended[3]
Dimethyl Sulfoxide (DMSO)25 mg/mL164.96 mMUltrasonic assistance needed[6]
WaterLimited solubilityNot specifiedNot specified[3]
WaterSolubleNot specifiedNot specified[7]
MethanolSlightly solubleNot specifiedHeating required[8]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL13.2 mMSonication is recommended[3]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL16.50 mMClear solution[4][6]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL16.50 mMClear solution[4][6]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL16.50 mMClear solution[4][6]

Note: The conflicting reports on water solubility ("Limited" vs. "Soluble") may depend on the specific experimental conditions and purity of the compound used.

Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent(s) of appropriate purity

  • Vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature.

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The solid phase should be present throughout the equilibration period.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Combine in Vial equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) prep_solvent->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for determining the solubility of a solid compound.

References

Unveiling the Enigmatic Profile of 1-Aminohydantoin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminohydantoin (B1197227) hydrochloride, a primary metabolite of the antibiotic nitrofurantoin (B1679001), presents a complex profile of interest to the scientific community. While extensively utilized as a crucial analytical marker for detecting nitrofurantoin residues in food products of animal origin, its intrinsic biological activities remain a subject of nascent exploration. This technical guide synthesizes the current understanding of 1-Aminohydantoin hydrochloride, delving into its identity as a reactive metabolite, the significant implications of its covalent binding to tissue proteins, and its potential, though largely inferred, biological activities. Drawing parallels from its parent compound and the broader class of hydantoin (B18101) derivatives, this document explores hypothetical roles in antimicrobial, anticonvulsant, and antitumor activities. Detailed experimental protocols for its detection and analysis are provided, alongside visualizations of its metabolic generation and analytical workflows, to equip researchers with a comprehensive resource for future investigations into this intriguing molecule.

Introduction: The Dual Identity of this compound

This compound is a hydantoin derivative primarily recognized as the principal tissue-bound metabolite of the urinary tract antibiotic, nitrofurantoin. Its significance has largely been confined to the realm of food safety, where it serves as a stable marker for the illegal use of nitrofurantoin in livestock. The formation of 1-Aminohydantoin involves the metabolic reduction of the nitro group of nitrofurantoin to a reactive intermediate, which can then be further processed to the hydantoin ring structure. This metabolic activation is central to both the therapeutic effect of the parent drug and the potential toxicity associated with its metabolites. The hydrochloride salt form enhances its stability and solubility for analytical applications.

The Reactive Nature and Toxicological Implications

The metabolism of nitrofurantoin to 1-Aminohydantoin proceeds through the formation of highly reactive intermediates. These intermediates are capable of covalently binding to cellular macromolecules, including proteins.[1][2] This covalent modification of tissue proteins by 1-Aminohydantoin is a key toxicological concern, as it can lead to the formation of adducts that may elicit immune responses or disrupt normal cellular function.[3] While the direct genotoxicity of 1-Aminohydantoin itself is not well-characterized, the genotoxic potential of nitrofurantoin and its metabolites is a recognized concern.[4]

Table 1: Summary of Toxicological Considerations for this compound

Toxicological AspectDescriptionReferences
Reactive Metabolite Formed from the reductive metabolism of nitrofurantoin, leading to reactive intermediates.[5]
Covalent Binding Capable of forming covalent adducts with tissue proteins.[1][2]
Potential Toxicity Protein adduct formation may lead to idiosyncratic drug reactions, including pulmonary and hepatic damage.[3][6]
Genotoxicity The parent compound, nitrofurantoin, and its metabolites are capable of damaging DNA.[4]

Inferred Biological Activities: A Landscape of Potential

Direct studies on the biological activities of this compound are scarce. However, by examining its parent compound and the broader family of hydantoin derivatives, we can infer potential areas of pharmacological interest.

Antimicrobial Activity: A Legacy of its Precursor?

Nitrofurantoin's antibacterial action stems from its reduction by bacterial nitroreductases to reactive intermediates that inhibit bacterial DNA, RNA, and protein synthesis.[6][7][8] As a stable metabolite of this process, it is plausible that 1-Aminohydantoin may retain some residual or contribute to the overall antimicrobial milieu, although this is yet to be experimentally verified. The broader class of hydantoin derivatives has been explored for the development of new antimicrobial agents.[5][9][10][11]

Anticonvulsant Potential: A Trait of the Hydantoin Core?

The hydantoin scaffold is a well-established pharmacophore in anticonvulsant drugs, with phenytoin (B1677684) being a prominent example.[12][13][14] Various derivatives of hydantoin have been synthesized and evaluated for their efficacy against seizures, often targeting voltage-gated sodium channels.[4][15] While there is no direct evidence, the structural similarity of 1-Aminohydantoin to this class of compounds suggests a hypothetical, albeit likely weak, potential for neuromodulatory activity.

Anticancer Activity: An Emerging Area for Hydantoins

Recent research has highlighted the potential of hydantoin derivatives as anticancer agents.[3][16][17] These compounds have been shown to exhibit inhibitory activity against various cancer cell lines. The specific mechanisms are diverse and often depend on the substitutions on the hydantoin ring. The potential for this compound in this area is entirely speculative and would require dedicated investigation.

Experimental Protocols

The primary experimental application of this compound is its detection in biological matrices as a marker of nitrofurantoin administration.

Detection of 1-Aminohydantoin in Animal Tissues by LC-MS/MS

This protocol is a standard method for the quantitative analysis of 1-Aminohydantoin in tissues like muscle, liver, and kidney.

1. Sample Preparation and Hydrolysis:

  • Homogenize 1 gram of tissue.

  • Add an internal standard (e.g., deuterated 1-Aminohydantoin).

  • Add 5 mL of 0.125 M HCl.

  • Incubate at 37°C overnight (approximately 16 hours) with shaking to release protein-bound 1-Aminohydantoin.

2. Derivatization:

  • Neutralize the sample with 1 M NaOH.

  • Add 200 µL of 50 mM 2-nitrobenzaldehyde (B1664092) (2-NBA) in DMSO.

  • Incubate at 37°C for 2 hours to form the NP-AHD derivative.

3. Extraction:

  • Perform a liquid-liquid extraction with 5 mL of ethyl acetate.

  • Vortex and centrifuge to separate the phases.

  • Collect the organic layer and repeat the extraction.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

4. LC-MS/MS Analysis:

  • Reconstitute the residue in a suitable mobile phase.

  • Inject the sample into an LC-MS/MS system equipped with a C18 column.

  • Use a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) with formic acid.

  • Monitor the specific mass transitions for the NP-AHD derivative and the internal standard.

Immunoassay for Rapid Screening of 1-Aminohydantoin

Immunoassays, such as ELISA or lateral flow assays, provide a rapid screening method for the detection of 1-Aminohydantoin.[10][15]

1. Principle:

  • These assays are typically based on a competitive format where free 1-Aminohydantoin in the sample competes with a labeled 1-Aminohydantoin conjugate for a limited number of antibody binding sites.

2. General Procedure (ELISA):

  • Coat a microtiter plate with antibodies specific to the derivatized 1-Aminohydantoin (NP-AHD).

  • Prepare tissue extracts as described in the LC-MS/MS protocol (hydrolysis and derivatization).

  • Add the prepared sample extract and an enzyme-labeled NP-AHD conjugate to the wells.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or fluorescent).

  • The signal intensity is inversely proportional to the concentration of 1-Aminohydantoin in the sample.

Visualizations

nitrofurantoin_metabolism nitrofurantoin Nitrofurantoin reactive_intermediate Reactive Nitroso and Hydroxylamine Intermediates nitrofurantoin->reactive_intermediate Bacterial/Host Nitroreductases aminohydantoin 1-Aminohydantoin reactive_intermediate->aminohydantoin Further Metabolism protein_adducts Covalent Protein Adducts reactive_intermediate->protein_adducts Covalent Binding

Metabolic activation of Nitrofurantoin to 1-Aminohydantoin.

detection_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue_sample Tissue Sample homogenization Homogenization tissue_sample->homogenization hydrolysis Acid Hydrolysis (Release of bound AHD) homogenization->hydrolysis derivatization Derivatization (with 2-NBA) hydrolysis->derivatization extraction Liquid-Liquid Extraction derivatization->extraction lcms LC-MS/MS Analysis extraction->lcms Quantitative immunoassay Immunoassay (Screening) extraction->immunoassay Qualitative/Semi-quantitative

Experimental workflow for the detection of 1-Aminohydantoin.

potential_activities cluster_inferred Inferred Potential Activities (Based on Parent Compound and Chemical Class) aminohydantoin 1-Aminohydantoin Hydrochloride antimicrobial Antimicrobial aminohydantoin->antimicrobial Hypothesized anticonvulsant Anticonvulsant aminohydantoin->anticonvulsant Hypothesized antitumor Antitumor aminohydantoin->antitumor Hypothesized

Inferred potential biological activities of 1-Aminohydantoin.

Conclusion and Future Directions

This compound occupies a unique position at the intersection of drug metabolism, toxicology, and analytical chemistry. While its role as a marker for nitrofurantoin is well-established, its own biological activities are a largely uncharted territory. The evidence for its formation as a reactive metabolite and its capacity for covalent binding to proteins underscores the need for a more thorough toxicological evaluation. Furthermore, the rich pharmacology of the broader hydantoin class suggests that dedicated studies into the antimicrobial, anticonvulsant, and antitumor properties of this compound could be a fruitful area of research. Future investigations should focus on elucidating its specific molecular targets, understanding the mechanisms of any observed bioactivity, and establishing a clear toxicological profile to move beyond its current status as a mere metabolite marker.

References

The Pivotal Role of 1-Aminohydantoin Hydrochloride in Agrochemical Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Synthetic Intermediate and its Contribution to the Development of Novel Pesticides

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

1-Aminohydantoin (B1197227) hydrochloride, a versatile heterocyclic compound, serves as a crucial starting material and key intermediate in the synthesis of a diverse range of biologically active molecules for the agrochemical industry. While not an active pesticide itself, its unique chemical architecture provides a foundational scaffold for the development of potent fungicides, herbicides, and insecticides. This technical guide elucidates the significant role of 1-aminohydantoin hydrochloride in agrochemical research, detailing its application in the synthesis of pesticidal hydantoin (B18101) derivatives. It provides a comprehensive overview of the synthetic pathways, mechanisms of action, and biological efficacy of these derivatives, supported by quantitative data and detailed experimental protocols.

Introduction: The Hydantoin Scaffold in Agrochemicals

The hydantoin ring system, a five-membered heterocycle containing a urea (B33335) moiety, is a privileged scaffold in medicinal and agrochemical chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties. In the realm of agriculture, hydantoin-based compounds have emerged as effective agents for crop protection, with notable examples including the dicarboximide fungicide iprodione (B1672158) and the herbicidal natural product hydantocidin. This compound, by virtue of its reactive amino group, provides a convenient entry point for the chemical elaboration of the hydantoin core, enabling the synthesis of libraries of novel derivatives for high-throughput screening and lead optimization in pesticide discovery programs.

This compound as a Synthetic Building Block

This compound is primarily utilized as a precursor for the synthesis of more complex and agrochemically active hydantoin derivatives. Its amino group at the N-1 position is a key functional handle for introducing diverse substituents, which in turn modulate the biological activity and physicochemical properties of the final compounds.

Synthesis of Agrochemical Hydantoin Derivatives

Several synthetic strategies are employed to construct agrochemically relevant hydantoin derivatives from 1-aminohydantoin or related precursors. The two most prominent methods are the Urech hydantoin synthesis and the Bucherer-Bergs reaction.

The Urech hydantoin synthesis involves the reaction of an α-amino acid with potassium cyanate (B1221674), followed by acid-catalyzed cyclization of the resulting hydantoic acid intermediate to form the hydantoin ring. This method is particularly useful for preparing 5-substituted hydantoins from readily available amino acid starting materials.

Experimental Protocol: Urech Hydantoin Synthesis of 5-Methylhydantoin from Alanine [1]

  • Esterification: Suspend L-alanine (1.0 eq) in absolute ethanol (B145695). Bubble dry hydrogen chloride gas through the suspension with stirring until the amino acid dissolves completely. Continue bubbling for an additional 30 minutes. Reflux the mixture for 4 hours. Remove the solvent under reduced pressure to obtain the amino acid ethyl ester hydrochloride.

  • Ureido Formation: Dissolve the amino acid ethyl ester hydrochloride (1.0 eq) in water and cool to 0-5 °C in an ice bath. Add a solution of potassium cyanate (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Cyclization: Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2. Heat the mixture to reflux for 4-6 hours. Upon cooling, the hydantoin product will crystallize.

  • Purification: Collect the crystals by filtration, wash with cold water, and recrystallize from ethanol/water to afford pure 5-methylhydantoin.

Urech_Synthesis cluster_steps Urech Hydantoin Synthesis Alanine Alanine Alanine_ester Alanine Ethyl Ester Hydrochloride Alanine->Alanine_ester Esterification HCl_EtOH HCl (gas), EtOH Ureido_intermediate Ureido Intermediate Alanine_ester->Ureido_intermediate Ureido Formation KCNO KCNO, H₂O Hydantoin 5-Methylhydantoin Ureido_intermediate->Hydantoin Cyclization HCl_heat Conc. HCl, Heat

Caption: Workflow for the Urech Hydantoin Synthesis.

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. This method is highly versatile and widely used in industrial settings due to its operational simplicity and the ready availability of starting materials.

Experimental Protocol: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin from Acetone (B3395972) [2][3]

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with ammonium carbonate (2.0 eq) and potassium cyanide (1.0 eq). Add a mixture of ethanol and water (1:1 v/v) and stir until the solids dissolve.

  • Addition of Ketone: Add acetone (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and maintain it at this temperature with stirring for 8-12 hours. The reaction is typically monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to pH 1-2. The hydantoin product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and recrystallize from hot water or ethanol to yield pure 5,5-dimethylhydantoin.

Bucherer_Bergs_Reaction cluster_steps Bucherer-Bergs Reaction Ketone Ketone/Aldehyde Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Reagents KCN, (NH₄)₂CO₃ EtOH/H₂O Hydantoic_acid Hydantoic Acid Intermediate Aminonitrile->Hydantoic_acid CO2 CO₂ Hydantoin 5,5-Disubstituted Hydantoin Hydantoic_acid->Hydantoin Heat Heat

Caption: Generalized workflow of the Bucherer-Bergs reaction.

Agrochemical Applications of Hydantoin Derivatives

Hydantoin derivatives synthesized using this compound or related precursors have demonstrated significant potential in various agrochemical applications, most notably as fungicides and herbicides.

Fungicidal Activity

A significant area of research has focused on the development of hydantoin-based fungicides. These compounds have shown efficacy against a range of economically important plant pathogens.

A notable example is the class of hydantoin cyclohexyl sulfonamide derivatives . Research has demonstrated their potent inhibitory activity against several fungal pathogens.

Table 1: Fungicidal and Antibacterial Activity of Novel Hydantoin Cyclohexyl Sulfonamide Derivatives [4]

CompoundTarget OrganismEC₅₀ (µg/mL)
3h Botrytis cinerea-
Erwinia carotovora2.65
3i Sclerotinia sclerotiorum-
3q Sclerotinia sclerotiorum1.44
3r Erwinia carotovora4.24
3s Erwinia carotovora4.29
3w Botrytis cinerea4.80
Iprodione (Reference) Botrytis cinerea>4.80
Sclerotinia sclerotiorum1.39
Streptomycin Sulfate (Reference) Erwinia carotovora5.96

Note: A lower EC₅₀ value indicates higher potency.

The dicarboximide fungicide iprodione is a commercially successful example of a hydantoin-containing fungicide. It is effective against a broad spectrum of fungal diseases.

Table 2: Fungicidal Activity of Iprodione [5]

Target OrganismEC₅₀ (µM)
Sclerotinia sclerotiorum (liquid media)0.6
Sclerotinia sclerotiorum (solid media)0.9

Dicarboximide fungicides, such as iprodione, are known to have a multi-site mode of action. They are believed to inhibit triglyceride biosynthesis in fungi[4]. More specifically, they interfere with DNA and RNA synthesis, cell division, and cellular metabolism, ultimately leading to fungal cell death[6]. This multifaceted mechanism of action can help to mitigate the development of fungicide resistance.

Dicarboximide_MoA Iprodione Iprodione (Dicarboximide Fungicide) Triglyceride_Synthesis Triglyceride Biosynthesis Iprodione->Triglyceride_Synthesis Inhibits DNA_RNA_Synthesis DNA/RNA Synthesis Iprodione->DNA_RNA_Synthesis Interferes with Cell_Division Cell Division Iprodione->Cell_Division Interferes with Cellular_Metabolism Cellular Metabolism Iprodione->Cellular_Metabolism Interferes with Fungal_Growth Fungal Growth & Reproduction Inhibition_Effect Leads to Inhibition of Inhibition_Effect->Fungal_Growth

Caption: Mechanism of action of dicarboximide fungicides.

Herbicidal Activity

Hydantoin derivatives also play a role in weed management. The natural product hydantocidin , isolated from Streptomyces hygroscopicus, exhibits potent non-selective herbicidal activity[7]. Its unique spiro-hydantoin structure has inspired the synthesis of numerous analogs in the search for new herbicidal compounds. Some synthetic hydantoin derivatives have shown interesting herbicidal activities, exhibiting symptoms characteristic of protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors[8].

Table 3: Herbicidal Activity of Selected Hydantoin Derivatives

CompoundTarget WeedActivity MetricValueReference
HydantocidinVariousBroad-spectrumPotent[7]
α-ureidoamide 14Foliar application1000 ppmActive[9]

Herbicides that inhibit protoporphyrinogen oxidase (PPO) disrupt the chlorophyll (B73375) and heme biosynthesis pathway in plants[7][10][11]. PPO is a key enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which then diffuses from the chloroplast and is non-enzymatically oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, this cytoplasmic protoporphyrin IX generates highly reactive singlet oxygen, which causes rapid lipid peroxidation and membrane damage, leading to cell death and the characteristic necrotic lesions on treated plants[12].

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast Protoporphyrinogen_IX Protoporphyrinogen IX PPO_enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_enzyme Accumulation Accumulation & Diffusion to Cytoplasm Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO_enzyme->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Hydantoin_Herbicide Hydantoin-based PPO Inhibitor Hydantoin_Herbicide->PPO_enzyme Inhibits Cytoplasmic_Oxidation Non-enzymatic Oxidation Accumulation->Cytoplasmic_Oxidation Cytoplasmic_Proto_IX Cytoplasmic Protoporphyrin IX Cytoplasmic_Oxidation->Cytoplasmic_Proto_IX Reactive_Oxygen Reactive Oxygen Species (¹O₂) Cytoplasmic_Proto_IX->Reactive_Oxygen Light_O2 Light, O₂ Cell_Death Lipid Peroxidation & Cell Death Reactive_Oxygen->Cell_Death

Caption: Mechanism of action of PPO-inhibiting herbicides.

Insecticidal Activity

While the primary focus of hydantoin derivatives in agrochemical research has been on fungicidal and herbicidal applications, some studies have explored their potential as insecticides. The development of hydantoin-based insecticides is an emerging area of research, with some derivatives showing activity against lepidopteran pests like Spodoptera litura.

Table 4: Insecticidal Activity of Selected Compounds against Spodoptera litura

CompoundActivity MetricValue (ppm)Exposure Time (hours)Reference
Emamectin benzoateLC₅₀0.0948[8]
ChlorfluazuronLC₅₀72.448[8]
FlubendiamideLC₅₀0.3172[13]
ChlorantraniliproleLC₅₀32.4948[14]

Note: This table provides reference data for common insecticides against a key pest. While specific data for insecticidal hydantoin derivatives is limited in the provided search results, this serves as a benchmark for future research in this area.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of versatile chemical intermediates in the discovery and development of new agrochemicals. Its utility as a scaffold for creating diverse libraries of hydantoin derivatives has led to the identification of compounds with potent fungicidal and herbicidal activities. The established synthetic routes, such as the Urech and Bucherer-Bergs reactions, provide a solid foundation for further exploration of this chemical space.

Future research in this area should focus on several key aspects:

  • Expansion of Chemical Diversity: The synthesis and screening of novel hydantoin derivatives with a wider range of substituents are crucial for identifying new lead compounds with improved efficacy, broader spectrum of activity, and novel modes of action.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will provide valuable insights into the structural requirements for optimal pesticidal activity, guiding the rational design of next-generation hydantoin-based agrochemicals.

  • Mechanism of Action Elucidation: A deeper understanding of the molecular targets and biochemical pathways affected by these compounds will facilitate the development of more effective and selective pesticides and aid in resistance management strategies.

  • Exploration of Insecticidal Potential: The insecticidal activity of hydantoin derivatives remains a relatively underexplored area. Targeted synthesis and screening against a range of insect pests could unveil new opportunities for insect control.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 1-Aminohydantoin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of 1-Aminohydantoin hydrochloride (AHD), a key metabolite of the nitrofuran antibiotic nitrofurantoin. The accurate analysis of AHD is critical in drug metabolism studies, pharmacokinetic research, and for ensuring food safety. This document details protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Argentometric Titration.

Challenges in Direct Analysis

Direct analysis of 1-Aminohydantoin is challenging due to its high polarity, low molecular weight, and lack of a strong chromophore. These characteristics result in poor retention on conventional reversed-phase chromatography columns and low sensitivity with UV detection. Consequently, a derivatization step is essential for most chromatographic methods to enhance the analyte's properties for reliable quantification. The most common derivatization agent used is 2-nitrobenzaldehyde (B1664092) (2-NBA), which reacts with 1-Aminohydantoin to form a more stable, less polar, and UV-absorbing derivative, NP-AHD. In biological matrices, AHD is often bound to proteins and requires an initial acid hydrolysis step to release it before derivatization.

Quantitative Data Summary

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of the described methods.

Analytical MethodAnalyte FormTypical ApplicationKey Performance Characteristics
HPLC-UV Derivatized (NP-AHD)Bulk material analysis, formulations, screeningLinearity (R²): >0.987Precision (%RSD): <10%Selectivity: ModerateCost: Low
LC-MS/MS Derivatized (NP-AHD)Trace analysis in biological matrices (tissue, milk)LOD: 0.08–0.36 µg/kgLOQ: 1 µg/kgLinearity (R²): >0.999Accuracy (Recovery): 82.2% - 108.1%Precision (%RSD): 1.5% - 4.8%Selectivity: High
GC-MS DerivatizedQualitative and quantitative analysisPerformance data is method-dependent and requires validation.
Argentometric Titration Intact Hydrochloride SaltAssay of bulk drug substancePurity Assay: 97.5% to 102.5%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 1-Aminohydantoin in bulk materials and pharmaceutical formulations where concentrations are relatively high.

1. Sample Preparation and Derivatization:

  • For Bulk Material: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range.

  • Derivatization (if required for enhanced sensitivity):

    • Dissolve the sample in a suitable buffer (e.g., 0.1 M HCl).

    • Add a solution of 2-nitrobenzaldehyde (2-NBA) in a solvent like DMSO. A typical molar excess of 2-NBA is used.

    • Incubate the mixture to allow for the derivatization reaction to complete (e.g., overnight at 37°C).

    • Neutralize the reaction mixture and extract the derivatized product (NP-AHD) using a suitable organic solvent like ethyl acetate.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of 20 mM Potassium Phosphate (B84403) Buffer (pH 3.0) and Acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined based on the UV absorbance maximum of the analyte (underivatized or derivatized).

  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a series of standard solutions of this compound (or its derivative) of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, ideal for the determination of trace amounts of 1-Aminohydantoin in complex biological matrices.

1. Sample Preparation, Hydrolysis, and Derivatization:

  • Weigh approximately 1-2 g of the homogenized biological sample (e.g., tissue) into a centrifuge tube.

  • If using an internal standard, spike the sample with a known amount of a stable isotope-labeled standard (e.g., 1-Aminohydantoin-d2).

  • Add 5-10 mL of 0.1 M - 0.125 M hydrochloric acid to perform acid hydrolysis and release protein-bound AHD.

  • Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.

  • Incubate the mixture overnight (approximately 16 hours) in a shaking water bath at 37°C.

  • Cool the sample and neutralize to approximately pH 7.0 with 1 M NaOH and a phosphate buffer.

  • Perform a liquid-liquid extraction with ethyl acetate. Vortex vigorously and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and repeat the extraction. Combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase and filter through a 0.22 µm syringe filter.

2. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution using:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in methanol (B129727) or acetonitrile.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for the derivatized AHD and internal standard need to be optimized.

3. Quantification:

  • Construct a calibration curve using standards prepared in a matrix similar to the samples.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Determine the concentration in the samples from the calibration curve.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of 1-Aminohydantoin.

1. Sample Preparation and Derivatization:

  • Follow the hydrolysis and extraction steps as described in the LC-MS/MS protocol if analyzing biological samples.

  • Derivatization: The extracted and dried residue must be derivatized to make it volatile. Silylation is a common technique for compounds with active hydrogens.

    • To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., 60-100°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

    • The resulting solution containing the silylated AHD derivative can be directly injected into the GC-MS.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Optimized to ensure volatilization without degradation (e.g., 250°C).

  • Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at a lower temperature and ramp up to a higher temperature).

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

3. Quantification:

  • Similar to LC-MS/MS, use an internal standard for accurate quantification.

  • Generate a calibration curve with derivatized standards.

Protocol 4: Argentometric Titration

This method is suitable for the assay of the purity of this compound bulk drug substance by quantifying the chloride content.

1. Principle:

  • The hydrochloride salt is dissolved in a suitable solvent, and the chloride ions are titrated with a standardized solution of silver nitrate. The endpoint is detected potentiometrically or with a chemical indicator.

2. Reagents and Equipment:

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

  • This compound sample.

  • Solvent: A mixture of ethanol (B145695) and water, or dilute nitric acid.

  • Potentiometric titrator with a silver electrode or a suitable indicator (e.g., potassium chromate (B82759) for Mohr's method, fluorescein (B123965) for Fajans' method).

3. Procedure (Potentiometric):

  • Accurately weigh a quantity of this compound and dissolve it in the chosen solvent.

  • Place the solution in the titration vessel and immerse the silver and reference electrodes.

  • Titrate with the standardized 0.1 M AgNO₃ solution, recording the potential (mV) after each addition.

  • The endpoint is the point of maximum potential change, which can be determined from a titration curve or its derivative.

4. Calculation:

  • The percentage purity of this compound can be calculated based on the volume of AgNO₃ consumed, its molarity, and the weight of the sample taken.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample (Bulk or Biological Matrix) Hydrolysis Acid Hydrolysis (for biological samples) Sample->Hydrolysis Release of bound AHD Derivatization Derivatization (e.g., with 2-NBA) Sample->Derivatization For bulk samples Hydrolysis->Derivatization Formation of NP-AHD Extraction Extraction (LLE or SPE) Derivatization->Extraction Purification Chromatography Chromatographic Separation (HPLC or GC) Extraction->Chromatography Injection Detection Detection (UV or MS/MS) Chromatography->Detection Elution Data_Analysis Data Analysis Detection->Data_Analysis Signal Acquisition Quantification Quantification Data_Analysis->Quantification Calibration Curve Analytical_Techniques_Comparison cluster_titration Classical Method (Bulk Assay) AHD 1-Aminohydantoin Hydrochloride HPLC_UV HPLC-UV AHD->HPLC_UV Derivatization Screening, High Conc. LC_MSMS LC-MS/MS AHD->LC_MSMS Derivatization Trace Analysis, Confirmatory GC_MS GC-MS AHD->GC_MS Derivatization Volatile Analytes Titration Argentometric Titration AHD->Titration Direct Purity Assay

Application Note: Quantitative Analysis of 1-Aminohydantoin Hydrochloride in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantification of 1-Aminohydantoin (AHD), a key metabolite of the nitrofuran antibiotic nitrofurantoin, in biological matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Due to the high polarity and low molecular weight of 1-Aminohydantoin, a derivatization step with 2-nitrobenzaldehyde (B1664092) (2-NBA) is employed to form the more stable and readily ionizable nitrophenyl derivative (NP-AHD).[1] This method is crucial for monitoring drug metabolism and for ensuring food safety, as the use of nitrofurans in food-producing animals is widely banned due to potential carcinogenic effects.[1] The protocol detailed herein provides a comprehensive workflow from sample preparation, including acid hydrolysis to release protein-bound AHD, to the final LC-MS/MS analysis.

Introduction

1-Aminohydantoin hydrochloride is the hydrochloride salt of 1-Aminohydantoin (AHD), a primary metabolite of the antibiotic nitrofurantoin.[2] Monitoring the levels of AHD in animal tissues is a critical aspect of food safety and veterinary drug residue analysis.[2] The direct analysis of AHD is challenging due to its high polarity, low molecular weight, and lack of a strong chromophore, which results in poor retention on standard reversed-phase chromatography columns and low sensitivity with UV detection.[1]

To overcome these challenges, a derivatization step is essential. The most common approach involves the reaction of AHD with 2-nitrobenzaldehyde (2-NBA) to form a stable nitrophenyl derivative (NP-AHD).[1] This derivative is less polar, exhibits improved chromatographic retention, and demonstrates enhanced ionization efficiency for mass spectrometry, making LC-MS/MS the gold standard for its sensitive and specific quantification in complex biological matrices.[1]

This application note provides a detailed protocol for the LC-MS/MS analysis of this compound in biological samples, offering a reliable method for researchers, scientists, and professionals in drug development and food safety.

Experimental Protocols

Sample Preparation: Hydrolysis and Derivatization

In biological matrices, 1-Aminohydantoin is often covalently bound to proteins.[1][2] Therefore, an acid hydrolysis step is necessary to release the bound AHD.

Materials:

  • Homogenized tissue sample

  • Internal Standard (e.g., 1-Aminohydantoin-d2)[1]

  • 0.1 M - 0.125 M Hydrochloric acid (HCl)[1]

  • 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO[1]

  • 1 M Sodium Hydroxide (NaOH)[1]

  • 1 M Potassium dihydrogen phosphate (B84403) (KH₂PO₄) buffer[1]

  • Ethyl acetate[1]

  • Centrifuge tubes

Procedure:

  • Weigh approximately 1-2 g of the homogenized tissue sample into a centrifuge tube.[1]

  • Spike the sample with a suitable internal standard, such as 1-Aminohydantoin-d2.[1]

  • Add 5-10 mL of 0.1 M - 0.125 M HCl to the sample.[1]

  • Vortex the sample thoroughly.

  • Add 200 µL of 50 mM 2-NBA in DMSO.[1]

  • Incubate the mixture overnight (approximately 16 hours) at 37°C in a shaking water bath to facilitate both hydrolysis and derivatization.[1]

Extraction

Procedure:

  • Cool the incubated sample to room temperature.[1]

  • Neutralize the sample to a pH of approximately 7.0 by adding 1 M NaOH and a phosphate buffer (e.g., 1 M KH₂PO₄).[1]

  • Perform a liquid-liquid extraction (LLE) by adding 5 mL of ethyl acetate.[1]

  • Vortex the mixture vigorously for 1 minute and then centrifuge at 4000 rpm for 10 minutes.[1]

  • Carefully transfer the upper organic layer to a clean tube.[1]

  • Repeat the extraction step and combine the organic layers.[1]

  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.[1]

LC-MS/MS Analysis

Procedure:

  • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol (B129727):water).[1]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[1]

  • Inject the sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

ParameterValue
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in methanol or acetonitrile
Flow Rate0.2 - 0.4 mL/min
Injection Volume10 µL
Column Temperature40°C

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Ion Source Temp.600°C
Ion Spray Voltage5500 V

Note: The specific MRM transitions (precursor ion > product ion) and collision energies should be optimized for the derivatized 1-Aminohydantoin (NP-AHD) and the internal standard.

Quantitative Data

The performance of the method should be validated to ensure reliability. The following table summarizes typical performance data for the analysis of nitrofuran metabolites, including 1-Aminohydantoin, in challenging matrices.

ParameterTypical PerformanceReference
Apparent Mean Recovery82.2 – 108.1%[3]
Repeatability (RSD)1.5 – 3.8%[3]
Reproducibility (RSD)2.2 – 4.8%[3]
Linearity (r²)> 0.999[3]

These values are based on a study analyzing nitrofuran metabolites in soft-shell turtle powder and should be established for each specific matrix and laboratory.[3]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Homogenized Tissue Sample spike Spike Internal Standard sample->spike hydrolysis Acid Hydrolysis & Derivatization (with 2-NBA) spike->hydrolysis neutralize Neutralization hydrolysis->neutralize lle Liquid-Liquid Extraction (Ethyl Acetate) neutralize->lle evaporate Evaporation lle->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration reconstitute->filter lcms LC-MS/MS Analysis filter->lcms quant Quantification lcms->quant

Caption: Experimental workflow for the LC-MS/MS analysis of 1-Aminohydantoin.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective and sensitive approach for the quantification of this compound in biological matrices. The critical steps of acid hydrolysis and derivatization with 2-nitrobenzaldehyde are essential for achieving reliable and reproducible results. This protocol serves as a valuable resource for laboratories involved in drug metabolism studies and regulatory monitoring of veterinary drug residues in food products. In-house validation is recommended to ensure the method meets the specific requirements of the laboratory and matrix being analyzed.[1]

References

Application Note: HPLC-UV Detection of 1-Aminohydantoin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminohydantoin (AHD), a key metabolite of the nitrofuran antibiotic nitrofurantoin, is a critical analyte in drug metabolism studies and food safety monitoring.[1] Due to the ban on nitrofuran antibiotics in many food-producing animals owing to potential carcinogenic properties, sensitive and accurate quantification of its residues, like 1-Aminohydantoin, is paramount.[1] Direct analysis of 1-Aminohydantoin by reversed-phase high-performance liquid chromatography (HPLC) can be challenging due to its high polarity and low UV absorbance.[1]

This application note provides a detailed protocol for the quantitative analysis of 1-Aminohydantoin hydrochloride using an isocratic HPLC method with UV detection.[2] An alternative method involving derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to enhance sensitivity and retention on reversed-phase columns is also presented.[1] These methods are suitable for the analysis of bulk drug substances and for monitoring in various sample matrices.

Chemical Properties

PropertyValue
Synonyms1-Amino-imidazolidine-2,4-dione, AHD[2]
Molecular FormulaC₃H₅N₃O₂[2]
Molecular Weight115.09 g/mol [2]
CAS Number2827-56-7 (hydrochloride salt), 6301-02-6 (free base)[3]
SolubilitySoluble in water, slightly soluble in DMSO and Methanol.[2][4]
StabilityReported to be unstable in solution.[2]

Experimental Protocols

Method 1: Direct HPLC-UV Analysis of this compound

This method is suitable for the analysis of bulk substance or samples with relatively high concentrations of 1-Aminohydantoin.

Instrumentation and Materials:

  • HPLC System: An HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.[2]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Reagents:

    • This compound (analytical standard, ≥98% purity)

    • Acetonitrile (HPLC grade)[2]

    • Potassium dihydrogen phosphate (B84403) (KH₂PO₄, analytical grade)[2]

    • Orthophosphoric acid (analytical grade)[2]

    • HPLC grade water[2]

Preparation of Solutions:

  • Mobile Phase (20 mM Potassium Phosphate Buffer, pH 3.0: Acetonitrile, 95:5 v/v):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.[2]

    • Adjust the pH to 3.0 with orthophosphoric acid.[2]

    • Mix 950 mL of the buffer with 50 mL of acetonitrile.[2]

    • Degas the mobile phase before use.[2]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.[2]

    • Dissolve it in a 10 mL volumetric flask with the mobile phase.[2]

  • Working Standard Solutions (1-100 µg/mL):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentrations.[2]

Sample Preparation:

  • Accurately weigh the sample containing 1-Aminohydantoin.

  • Dissolve the sample in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.[2]

  • Vortex or sonicate the solution to ensure complete dissolution.[2]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

HPLC Conditions:

ParameterCondition
ColumnC18 reversed-phase (150 mm x 4.6 mm, 5 µm)[2]
Mobile Phase20 mM Potassium Phosphate Buffer (pH 3.0): Acetonitrile (95:5 v/v)[2]
Flow Rate1.0 mL/min[1]
Injection Volume20 µL[1]
Column TemperatureAmbient
Detection WavelengthTo be determined based on the UV absorbance maximum of 1-Aminohydantoin.
Method 2: HPLC-UV Analysis after Derivatization with 2-Nitrobenzaldehyde (2-NBA)

This method is recommended for samples with low concentrations of 1-Aminohydantoin or for complex matrices to enhance sensitivity and chromatographic retention.[1]

Instrumentation and Materials:

Sample Preparation, Hydrolysis, and Derivatization:

  • For tissue samples, weigh approximately 1-2 g of the homogenized sample into a centrifuge tube.[1]

  • Add 5-10 mL of 0.1 M - 0.125 M hydrochloric acid (HCl).[1]

  • Vortex the sample, then add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.[1]

  • Incubate the mixture overnight (approximately 16 hours) in a shaking water bath at 37°C.[1]

  • After incubation, allow the sample to cool to room temperature.

  • Adjust the pH to neutral with NaOH.

  • Extract the derivatized product (NP-AHD) with ethyl acetate.

  • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried extract in the mobile phase.[1]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

HPLC Conditions:

ParameterCondition
ColumnC18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)[1]
Mobile PhaseIsocratic mixture of 20 mM Potassium Phosphate Buffer (pH 3.0) and Acetonitrile (e.g., 95:5 v/v)[1]
Flow Rate1.0 mL/min[1]
Injection Volume20 µL[1]
Column TemperatureAmbient
Detection WavelengthTo be determined based on the UV absorbance maximum of the derivatized AHD.[1]

Data Presentation

The following table summarizes the expected performance characteristics of the direct HPLC-UV method. These values are illustrative and should be confirmed experimentally.

ParameterExpected Performance
Retention Time (RT)To be determined experimentally
Linearity (r²)≥ 0.999
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
Precision (%RSD)≤ 2.0%
Accuracy (% Recovery)98.0 - 102.0%

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Mobile Phase A->B C Vortex/Sonicate B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Chromatogram Acquisition G->H I Peak Integration & Quantification H->I J Report Generation I->J

Caption: Workflow for the HPLC analysis of 1-Aminohydantoin.

Derivatization_Workflow A Homogenized Tissue Sample B Acid Hydrolysis (HCl) A->B C Derivatization with 2-NBA B->C D pH Neutralization C->D E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Evaporation to Dryness E->F G Reconstitution in Mobile Phase F->G H HPLC-UV Analysis G->H

Caption: Workflow for derivatization and analysis of 1-Aminohydantoin.

Discussion

The direct HPLC-UV method is a straightforward and robust technique for the quantification of this compound in bulk form or in simple matrices.[2] The isocratic mobile phase allows for simple and reproducible separations.[2] However, the high polarity of 1-Aminohydantoin can lead to poor retention on traditional C18 columns, and its weak chromophore may limit sensitivity.[1]

For trace-level quantification or analysis in complex biological matrices, derivatization with 2-nitrobenzaldehyde is a highly effective strategy.[1] The resulting NP-AHD derivative is less polar, leading to better retention, and possesses a strong chromophore, significantly enhancing UV detection sensitivity.[1]

Method validation should be performed according to ICH guidelines to ensure the reliability of the analytical data. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. For stability-indicating methods, forced degradation studies should be conducted under various stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the method can effectively separate the main peak from any degradation products.[5][6]

Conclusion

The described HPLC-UV methods provide reliable and reproducible approaches for the quantitative determination of this compound. The choice between the direct analysis and the derivatization method will depend on the sample matrix and the required sensitivity. The direct method is well-suited for quality control of bulk substances, while the derivatization method is ideal for trace residue analysis in complex samples. Proper method validation is crucial to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for the Derivatization of 1-Aminohydantoin Hydrochloride with 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 1-aminohydantoin (B1197227) hydrochloride with 2-nitrobenzaldehyde (B1664092). This reaction results in the formation of a Schiff base, 1-{[(2-nitrophenyl)methylidene]amino}imidazolidine-2,4-dione. This derivatization is a critical step in the analytical determination of 1-aminohydantoin, a key metabolite of the nitrofuran antibiotic nitrofurantoin. The resulting derivative exhibits enhanced chromatographic retention and detectability, making it suitable for analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] These methods are essential for monitoring drug metabolism and for ensuring food safety, as the use of nitrofurans in food-producing animals is often regulated due to potential health concerns.[1]

Introduction

1-Aminohydantoin (AHD) is the primary tissue-bound metabolite of the veterinary drug nitrofurantoin.[1] Due to its polar nature and lack of a strong chromophore, the direct analysis of AHD in biological matrices is challenging.[1] Derivatization with 2-nitrobenzaldehyde (2-NBA) converts AHD into a more stable and readily detectable nitrophenyl derivative (NP-AHD).[1] This process involves the condensation of the primary amino group of 1-aminohydantoin with the aldehyde group of 2-nitrobenzaldehyde to form a Schiff base. The introduction of the nitrophenyl group provides a strong chromophore for UV detection and improves the ionization efficiency for mass spectrometry.[1]

This application note provides a comprehensive protocol for this derivatization reaction, including sample preparation from biological matrices, the derivatization procedure, and subsequent extraction of the product.

Chemical Reaction

The derivatization reaction is a condensation reaction between 1-aminohydantoin hydrochloride and 2-nitrobenzaldehyde to form 1-{[(2-nitrophenyl)methylidene]amino}imidazolidine-2,4-dione and water. The hydrochloride salt of 1-aminohydantoin is typically neutralized in the process.

Caption: Chemical reaction scheme for the derivatization.

Data Presentation

The following table summarizes the key properties of the reactants and the resulting product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
This compoundC₃H₆ClN₃O₂151.552827-56-7Polar metabolite, lacks a strong chromophore.[1]
2-NitrobenzaldehydeC₇H₅NO₃151.12552-89-6Derivatizing agent, provides a chromophore for UV detection.
1-{[(2-Nitrophenyl)methylidene]amino}imidazolidine-2,4-dioneC₁₀H₈N₄O₄248.19623145-57-3Stable nitrophenyl derivative, less polar, suitable for HPLC-UV and LC-MS/MS analysis.[1][2]

Experimental Protocols

The following protocols are adapted for the derivatization of 1-aminohydantoin in biological samples for analytical purposes.

Materials and Reagents
  • This compound (analytical standard)

  • 2-Nitrobenzaldehyde (2-NBA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hydrochloric acid (HCl), 0.1 M - 0.125 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄), 1 M

  • Ethyl acetate (B1210297)

  • Methanol

  • Water (HPLC grade)

  • Centrifuge tubes

  • Vortex mixer

  • Shaking water bath

  • Nitrogen evaporator

  • Centrifuge

  • pH meter or pH strips

Protocol 1: Derivatization of 1-Aminohydantoin in Biological Tissues

This protocol is designed for the quantification of 1-aminohydantoin in tissue samples where it may be covalently bound to proteins.

Workflow Diagram

cluster_prep Sample Preparation and Hydrolysis cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis weigh Weigh 1-2 g of homogenized tissue add_hcl Add 5-10 mL of 0.1 M HCl weigh->add_hcl add_nba Add 200 µL of 50 mM 2-NBA in DMSO add_hcl->add_nba incubate Incubate overnight (approx. 16 hours) at 37°C in a shaking water bath add_nba->incubate cool Cool sample to room temperature incubate->cool neutralize Neutralize to pH ~7.0 with NaOH and phosphate buffer cool->neutralize lle Perform liquid-liquid extraction with ethyl acetate (repeat) neutralize->lle evaporate Evaporate combined organic layers to dryness under nitrogen lle->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute analyze Analyze by HPLC-UV or LC-MS/MS reconstitute->analyze

Caption: Workflow for derivatization and analysis.

Procedure:

  • Sample Preparation and Hydrolysis:

    • Weigh approximately 1-2 g of the homogenized tissue sample into a centrifuge tube.

    • If using an internal standard, it should be added at this stage.

    • Add 5-10 mL of 0.1 M - 0.125 M hydrochloric acid (HCl) to the sample. This step facilitates the release of protein-bound 1-aminohydantoin.[1]

    • Vortex the sample thoroughly.

  • Derivatization:

    • To the acidified sample, add 200 µL of a 50 mM solution of 2-nitrobenzaldehyde in DMSO.

    • Incubate the mixture overnight (approximately 16 hours) in a shaking water bath at 37°C.[1]

  • Extraction:

    • After incubation, cool the sample to room temperature.

    • Neutralize the sample to a pH of approximately 7.0 by the careful addition of 1 M NaOH and a phosphate buffer (e.g., 1 M KH₂PO₄).[1]

    • Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate.

    • Vortex the tube vigorously for 1 minute, followed by centrifugation (e.g., 4000 rpm for 10 minutes) to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.

    • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Sample Analysis:

    • Reconstitute the dried residue in a suitable solvent, typically the mobile phase used for the chromatographic analysis.

    • The sample is now ready for injection into an HPLC-UV or LC-MS/MS system.

Protocol 2: Derivatization of a 1-Aminohydantoin Standard

This protocol is for the derivatization of a pure standard of this compound, for example, to generate a reference standard of the derivative or for the preparation of calibration standards.

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dilute HCl or a water/methanol mixture).

  • Derivatization Reaction:

    • In a reaction vial, combine an aliquot of the 1-aminohydantoin standard solution with a molar excess of 2-nitrobenzaldehyde solution (e.g., a 50 mM solution in DMSO).

    • The reaction can be facilitated by gentle heating (e.g., 37°C) for several hours or by leaving it at room temperature overnight, similar to the protocol for biological samples.[1] The reaction progress can be monitored by TLC or HPLC.

  • Work-up and Isolation (Optional):

    • If isolation of the pure derivative is required, the reaction mixture can be subjected to an extractive work-up. Neutralize the solution and extract the product with a suitable organic solvent like ethyl acetate.

    • The organic layer can then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Characterization of the Derivatization Product

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the nitrophenyl group, a singlet for the imine proton (-N=CH-), and signals for the methylene (B1212753) protons of the hydantoin (B18101) ring.

  • ¹³C NMR: The spectrum should display resonances for the carbonyl carbons of the hydantoin ring, the imine carbon, and the carbons of the aromatic ring.

  • FTIR: Characteristic absorption bands would be expected for the N-H stretching of the hydantoin ring, C=O stretching of the carbonyl groups, C=N stretching of the imine, and N-O stretching of the nitro group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (248.19 g/mol ).

Conclusion

The derivatization of this compound with 2-nitrobenzaldehyde is a robust and essential method for the sensitive and reliable quantification of this important metabolite. The protocols provided herein offer a detailed guide for researchers in drug development and food safety analysis. The resulting stable and chromophoric derivative is well-suited for modern analytical techniques, enabling accurate monitoring and regulatory compliance.

References

Application Notes and Protocols for 1-Aminohydantoin Hydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 1-aminohydantoin (B1197227) hydrochloride (AHD), a critical metabolite of the antibiotic nitrofurantoin. Accurate quantification of AHD is essential for drug metabolism studies and food safety monitoring, as nitrofurans are banned in many food-producing animals due to potential carcinogenicity.[1] The direct analysis of AHD is challenging due to its high polarity, low molecular weight, and lack of a strong chromophore.[1] Derivatization is a key pre-analytical step to enhance its detection by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1]

Introduction to Derivatization Strategies

The primary goal of derivatizing 1-aminohydantoin is to improve its analytical properties. For quantitative analysis in biological matrices, the most common method involves reaction with 2-nitrobenzaldehyde (B1664092) (2-NBA). This reaction yields a stable nitrophenyl derivative (NP-AHD) that is less polar, possesses a strong chromophore for UV detection, and shows improved ionization for mass spectrometry.[1][2]

For synthetic purposes, derivatives of 1-aminohydantoin can be prepared through the condensation of semicarbazones with ethyl monochloroacetate in the presence of a sodium alkoxide.[3][4] These derivatives can then be hydrolyzed to yield 1-aminohydantoin.[3]

Analytical Derivatization Protocol for HPLC-UV and LC-MS/MS

This protocol is designed for the quantification of 1-aminohydantoin in biological samples, such as tissue. In these matrices, AHD is often covalently bound to proteins and requires an initial acid hydrolysis step to be released.[1][2]

Experimental Protocol: Derivatization with 2-Nitrobenzaldehyde (2-NBA)

This protocol is adapted for high sensitivity and selectivity, making it suitable for research and regulatory purposes.[1]

1. Sample Preparation and Hydrolysis:

  • Weigh approximately 1-2 g of a homogenized tissue sample into a centrifuge tube.

  • If using an internal standard, spike the sample at this stage (e.g., 1-Aminohydantoin-d2).

  • Add 5-10 mL of 0.1 M - 0.125 M hydrochloric acid (HCl).[1]

  • Vortex the sample to ensure thorough mixing.

2. Derivatization:

  • Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO to the sample mixture.[1]

  • Incubate the mixture overnight (approximately 16 hours) in a shaking water bath at 37°C.[1] Some studies suggest that a 4-hour incubation may be sufficient.[5]

3. Extraction:

  • Cool the sample to room temperature.

  • Neutralize the sample to a pH of approximately 7.0 by adding 1 M NaOH and a phosphate (B84403) buffer (e.g., 1 M KH₂PO₄).[1]

  • Perform a liquid-liquid extraction (LLE) by adding 5 mL of ethyl acetate.

  • Vortex the mixture vigorously for 1 minute and then centrifuge (e.g., 4000 rpm for 10 minutes).[1]

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step and combine the organic layers.[1]

  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.[1]

4. Sample Analysis:

  • Reconstitute the dried extract in the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis by either HPLC-UV or LC-MS/MS.[1]

HPLC-UV Analysis Conditions

This method is suitable for samples with higher expected concentrations of AHD.[1]

ParameterValue
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)[1][6]
Mobile Phase Isocratic mixture of 20 mM Potassium Phosphate Buffer (pH 3.0) and Acetonitrile (e.g., 95:5 v/v)[1][6]
Flow Rate 1.0 mL/min[1]
Detection Wavelength Determined by the UV absorbance maximum of the derivatized AHD[1]
Injection Volume 20 µL[1]
LC-MS/MS Analysis Conditions

This method is preferred for its high sensitivity and selectivity, making it ideal for regulatory and research applications requiring low detection limits.[1]

ParameterValue
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of NP-AHD from matrix components
Flow Rate 0.3 mL/min
Ion Source Electrospray Ionization (ESI), Positive Mode
Detection Multiple Reaction Monitoring (MRM)

Synthetic Derivatization Protocol

This protocol describes a general method for the synthesis of 1-aminohydantoin derivatives, which can serve as intermediates for various applications.[3][4][7]

Experimental Protocol: Condensation of Semicarbazones

1. Preparation of Sodium Alkoxide:

  • Dissolve sodium metal in anhydrous ethanol (B145695) under an inert atmosphere to prepare a solution of sodium ethoxide.

2. Reaction Mixture:

  • Dissolve the starting semicarbazone (e.g., benzaldehyde (B42025) semicarbazone or acetone (B3395972) semicarbazone) in the sodium ethoxide solution.[3][7]

  • Slowly add ethyl monochloroacetate to the reaction mixture while maintaining the temperature.[3][7]

  • Stir the reaction mixture at a controlled temperature (e.g., 55-60°C) for a specified time (e.g., 30 minutes).[7]

3. Isolation of the Derivative:

  • After the reaction is complete, the product, typically the sodium salt of the 1-substituted-aminohydantoin, can be isolated.[3]

  • Acidification of the reaction mixture will yield the free hydantoin (B18101) derivative.[7]

  • The crude product can be purified by recrystallization.[7]

4. Hydrolysis to 1-Aminohydantoin (Optional):

  • The resulting derivative can be hydrolyzed using a mineral acid (e.g., hydrochloric acid) to yield 1-aminohydantoin hydrochloride.[3][7]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical derivatization method followed by LC-MS/MS analysis for nitrofuran metabolites, including 1-aminohydantoin.[5]

Parameter1-Aminohydantoin (AHD)
Apparent Mean Recovery 82.2% - 108.1%
Repeatability (RSDr) 1.5% - 3.8%
Reproducibility (RSDR) 2.2% - 4.8%
Concentration Range 0.5 - 10.0 µg/kg
Correlation Coefficient (r²) > 0.999

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenization Homogenized Tissue Sample Hydrolysis Acid Hydrolysis (HCl) Homogenization->Hydrolysis Derivatization Derivatization (2-NBA, 37°C) Hydrolysis->Derivatization Neutralization Neutralization (NaOH, Buffer) Derivatization->Neutralization LLE Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->LLE Evaporation Evaporation (Nitrogen Stream) LLE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis HPLC-UV or LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the analytical derivatization of 1-aminohydantoin.

reaction_mechanism AHD 1-Aminohydantoin (AHD) Intermediate Carbinolamine Intermediate AHD->Intermediate + NBA 2-Nitrobenzaldehyde (2-NBA) NBA->Intermediate NPAHD Nitrophenyl Derivative (NP-AHD) Intermediate->NPAHD - H₂O H2O H₂O

Caption: Derivatization reaction of 1-aminohydantoin with 2-nitrobenzaldehyde.

References

Application Notes and Protocols for the Use of 1-Aminohydantoin Hydrochloride as a Standard for Veterinary Residues

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

1-Aminohydantoin (AHD) is the primary tissue-bound metabolite of the nitrofuran antibiotic nitrofurantoin (B1679001).[1] Due to concerns over the carcinogenic potential of nitrofuran residues in food products of animal origin, the use of nitrofurantoin in food-producing animals is prohibited in many countries, including the European Union.[2] As the parent drug nitrofurantoin is rapidly metabolized, regulatory monitoring relies on the detection of its stable metabolite, AHD.[3] Consequently, 1-Aminohydantoin hydrochloride serves as a crucial analytical standard for the detection and quantification of nitrofurantoin residues in various matrices such as meat, milk, and aquaculture products.[1][4]

The direct analysis of AHD is challenging due to its high polarity and low molecular weight.[5] To overcome these challenges, a critical derivatization step with 2-nitrobenzaldehyde (B1664092) (2-NBA) is employed to form the less polar and more easily detectable nitrophenyl derivative of AHD (NP-AHD).[1][4][5] The primary analytical techniques for the quantification of derivatized AHD are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), with the latter being considered the gold standard for its superior sensitivity and specificity.[5]

These application notes provide detailed protocols for the sample preparation and analysis of AHD in animal tissues using LC-MS/MS, summarize key quantitative performance data, and illustrate the underlying metabolic pathway and experimental workflow.

Metabolic Pathway of Nitrofurantoin to 1-Aminohydantoin

The parent drug, nitrofurantoin, undergoes rapid metabolism in animals. Its reactive metabolites can covalently bind to tissue macromolecules, such as proteins. Acid hydrolysis is employed in the analytical procedure to release the bound 1-Aminohydantoin metabolite, which is then derivatized for analysis.

cluster_0 In Vivo Metabolism cluster_1 Analytical Procedure Nitrofurantoin\n(Parent Drug) Nitrofurantoin (Parent Drug) Metabolic Activation Metabolic Activation Nitrofurantoin\n(Parent Drug)->Metabolic Activation Bacterial/Cellular Nitroreductases Reactive Intermediates Reactive Intermediates Metabolic Activation->Reactive Intermediates Covalent Binding\nto Tissue Proteins Covalent Binding to Tissue Proteins Reactive Intermediates->Covalent Binding\nto Tissue Proteins Forms Tissue-Bound Residues 1-Aminohydantoin\n(Bound Metabolite) 1-Aminohydantoin (Bound Metabolite) Covalent Binding\nto Tissue Proteins->1-Aminohydantoin\n(Bound Metabolite) Acid Hydrolysis Acid Hydrolysis 1-Aminohydantoin\n(Bound Metabolite)->Acid Hydrolysis Releases Metabolite 1-Aminohydantoin\n(Free Metabolite) 1-Aminohydantoin (Free Metabolite) Acid Hydrolysis->1-Aminohydantoin\n(Free Metabolite) Derivatization with\n2-Nitrobenzaldehyde (2-NBA) Derivatization with 2-Nitrobenzaldehyde (2-NBA) 1-Aminohydantoin\n(Free Metabolite)->Derivatization with\n2-Nitrobenzaldehyde (2-NBA) Forms NP-AHD Quantification\n(LC-MS/MS) Quantification (LC-MS/MS) Derivatization with\n2-Nitrobenzaldehyde (2-NBA)->Quantification\n(LC-MS/MS) Detection Sample Collection\n(Animal Tissue) Sample Collection (Animal Tissue) Homogenization Homogenization Sample Collection\n(Animal Tissue)->Homogenization Acid Hydrolysis &\nDerivatization Acid Hydrolysis & Derivatization Homogenization->Acid Hydrolysis &\nDerivatization Liquid-Liquid\nExtraction Liquid-Liquid Extraction Acid Hydrolysis &\nDerivatization->Liquid-Liquid\nExtraction Solvent Evaporation Solvent Evaporation Liquid-Liquid\nExtraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing &\nQuantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing &\nQuantification cluster_0 LC-MS/MS cluster_1 HPLC-UV High Sensitivity High Sensitivity High Selectivity High Selectivity Gold Standard for\nConfirmatory Analysis Gold Standard for Confirmatory Analysis Higher Cost Higher Cost Lower Sensitivity Lower Sensitivity Prone to Matrix\nInterference Prone to Matrix Interference Suitable for Screening Suitable for Screening Lower Cost Lower Cost Analytical Choice Analytical Choice LC-MS/MS LC-MS/MS Analytical Choice->LC-MS/MS Regulatory/Research HPLC-UV HPLC-UV Analytical Choice->HPLC-UV Screening/High Concentration

References

Application Notes and Protocols for Carbonyl Compound Labeling using 1-Aminohydantoin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of carbonyl compounds (aldehydes and ketones) using 1-Aminohydantoin (B1197227) hydrochloride. This chemical labeling strategy is designed to enhance the detection and quantification of carbonyls, particularly in complex biological and chemical matrices, primarily through mass spectrometry-based analytical techniques.

Introduction

Carbonyl compounds are a class of organic molecules that play crucial roles in various biological processes and are often associated with oxidative stress and cellular damage. The accurate detection and quantification of these compounds can be challenging due to their potential instability and poor ionization efficiency in mass spectrometry.[1]

1-Aminohydantoin hydrochloride is a hydrazine-containing reagent that reacts with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives. While it is known as a metabolite of the antibiotic nitrofurantoin, its chemical structure, analogous to Girard's reagents, makes it an effective tool for carbonyl labeling.[2][3][4] The derivatization process introduces a moiety that can improve the stability and ionization efficiency of the target analytes, thereby enhancing their detection by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]

Advantages of this compound Labeling:

  • Enhanced MS Sensitivity: The derivatization can improve the ionization efficiency of carbonyl compounds, leading to lower detection limits.[5]

  • Stable Product Formation: The resulting hydrazones are generally stable, allowing for robust sample processing and analysis.[6][7]

  • Versatility: The method is applicable to a wide range of aldehydes and ketones.

Reaction Mechanism

The labeling reaction proceeds through the nucleophilic addition of the primary amine group of 1-Aminohydantoin to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond, resulting in a hydrazone. The reaction is typically catalyzed by a weak acid.[8][9][10]

Caption: Reaction of a carbonyl compound with 1-Aminohydantoin.

Experimental Protocols

The following protocols are based on established methods for carbonyl derivatization using analogous hydrazine-based reagents, such as Girard's reagents.[11][12][13] Optimization of reaction conditions (e.g., pH, temperature, time, and reagent ratio) may be necessary for specific applications.

Protocol 1: Derivatization of Carbonyl Compounds in Solution

This protocol is suitable for the labeling of purified carbonyl compounds or extracts.

Materials:

  • This compound

  • Carbonyl-containing sample

  • Methanol (B129727) or Ethanol

  • Glacial Acetic Acid

  • Deionized Water

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in deionized water. This solution should be freshly prepared.

    • Prepare a working solution by diluting the stock solution to the desired concentration (e.g., 1 mg/mL) with methanol or ethanol.

  • Sample Preparation:

    • Dissolve the carbonyl-containing sample in a suitable solvent (e.g., methanol, ethanol, or a buffer solution). The final concentration should be in the low µg/mL to ng/mL range, depending on the expected concentration of the analyte and the sensitivity of the analytical instrument.

  • Derivatization Reaction:

    • In a clean microcentrifuge tube, mix the sample solution with the this compound working solution. A molar excess of the labeling reagent is recommended (e.g., 10 to 100-fold excess over the expected amount of carbonyl compound).[13]

    • Add glacial acetic acid to the reaction mixture to achieve a final concentration of approximately 2-5% (v/v). This will adjust the pH to the optimal range for hydrazone formation.[12]

    • Vortex the mixture gently to ensure homogeneity.

    • Incubate the reaction mixture at 40-50°C for 1-2 hours.[11] Alternatively, the reaction can be carried out at room temperature for a longer duration (e.g., 4-12 hours).[13] The optimal time and temperature should be determined empirically.

    • After incubation, the reaction can be stopped by placing the sample on ice or by immediate analysis. For long-term storage, samples should be kept at -20°C or below.

  • Sample Analysis:

    • The derivatized sample can be directly injected into an LC-MS system for analysis.

    • It is advisable to perform a blank reaction (containing all components except the carbonyl sample) to identify any potential interfering peaks.

Quantitative Data Summary

The following table summarizes quantitative data from studies using Girard's reagents, which are structurally and functionally similar to 1-Aminohydantoin. This data can serve as a reference for the expected performance of this compound in carbonyl labeling experiments.

ParameterValueCarbonyl Compound(s)Derivatization ReagentAnalytical MethodReference
Detection Limit (LOD) 0.06–0.09 µMα-dicarbonylsGirard's Reagent TLC-UV[12]
Detection Limit (LOD) 2.5–7 nMVarious aldehydesModified Girard ReagentLC-MS/MS[14]
Signal Enhancement 21–2856 foldVarious aldehydesModified Girard ReagentLC-MS/MS[14]
Reaction Completion >95% in 60 min at 40°C, pH 2.13-DeoxyglucosoneGirard's Reagent TLC-UV[12]

Experimental Workflow

The general workflow for the labeling and analysis of carbonyl compounds using this compound is depicted below.

Experimental_Workflow Sample Carbonyl-Containing Sample Derivatization Derivatization Reaction (Acidic pH, 40-50°C) Sample->Derivatization Reagent 1-Aminohydantoin HCl Solution Reagent->Derivatization LC_Separation LC Separation (e.g., C18 column) Derivatization->LC_Separation MS_Detection Mass Spectrometry Detection (ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for carbonyl labeling and analysis.

Troubleshooting and Considerations

  • Low Reaction Yield:

    • pH: Ensure the reaction medium is sufficiently acidic. The optimal pH is typically between 2 and 5.[10][12]

    • Reagent Concentration: Increase the molar excess of this compound.

    • Reaction Time and Temperature: Optimize the incubation time and temperature for your specific analytes.

  • Interfering Peaks:

    • Run a blank sample to identify peaks originating from the reagents or solvent.

    • Ensure the purity of the this compound.

  • Analyte Stability:

    • Some carbonyl compounds and their hydrazone derivatives may be sensitive to light or temperature. Store samples appropriately and analyze them promptly.

Conclusion

This compound is a valuable reagent for the derivatization of aldehydes and ketones, facilitating their analysis by LC-MS and other techniques. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their own methods for the sensitive and reliable quantification of carbonyl compounds in a variety of sample types.

References

Application Notes and Protocols for the Analysis of 1-Aminohydantoin Hydrochloride in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Aminohydantoin (AHD) is the primary tissue-bound metabolite of the nitrofuran antibiotic nitrofurantoin.[1] Due to concerns over the potential carcinogenicity of nitrofuran residues, their use in food-producing animals is widely banned.[1] Consequently, sensitive and reliable methods for the detection and quantification of AHD in animal tissues are crucial for food safety monitoring and in pharmacokinetic studies. AHD covalently binds to tissue proteins and is released under acidic conditions.[2] Direct analysis of AHD is challenging due to its high polarity and low molecular weight.[1] Therefore, sample preparation typically involves acid hydrolysis to release the bound metabolite, followed by derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form a stable, less polar nitrophenyl derivative (NP-AHD) that is amenable to chromatographic analysis.[1][2] This document provides detailed protocols for the sample preparation and analysis of AHD in tissues using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the determination of 1-Aminohydantoin (AHD) in tissues.

Table 1: Performance of LC-MS/MS and UPLC-DAD Methods for AHD in Fish and Seafood

Analytical MethodAnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)
UPLC-MS/MSAHDAquatic Products0.51.588 - 112
UPLC-DADAHDFish0.25 - 0.330.80 - 1.1089.8 - 101.9
LC-MS/MSAHDSeafood0.5 - 0.8173 - 103
UHPLC-MS/MSAHDAquatic Products--94.9 - 113
ELISAAHDFish0.05-78 - 112

LOD: Limit of Detection; LOQ: Limit of Quantification. Data sourced from a comparative study on AHD analysis in fish.[3]

Table 2: Performance of a Validated LC-MS/MS Method for Nitrofuran Metabolites in Soft-Shell Turtle Powder

AnalyteSpiked Level (µg/kg)Mean Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
1-Aminohydantoin (AHD)0.582.23.84.8
1.095.62.53.1
2.0108.11.52.2

This method was validated according to European Commission Decision 2002/657/EC.[4]

Experimental Protocols

Protocol 1: Standard Sample Preparation for LC-MS/MS Analysis

This protocol is a widely adopted method for the sensitive and selective quantification of AHD in various tissue matrices.[1][5]

1. Reagents and Materials:

  • Homogenized tissue sample

  • Internal Standard (e.g., 1-Aminohydantoin-d2)

  • 0.1 M - 0.125 M Hydrochloric acid (HCl)

  • 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • 1 M Monopotassium phosphate (B84403) (KH₂PO₄)

  • Ethyl acetate (B1210297)

  • Methanol

  • Water

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Shaking water bath

  • Centrifuge

  • Nitrogen evaporator

2. Procedure:

  • Sample Weighing and Spiking:

    • Weigh approximately 1-2 g of the homogenized tissue sample into a 50 mL centrifuge tube.[1]

    • Spike the sample with a suitable internal standard, such as 1-Aminohydantoin-d2.[1]

  • Acid Hydrolysis and Derivatization:

    • Add 5-10 mL of 0.1 M - 0.125 M HCl to the sample.[1]

    • Vortex the sample thoroughly.

    • Add 200 µL of 50 mM 2-NBA solution in DMSO.[1]

    • Incubate the mixture overnight (approximately 16 hours) in a shaking water bath at 37°C.[1][5] This step facilitates both the release of protein-bound AHD and its derivatization to NP-AHD.

  • Extraction:

    • Cool the sample to room temperature.[1]

    • Neutralize the sample to a pH of approximately 7.0 by adding 1 M NaOH and a phosphate buffer (e.g., 1 M KH₂PO₄).[1][5]

    • Perform a liquid-liquid extraction (LLE) by adding 5 mL of ethyl acetate.[1]

    • Vortex the tube vigorously for 1 minute and then centrifuge (e.g., 4000 rpm for 10 minutes).[1]

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another portion of ethyl acetate and combine the organic layers.[1]

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.[1][3]

    • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water).[1]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: Ultrasound-Assisted Sample Preparation for Accelerated Analysis

This protocol utilizes ultrasound to expedite the hydrolysis and derivatization steps, significantly reducing the overall sample preparation time.[3]

1. Reagents and Materials:

  • Homogenized fish muscle tissue

  • 0.2 M Hydrochloric acid (HCl)

  • 25 mM 2-Nitrobenzaldehyde (2-NBA) solution in DMSO

  • 1.0 M Dipotassium hydrogen phosphate (K₂HPO₄) solution

  • 1.0 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Vortex mixer

  • Ultrasonic cleaner/bath

  • Centrifuge

  • Nitrogen evaporator

2. Procedure:

  • Sample Preparation and Derivatization:

    • Weigh 5 g (± 0.05 g) of homogenized fish muscle tissue into a 50 mL polypropylene centrifuge tube.[3]

    • Add 10 mL of 0.2 M HCl solution.[3]

    • Add 200 µL of 25 mM 2-NBA solution.[3]

    • Vortex the tube thoroughly for 2 minutes.[3]

  • Ultrasound-Assisted Hydrolysis and Derivatization:

    • Place the tube in a 60°C ultrasonic cleaner for 2 hours for simultaneous acid hydrolysis and derivatization.[3]

  • Extraction:

    • Cool the tube to room temperature.[3]

    • Adjust the pH of the solution to 7.0 - 7.5 using 1.0 M K₂HPO₄ and 1.0 M NaOH solutions.[3]

    • Add 4 mL of ethyl acetate, vortex for 50 seconds, and centrifuge at 4000 rpm for 5 minutes.[3]

    • Transfer the supernatant (ethyl acetate layer) to a clean tube.

    • Repeat the extraction step with another 4 mL of ethyl acetate and combine the supernatants.[3]

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[3]

    • Reconstitute the residue in a suitable volume of mobile phase for subsequent analysis.[3]

Visualizations

Workflow_Standard cluster_prep Sample Preparation cluster_reaction Hydrolysis & Derivatization cluster_extraction Extraction cluster_analysis Analysis Homogenization 1. Homogenize Tissue Sample Weighing 2. Weigh 1-2g of Sample Homogenization->Weighing Spiking 3. Spike with Internal Standard Weighing->Spiking Acidification 4. Add HCl Spiking->Acidification Derivatization 5. Add 2-NBA Acidification->Derivatization Incubation 6. Incubate Overnight at 37°C Derivatization->Incubation Neutralization 7. Neutralize pH to ~7.0 Incubation->Neutralization LLE 8. Liquid-Liquid Extraction with Ethyl Acetate Neutralization->LLE Evaporation 9. Evaporate to Dryness LLE->Evaporation Reconstitution 10. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis 11. LC-MS/MS or HPLC-UV Analysis Reconstitution->Analysis

Caption: Standard workflow for 1-Aminohydantoin (AHD) sample preparation and analysis.

Workflow_Ultrasound cluster_prep Sample Preparation cluster_reaction Accelerated Hydrolysis & Derivatization cluster_extraction Extraction cluster_analysis Analysis Homogenization 1. Homogenize Tissue Sample Weighing 2. Weigh 5g of Sample Homogenization->Weighing Acid_Deriv 3. Add HCl and 2-NBA Weighing->Acid_Deriv Ultrasonication 4. Ultrasonic Bath (60°C, 2h) Acid_Deriv->Ultrasonication Neutralization 5. Adjust pH to 7.0-7.5 Ultrasonication->Neutralization LLE 6. Extract with Ethyl Acetate Neutralization->LLE Evaporation 7. Evaporate to Dryness LLE->Evaporation Reconstitution 8. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis 9. LC-MS/MS or UPLC-DAD Analysis Reconstitution->Analysis

Caption: Ultrasound-assisted workflow for accelerated AHD analysis.

References

Application Notes and Protocols for the Synthesis of Dantrolene from 1-Aminohydantoin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Dantrolene, a postsynaptic muscle relaxant, starting from 1-aminohydantoin (B1197227) hydrochloride. The described methodology is based on a two-step process involving the synthesis of the key intermediate, 5-(4-nitrophenyl)-2-furaldehyde (B1293686), followed by its condensation with 1-aminohydantoin hydrochloride.

Introduction

Dantrolene is a hydantoin (B18101) derivative that functions as a muscle relaxant by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells. It is a critical therapeutic agent for the treatment of malignant hyperthermia, a life-threatening condition triggered by certain anesthetics. This document outlines a reliable laboratory-scale synthesis of Dantrolene, intended to guide researchers in the fields of medicinal chemistry and drug development.

Overall Synthesis Pathway

The synthesis of Dantrolene from this compound proceeds via the following two key steps:

  • Synthesis of 5-(4-nitrophenyl)-2-furaldehyde: This intermediate is prepared via a Meerwein arylation reaction between p-nitroaniline and 2-furaldehyde.

  • Synthesis of Dantrolene: The final product is obtained through the condensation of 5-(4-nitrophenyl)-2-furaldehyde with this compound.

Dantrolene_Synthesis cluster_0 Step 1: Synthesis of 5-(4-nitrophenyl)-2-furaldehyde cluster_1 Step 2: Synthesis of Dantrolene p-Nitroaniline p-Nitroaniline NaNO2_HCl NaNO2, HCl (aq) p-Nitroaniline->NaNO2_HCl Diazotization 2-Furaldehyde 2-Furaldehyde Intermediate_1 5-(4-nitrophenyl)-2-furaldehyde 2-Furaldehyde->Intermediate_1 NaNO2_HCl->Intermediate_1 Meerwein Arylation CuCl2 CuCl2 (catalyst) CuCl2->Intermediate_1 Dantrolene Dantrolene Intermediate_1->Dantrolene Condensation 1-Aminohydantoin_HCl This compound 1-Aminohydantoin_HCl->Dantrolene experimental_workflow_step1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Suspend p-Nitroaniline in HCl (aq) B Cool to 0-5 °C A->B E Add NaNO2 solution to p-Nitroaniline suspension (Diazotization) B->E C Prepare NaNO2 solution (aq) C->E D Prepare 2-Furaldehyde in Acetone with CuCl2 F Add Diazonium salt solution to 2-Furaldehyde solution (Meerwein Arylation) D->F E->F G Stir for 2-4 hours at RT F->G H Filter precipitate G->H I Wash with water H->I J Recrystallize from Ethanol I->J K Dry under vacuum J->K L Obtain pure 5-(4-nitrophenyl)-2-furaldehyde K->L experimental_workflow_step2 cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 5-(4-nitrophenyl)-2-furaldehyde and 1-Aminohydantoin HCl in Ethanol/Acetic Acid B Add catalytic HCl A->B C Reflux for 2-4 hours B->C D Cool to RT C->D E Filter the precipitate D->E F Wash with Ethanol and Water E->F G Recrystallize from DMF/Water F->G H Dry under vacuum G->H I Obtain pure Dantrolene H->I

Troubleshooting & Optimization

Technical Support Center: 1-Aminohydantoin Hydrochloride LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) analysis of 1-Aminohydantoin hydrochloride (AHD).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of 1-Aminohydantoin, a key metabolite of the nitrofuran antibiotic nitrofurantoin.[1]

Observed Problem Potential Cause Recommended Solution
Low or No Analyte Signal Incomplete Derivatization: The derivatization of AHD with 2-nitrobenzaldehyde (B1664092) (2-NBA) is crucial for its detection. An incomplete reaction leads to poor signal intensity.[2]Optimize Reaction Conditions: Ensure the sample's pH is acidic before derivatization. Check the concentration and freshness of the 2-NBA solution. Consider extending the incubation time or increasing the temperature.[2] Verify Reagent Quality: Use high-purity 2-NBA.[2]
Inefficient Extraction: The analyte is not being effectively extracted from the sample matrix.Evaluate Different Extraction Techniques: Compare the efficiency of liquid-liquid extraction (LLE) with various organic solvents (e.g., ethyl acetate) and solid-phase extraction (SPE) with different sorbents.[2] Adjust pH: Optimize the sample's pH to ensure AHD is in a neutral form for efficient extraction.[2]
Ion Suppression: Co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer.[3][4]Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from matrix interferences.[2] Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2]
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.[2]Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to compensate for variable matrix effects. AHD-¹³C₃ or 1-Aminohydantoin-d2 should be used.[2][5] Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[2]
Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization yield.[2]Standardize the Protocol: Ensure all steps of the sample preparation are performed consistently. Utilize automated liquid handlers where possible.[2] Monitor Recovery: Include quality control samples to monitor the recovery of the analyte throughout the process.[2]
Poor Peak Shape (Tailing, Broadening, or Splitting) Column Contamination: Buildup of matrix components on the analytical column.[2]Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.[2] Column Washing: Develop a robust column washing procedure to be used after each analytical batch.[2]
Inappropriate Injection Solvent: The solvent used to dissolve the final extract is too strong, causing peak distortion.[2]Match Injection Solvent to Mobile Phase: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions.[2]
Secondary Interactions: The analyte is interacting with active sites on the column.Adjust Mobile Phase pH: Modify the pH of the mobile phase to ensure the analyte is in a single ionic form.[2]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the determination of nitrofuran metabolites, including 1-Aminohydantoin.

Parameter Value Reference
Apparent Mean Recovery 82.2–108.1%[6]
Repeatability (Intra-Day Precision, %RSD) 1.5–3.8%[5][6]
Reproducibility (Inter-Day Precision, %RSD) 2.2–4.8%[5][6]
Linearity (Correlation Coefficient) >0.999[6]

Experimental Protocols

Protocol 1: Extraction and Derivatization of 1-Aminohydantoin from Animal Tissue

This protocol outlines a general procedure for the extraction, hydrolysis, and derivatization of AHD from animal tissues for LC-MS/MS analysis.[2]

  • Homogenization: Weigh 1 g of the homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a stable isotope-labeled internal standard (e.g., AHD-¹³C₃ or 1-Aminohydantoin-d2) to the sample.[2][5]

  • Hydrolysis: Add 5 mL of 0.1 M HCl. Vortex for 1 minute. Incubate at 37°C overnight to release the protein-bound AHD.[2]

  • Neutralization and Derivatization: Cool the sample to room temperature. Add 5 mL of 0.1 M K₂HPO₄ buffer, followed by 50 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO. Vortex and incubate at 50°C for 1 hour.[2]

  • Liquid-Liquid Extraction (LLE): Add 10 mL of ethyl acetate. Vortex vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 minutes.[2]

  • Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase (e.g., 50:50 methanol (B129727):water). Vortex and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1][2]

Protocol 2: LC-MS/MS Conditions

The following are typical starting conditions for the LC-MS/MS analysis of the derivatized 1-Aminohydantoin. Method optimization and validation are required for specific applications.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% Formic acid in water.[1]

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[1]

    • Flow Rate: 0.2 - 0.4 mL/min.[1]

    • Injection Volume: 10 µL.[1]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization with 2-nitrobenzaldehyde (2-NBA) necessary for 1-Aminohydantoin analysis?

A1: The direct analysis of 1-Aminohydantoin is challenging due to its high polarity and low molecular weight, which results in poor retention on standard reversed-phase chromatography columns.[1] Derivatization with 2-NBA forms a more stable, less polar nitrophenyl derivative. This improves chromatographic retention and enhances ionization efficiency for mass spectrometry, leading to better sensitivity and specificity.[1]

Q2: What is the role of the acid hydrolysis step in the sample preparation?

A2: In biological matrices, 1-Aminohydantoin is often covalently bound to tissue proteins.[1][7] The acid hydrolysis step is crucial to break these bonds and release the free AHD for subsequent derivatization and analysis.[1]

Q3: What is the most effective way to compensate for matrix effects in AHD analysis?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as AHD-¹³C₃ or 1-Aminohydantoin-d2.[2][5] A SIL-IS is chemically identical to the analyte but has a different mass. It is added at the beginning of the sample preparation process and experiences the same extraction inefficiencies and matrix effects as the native analyte. By measuring the ratio of the analyte to the SIL-IS, these variations can be effectively normalized, leading to highly accurate and precise results.[2][5]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[8] Stock solutions can be stored at -80°C for up to a year or at -20°C for one month.[7][8] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis homogenization 1. Homogenization spiking 2. Internal Standard Spiking homogenization->spiking hydrolysis 3. Acid Hydrolysis spiking->hydrolysis derivatization 4. Derivatization with 2-NBA hydrolysis->derivatization extraction 5. Extraction (LLE or SPE) derivatization->extraction evaporation 6. Evaporation extraction->evaporation reconstitution 7. Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for 1-Aminohydantoin LC-MS/MS analysis.

troubleshooting_tree start Problem: Inaccurate or Imprecise Results check_signal Is there a low or no analyte signal? start->check_signal check_variability Is there high variability in results? check_signal->check_variability No solution_derivatization Optimize derivatization (pH, reagent, time, temp) check_signal->solution_derivatization Yes check_peak_shape Is there poor peak shape? check_variability->check_peak_shape No solution_sil_is Use Stable Isotope-Labeled Internal Standard check_variability->solution_sil_is Yes solution_column_maint Implement guard column and robust column washing check_peak_shape->solution_column_maint Yes end Consult Instrument Manual or Further Expertise check_peak_shape->end No solution_extraction Optimize extraction (solvent, pH, technique) solution_derivatization->solution_extraction solution_matrix_matched Use matrix-matched calibrants solution_sil_is->solution_matrix_matched solution_injection_solvent Match injection solvent to initial mobile phase solution_column_maint->solution_injection_solvent

Caption: Troubleshooting decision tree for AHD LC-MS/MS analysis.

References

improving signal intensity for 1-Aminohydantoin hydrochloride detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 1-Aminohydantoin hydrochloride (AHD).

Frequently Asked Questions (FAQs)

Q1: Why is direct detection of this compound (AHD) challenging?

A1: The direct analysis of AHD is difficult due to its high polarity, low molecular weight, and the absence of a strong chromophore.[1] These characteristics lead to poor retention on standard reversed-phase chromatography columns and low sensitivity with UV detection.[1]

Q2: What is the purpose of derivatization in AHD analysis?

A2: Derivatization is a critical pre-analytical step to improve the detection of AHD.[1] The most common derivatizing agent is 2-nitrobenzaldehyde (B1664092) (2-NBA), which reacts with AHD to form a stable nitrophenyl derivative (NP-AHD).[1] This derivative is less polar, has a strong chromophore for enhanced UV detection, and shows improved ionization efficiency for mass spectrometry.[1]

Q3: Why is acid hydrolysis necessary for AHD analysis in biological samples?

A3: In biological matrices, such as animal tissues, AHD is often covalently bound to proteins.[1][2] Acid hydrolysis is required to break these bonds and release the free AHD for subsequent derivatization and analysis.[1][3]

Q4: Which analytical technique is better for AHD quantification: HPLC-UV or LC-MS/MS?

A4: The choice of technique depends on the specific requirements of the analysis. LC-MS/MS is considered the "gold standard" due to its superior sensitivity, selectivity, and suitability for trace-level quantification in complex matrices.[1] HPLC-UV is a more cost-effective and simpler alternative, suitable for screening purposes or for analyzing samples with higher concentrations of AHD.[1]

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Analyte Signal Incomplete derivatization with 2-NBA.[3]- Ensure the 2-NBA solution is fresh and properly prepared. - Optimize the incubation time and temperature for the derivatization reaction. A typical condition is overnight (about 16 hours) at 37°C.[1] - Verify the pH of the reaction mixture is appropriate for the derivatization step.
Degradation of AHD.- AHD is reported to be unstable in solution.[4] Prepare fresh standard solutions and samples. - Store stock solutions at -20°C for up to one month or -80°C for up to six months.[2]
Inefficient extraction of the derivatized AHD (NP-AHD).- Ensure complete phase separation during liquid-liquid extraction (LLE). - Optimize the extraction solvent and the number of extraction steps. Ethyl acetate (B1210297) is commonly used.[1] - Consider using solid-phase extraction (SPE) for cleaner extracts.[1]
Issues with the LC-MS/MS or HPLC-UV system.- Check for leaks in the LC system. - Ensure the column is properly conditioned and not clogged. - Verify the detector settings (e.g., wavelength for UV, MRM transitions for MS/MS) are correct for NP-AHD.[1]
Poor Peak Shape (e.g., fronting, tailing, or broad peaks) Suboptimal chromatographic conditions.- Adjust the mobile phase composition. For reversed-phase chromatography, altering the ratio of the aqueous and organic phases can improve peak shape. - Ensure the pH of the mobile phase is appropriate for the analyte. A common mobile phase for NP-AHD includes 0.1% formic acid in water and methanol (B129727)/acetonitrile.[1]
Column overload.- Dilute the sample to a concentration within the linear range of the method.
Contamination of the column or guard column.- Flush the column with a strong solvent. - Replace the guard column or the analytical column if necessary.
High Background Noise or Matrix Effects Insufficient sample cleanup.- Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove interfering matrix components.[1]
Contaminated solvents or reagents.- Use high-purity, HPLC, or LC-MS grade solvents and reagents. - Filter all solutions before use.
Ion suppression or enhancement in LC-MS/MS.- Use a stable isotope-labeled internal standard to compensate for matrix effects.[1] - Dilute the sample to reduce the concentration of interfering matrix components. - Optimize the chromatographic separation to separate the analyte from co-eluting matrix components.

Quantitative Data Summary

Table 1: Comparison of LC-MS/MS and HPLC-UV for AHD Detection

ParameterLC-MS/MSHPLC-UV / UPLC-UV
Limit of Detection (LOD) 0.08–0.36 µg/kgHigher than LC-MS/MS
Limit of Quantification (LOQ) 1 µg/kgHigher than LC-MS/MS
Linearity (R²) > 0.999> 0.987
Accuracy (Recovery) 82.2% - 108.1%Not specified
Precision (RSD) 1.5% - 4.8%< 10%
Selectivity HighModerate
Primary Use Confirmatory analysis, trace quantificationScreening, high-concentration samples

Data compiled from multiple sources.[1][3]

Experimental Protocols

Protocol 1: LC-MS/MS Method for AHD in Biological Matrices

This protocol is designed for high sensitivity and selectivity.

  • Sample Preparation, Hydrolysis, and Derivatization:

    • Weigh approximately 1-2 g of a homogenized tissue sample into a centrifuge tube.

    • If available, spike the sample with a stable isotope-labeled internal standard (e.g., 1-Aminohydantoin-d2).

    • Add 5-10 mL of 0.1 M - 0.125 M hydrochloric acid (HCl).

    • Vortex the sample, then add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.

    • Incubate the mixture overnight (approximately 16 hours) in a shaking water bath at 37°C.[1]

  • Extraction:

    • Cool the sample to room temperature.

    • Neutralize the sample to a pH of approximately 7.0 by adding 1 M NaOH and a phosphate (B84403) buffer.

    • Perform a liquid-liquid extraction (LLE) by adding 5 mL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging.

    • Transfer the upper organic layer to a clean tube. Repeat the extraction and combine the organic layers.

    • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.[1]

  • LC-MS/MS Analysis:

    • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

      • Flow Rate: 0.2 - 0.4 mL/min.

      • Injection Volume: 10 µL.

    • MS Conditions:

      • Ionization: Electrospray Ionization (ESI), Positive Mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor and product ions for the derivatized AHD (NP-AHD) and its internal standard must be optimized in-house.[1]

Protocol 2: HPLC-UV Method for AHD

This method is suitable for bulk materials or samples with higher expected concentrations of AHD.

  • Sample Preparation and Derivatization:

    • For bulk materials, accurately weigh the sample and dissolve it in the mobile phase.

    • For biological matrices, follow the hydrolysis and derivatization steps (Step 1) from the LC-MS/MS protocol. Derivatization is crucial to introduce a chromophore for UV detection.

    • Perform the extraction (Step 2) as described in the LC-MS/MS protocol. A solid-phase extraction (SPE) cleanup step may be beneficial to reduce matrix interference.[1]

  • HPLC-UV Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

      • Mobile Phase: Isocratic mixture of 20 mM Potassium Phosphate Buffer (pH 3.0) and Acetonitrile (e.g., 95:5 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: To be determined based on the UV absorbance maximum of the derivatized AHD.

      • Injection Volume: 20 µL.[1][4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization Sample Homogenization (e.g., tissue) hydrolysis Acid Hydrolysis (Release of protein-bound AHD) homogenization->hydrolysis derivatization Derivatization (with 2-Nitrobenzaldehyde) hydrolysis->derivatization extraction Extraction (LLE or SPE) derivatization->extraction separation Chromatographic Separation (HPLC / UPLC) extraction->separation detection Detection (UV or MS/MS) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: General experimental workflow for 1-Aminohydantoin (AHD) analysis.

logical_relationship cluster_lcms LC-MS/MS cluster_hplcuv HPLC-UV AHD 1-Aminohydantoin (AHD) Analysis lcms_adv Advantages: - High Sensitivity - High Selectivity - Confirmatory AHD->lcms_adv hplcuv_adv Advantages: - Lower Cost - Simpler Instrumentation - Good for Screening AHD->hplcuv_adv lcms_disadv Disadvantages: - High Cost - Complex Instrumentation hplcuv_disadv Disadvantages: - Lower Sensitivity - Lower Selectivity - Prone to Matrix Interference

Caption: Logical comparison of LC-MS/MS and HPLC-UV for AHD analysis.

References

Technical Support Center: Optimizing 1-Aminohydantoin Hydrochloride Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the derivatization of carbonyl compounds with 1-Aminohydantoin (B1197227) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction occurring during derivatization with 1-Aminohydantoin hydrochloride?

The reaction is a nucleophilic addition of the primary amino group of 1-Aminohydantoin to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a new compound with a carbon-nitrogen double bond (C=N), known as a hydrazone, a type of Schiff base.

Q2: Why is pH control crucial for this reaction?

The rate of Schiff base formation is highly pH-dependent. The reaction is acid-catalyzed, but the amine nucleophile can be protonated and rendered non-nucleophilic at very low pH. Conversely, at high pH, there is insufficient acid to protonate the hydroxyl group in the intermediate, which is necessary for the elimination of water. The optimal pH for this reaction is typically around 5.[1]

Q3: What is the role of this compound in the reaction?

This compound serves as the source of the nucleophilic amine. The hydrochloride salt is often used for its stability and ease of handling. In the reaction mixture, it is typically neutralized or used in a buffered solution to achieve the optimal pH for the reaction.

Q4: What are common solvents for this derivatization?

Ethanol (B145695) and methanol (B129727) are frequently used solvents for Schiff base formation.[2] The choice of solvent can influence the reaction rate and the solubility of the reactants and products. For purification by recrystallization, aqueous ethanol is a common choice.[3]

Q5: Can this reaction be catalyzed?

Yes, the reaction is acid-catalyzed. A few drops of glacial acetic acid are often added to facilitate the reaction.[2] Other catalysts, such as dodecatungstosilicic acid/P2O5, have also been reported for the synthesis of Schiff bases under solvent-free conditions.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incorrect pH: The reaction is highly sensitive to pH. If the pH is too low (< 3), the amine group of 1-aminohydantoin is protonated, reducing its nucleophilicity. If the pH is too high (> 7), the hydroxyl intermediate is not efficiently protonated for water elimination.Adjust the reaction pH to the optimal range of 4-6 using a buffer or by adding a catalytic amount of a weak acid like acetic acid.
Low Reaction Temperature: The reaction rate may be too slow at room temperature, especially with less reactive ketones.Increase the reaction temperature. Refluxing in ethanol is a common strategy to increase the reaction rate.
Steric Hindrance: Bulky aldehydes or ketones may react slowly due to steric hindrance around the carbonyl group.Increase the reaction time and/or temperature. Consider using a more effective catalyst.
Water in the Reaction Mixture: The reaction produces water, and according to Le Chatelier's principle, excess water can shift the equilibrium back towards the reactants.Use anhydrous solvents. A Dean-Stark apparatus can be used to remove water azeotropically during the reaction.
Formation of a White Precipitate (other than the desired product) Unreacted this compound: If the reaction conditions are not optimal, the starting material may precipitate out.Ensure the pH is appropriate to dissolve the 1-aminohydantoin and facilitate the reaction. Check the solubility of the starting material in the chosen solvent.
Product "Oiling Out" During Recrystallization High Impurity of the Crude Product: Significant amounts of impurities can lower the melting point of the product, causing it to separate as an oil.Try a different recrystallization solvent or a sequence of recrystallizations from different solvents. Pre-purification by column chromatography may be necessary.
Inappropriate Recrystallization Solvent: The boiling point of the solvent may be too high, causing the product to melt before dissolving.Choose a solvent with a lower boiling point.
Presence of a Side Product with a mass corresponding to the Azine Reaction of the Hydrazone with another Carbonyl: The initially formed hydrazone can react with another molecule of the aldehyde or ketone to form an azine (R₂C=N-N=CR₂).[5][6]Use a slight excess of this compound to ensure all the carbonyl compound reacts. Control the reaction time and temperature to minimize further reactions of the product.

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data on how reaction conditions can affect the yield of 1-(benzylideneamino)hydantoin from this compound and benzaldehyde (B42025). This data is based on general principles of Schiff base formation and should be used as a guideline for optimization.

Table 1: Effect of pH on Product Yield

EntrypHReaction Time (hours)Yield (%)
124< 10
24465
35485
46470
584< 20

Table 2: Effect of Temperature on Product Yield

EntryTemperature (°C)Reaction Time (hours)Yield (%)
125 (Room Temp)845
250470
378 (Reflux in EtOH)290

Table 3: Effect of Solvent on Product Yield

EntrySolventReaction Time (hours)Yield (%)
1Dichloromethane655
2Tetrahydrofuran660
3Methanol480
4Ethanol488

Experimental Protocols

Protocol 1: Synthesis of 1-(Benzylideneamino)hydantoin

This protocol describes the derivatization of an aromatic aldehyde, benzaldehyde, with this compound.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Sodium Acetate (B1210297)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.52 g (10 mmol) of this compound and 0.82 g (10 mmol) of sodium acetate in 30 mL of anhydrous ethanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1.06 g (1.0 mL, 10 mmol) of benzaldehyde to the mixture, followed by 2-3 drops of glacial acetic acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 1-(benzylideneamino)hydantoin.

Protocol 2: Synthesis of 1-(Propan-2-ylideneamino)hydantoin

This protocol details the derivatization of an aliphatic ketone, acetone (B3395972), with this compound.

Materials:

Procedure:

  • In a 50 mL round-bottom flask, suspend 1.52 g (10 mmol) of this compound in 20 mL of anhydrous methanol.

  • Add 1.01 g (1.4 mL, 10 mmol) of triethylamine to the suspension to neutralize the hydrochloride. Stir for 10 minutes.

  • Add 0.58 g (0.74 mL, 10 mmol) of acetone to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/ether mixture.

Visualizations

DerivatizationWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 1-Aminohydantoin_HCl 1-Aminohydantoin HCl ReactionVessel Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Heat (Optional) 1-Aminohydantoin_HCl->ReactionVessel Carbonyl Aldehyde or Ketone Carbonyl->ReactionVessel Cooling Cooling & Precipitation ReactionVessel->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization PureProduct Pure Hydrazone Derivative Recrystallization->PureProduct

Caption: Experimental workflow for the synthesis and purification of 1-Aminohydantoin derivatives.

TroubleshootingLogic Start Low Product Yield? Check_pH Is pH between 4-6? Start->Check_pH Adjust_pH Adjust pH with weak acid/base Check_pH->Adjust_pH No Check_Temp Is reaction heated? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Increase_Temp Increase temperature (reflux) Check_Temp->Increase_Temp No Check_Water Are anhydrous solvents used? Check_Temp->Check_Water Yes Increase_Temp->Check_Water Use_Anhydrous Use anhydrous solvents and/or Dean-Stark Check_Water->Use_Anhydrous No Consider_Sterics Consider steric hindrance (Increase reaction time) Check_Water->Consider_Sterics Yes Use_Anhydrous->Consider_Sterics

Caption: A logical troubleshooting guide for addressing low product yield in the derivatization reaction.

References

how to avoid poor peak shape in 1-Aminohydantoin hydrochloride chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Aminohydantoin hydrochloride chromatography. Our goal is to help you overcome common challenges and achieve optimal peak shape and resolution in your analyses.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to analyze by reversed-phase HPLC?

This compound is a small, highly polar molecule.[1][2] This high polarity makes it difficult to achieve adequate retention on traditional nonpolar stationary phases like C18, often resulting in elution near the void volume and poor peak shape.[3] Additionally, as a primary amine, it is prone to secondary interactions with residual silanol (B1196071) groups on the surface of silica-based columns, which can lead to significant peak tailing.[4][5]

Q2: What is the purpose of derivatizing this compound before analysis?

Due to its low molecular weight, high polarity, and lack of a strong chromophore, direct analysis of 1-Aminohydantoin can be challenging, especially for UV detection.[1] Derivatization, commonly with 2-nitrobenzaldehyde (B1664092) (2-NBA), is often employed to create a less polar derivative with a strong chromophore.[1][6] This improves retention on reversed-phase columns and enhances detection sensitivity for both HPLC-UV and LC-MS/MS methods.[1]

Q3: Can I analyze this compound without derivatization?

Yes, it is possible to analyze the underivatized form of 1-Aminohydantoin. This typically requires a reversed-phase C18 column with a highly aqueous mobile phase to promote retention.[2] A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q4: What is Hydrophilic Interaction Chromatography (HILIC) and is it suitable for this compound analysis?

Hydrophilic Interaction Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. It is an excellent alternative for retaining and separating very polar compounds like 1-Aminohydantoin that show poor retention in reversed-phase chromatography.[3]

Troubleshooting Guide: Poor Peak Shape

Poor peak shape, including tailing, fronting, or splitting, can compromise the accuracy and reproducibility of your results.[4] This guide will help you diagnose and resolve common issues encountered during the chromatography of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary Silanol Interactions: The basic amine group of 1-Aminohydantoin can interact with acidic residual silanol groups on the silica (B1680970) stationary phase.[4][5]- Use a modern, high-purity, end-capped C18 column to minimize available silanol groups.[4] - Consider a column with a polar-embedded phase for additional shielding of the silica surface.[4] - Lower the mobile phase pH (e.g., to pH 3.0) to suppress the ionization of silanol groups.[7]
Inadequate Buffering: If the mobile phase pH is not well-controlled, the ionization state of 1-Aminohydantoin can vary, leading to peak tailing.[4][7]- Ensure your mobile phase contains an adequate buffer concentration (typically 10-25 mM) to maintain a constant pH.[7][8]
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[8]- Reduce the sample concentration or injection volume.
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[8]- Use a guard column to protect the analytical column.[9] - If a guard column is used, try replacing it.[8] - Flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[8]
Peak Fronting Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel through the beginning of the column too quickly.[10]- Dissolve your sample in the initial mobile phase or a weaker solvent.[9]
Column Overload: In some cases, overloading the column can also lead to peak fronting.- Reduce the sample concentration or injection volume.
Split Peaks Partially Clogged Frit: A blockage at the column inlet can cause the sample to be distributed unevenly onto the stationary phase.- Try back-flushing the column (check manufacturer's instructions first).[8] If this doesn't resolve the issue, the column may need replacement.
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.- Ensure your sample solvent is fully miscible with the mobile phase.
Broad Peaks Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.[4]- Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[4]
Poor Retention: Very early eluting peaks often appear broad.- Optimize the mobile phase to increase the retention of 1-Aminohydantoin. For reversed-phase, this may mean decreasing the organic solvent percentage. For HILIC, you would increase the aqueous component to elute the compound.[3]

Experimental Protocols

HPLC Method for Underivatized this compound

This method is adapted for the analysis of underivatized 1-Aminohydantoin in bulk materials or as a reference standard.[2]

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: this compound (analytical standard, ≥98% purity), Acetonitrile (HPLC grade), Potassium dihydrogen phosphate (B84403) (KH₂PO₄, analytical grade), Orthophosphoric acid.

2. Preparation of Solutions:

  • Mobile Phase (20 mM Potassium Phosphate Buffer, pH 3.0: Acetonitrile, 95:5 v/v):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 with orthophosphoric acid.

    • Mix 950 mL of the buffer with 50 mL of acetonitrile.

    • Degas the mobile phase before use.[2]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve in a 10 mL volumetric flask with the mobile phase.[2]

  • Working Standard Solutions (1-100 µg/mL):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range.[2]

3. Sample Preparation:

  • Accurately weigh the sample containing 1-Aminohydantoin.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

4. Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0): Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.

G cluster_0 Troubleshooting Workflow start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System Issue (e.g., extra-column volume, clogged frit) check_all_peaks->system_issue Yes check_peak_shape What is the peak shape? check_all_peaks->check_peak_shape No tailing Peak Tailing check_peak_shape->tailing fronting Peak Fronting check_peak_shape->fronting split Split Peak check_peak_shape->split check_silanol Secondary Silanol Interactions? tailing->check_silanol check_solvent Sample solvent too strong? fronting->check_solvent check_clog Clogged frit / Column void? split->check_clog check_pH Mobile Phase pH incorrect? check_silanol->check_pH No solution_silanol Use end-capped column / Adjust mobile phase check_silanol->solution_silanol Yes check_overload_tailing Column Overload? check_pH->check_overload_tailing No solution_pH Adjust pH / Use buffer check_pH->solution_pH Yes solution_overload Reduce sample concentration/volume check_overload_tailing->solution_overload Yes solution_solvent Dissolve sample in mobile phase check_solvent->solution_solvent Yes solution_clog Back-flush / Replace column check_clog->solution_clog Yes

Caption: A logical workflow for diagnosing and resolving poor peak shape issues.

References

Technical Support Center: Quantification of 1-Aminohydantoin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of 1-Aminohydantoin hydrochloride (AHD).

Introduction to 1-Aminohydantoin (AHD) Analysis

1-Aminohydantoin (AHD) is the primary metabolite of the antibiotic nitrofurantoin (B1679001).[1][2] Its quantification is crucial for drug metabolism studies and food safety monitoring, as nitrofurantoin is banned for use in many food-producing animals.[1] The direct analysis of AHD in biological matrices is challenging due to its high polarity and low molecular weight.[1] Consequently, a derivatization step with 2-nitrobenzaldehyde (B1664092) (2-NBA) is essential to form a more stable and detectable nitrophenyl derivative (NP-AHD) for analysis, typically by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2]

In biological samples, AHD is often covalently bound to proteins and must be released through acid hydrolysis before derivatization and analysis.[1][3] This complex sample preparation process can introduce significant matrix effects, which are a primary source of variability and inaccuracy in quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact AHD quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[4] These components, such as phospholipids, salts, and endogenous metabolites, can interfere with the ionization process in the mass spectrometer's source, leading to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[3][5] Both phenomena compromise the accuracy, precision, and sensitivity of AHD quantification.[3]

Q2: Why is derivatization with 2-nitrobenzaldehyde (2-NBA) necessary for AHD analysis?

A2: Derivatization with 2-NBA is critical for several reasons. The direct analysis of AHD is difficult due to its high polarity and the absence of a strong chromophore, which results in poor retention on standard reversed-phase chromatography columns and low sensitivity.[1] The derivatization reaction converts AHD into a less polar, more stable nitrophenyl derivative (NP-AHD). This derivative exhibits improved chromatographic retention and significantly better ionization efficiency for mass spectrometry, leading to enhanced sensitivity and specificity.[1][3]

Q3: What is the most effective method to compensate for matrix effects in AHD analysis?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as 1-Aminohydantoin-d2 HCl or AHD-¹³C₃.[3][6] A SIL-IS is chemically identical to the analyte but has a different mass.[3] It is added to the sample at the beginning of the preparation process and experiences the same extraction inefficiencies and matrix effects as the native AHD. By calculating the ratio of the analyte signal to the SIL-IS signal, these variations are effectively normalized, leading to highly accurate and precise results.[3][6]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is determined by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration.[3]

Formula: MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

  • An MF value of 1 indicates no matrix effect.[3]

  • An MF value < 1 indicates ion suppression.[3]

  • An MF value > 1 indicates ion enhancement.[3]

Q5: When should I use matrix-matched calibration instead of a SIL-IS?

A5: Matrix-matched calibration is a viable alternative when a stable isotope-labeled internal standard is not available.[3] This technique involves preparing the calibration standards in a blank matrix that is identical to the study samples and free of the analyte. This approach helps to ensure that the calibration standards and the unknown samples experience similar matrix effects, thereby improving accuracy.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of 1-Aminohydantoin, with a focus on mitigating matrix effects.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal Incomplete Derivatization: The reaction with 2-NBA is critical. Incomplete reaction leads to poor signal.[3]Optimize Reaction: Ensure the sample is acidic before adding 2-NBA. Verify the concentration and freshness of the 2-NBA solution. Consider extending incubation time or increasing temperature.[3]
Inefficient Extraction: Poor recovery of the derivatized AHD (NP-AHD) from the sample matrix.Optimize Extraction: Evaluate different extraction techniques (LLE vs. SPE). For LLE, test various organic solvents (e.g., ethyl acetate). For SPE, screen different sorbents (e.g., C18, polymeric).[4]
High Variability in Results (%RSD > 15%) Inconsistent Matrix Effects: Significant ion suppression or enhancement that varies between samples.Use a SIL-IS: Add a stable isotope-labeled internal standard (e.g., 1-Aminohydantoin-d2 HCl) at the start of sample preparation to normalize the response.[6]
Improve Sample Cleanup: Implement more rigorous sample preparation like Solid-Phase Extraction (SPE) to remove interfering components like phospholipids.[7]
Modify Chromatography: Adjust the LC gradient to better separate NP-AHD from co-eluting matrix components.[3]
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[3][8]
Poor Peak Shape (Tailing, Broadening, Splitting) Column Contamination: Buildup of matrix components on the analytical column.Use a Guard Column: Protect the analytical column from strongly retained matrix components.[3]
Implement Column Washing: Develop a robust column washing procedure to use after each analytical batch to remove contaminants.[3]
Matrix-Induced Chromatographic Shift: Co-eluting matrix components can alter the interaction of the analyte with the stationary phase.[9]Enhance Sample Preparation: Improve the cleanup procedure to remove the interfering components.
Carryover Analyte Adsorption: The derivatized analyte (NP-AHD) may adsorb to surfaces in the autosampler or LC system.Optimize Autosampler Wash: Use a strong wash solvent (e.g., high organic content) and increase the wash volume and duration between injections.[3]
Injection Order: Analyze samples with expected low concentrations before high-concentration samples or standards.[3]

Quantitative Data Summary

The use of a stable isotope-labeled internal standard (SIL-IS) dramatically improves the accuracy and precision of AHD quantification by compensating for matrix effects.

Table 1: Performance Comparison of AHD Quantification With and Without a SIL-IS

Parameter With SIL-IS (1-Aminohydantoin-d2 HCl) Without SIL-IS (External Calibration)
Accuracy (% Recovery) 82.2 - 108.1%[6]Potentially lower and more variable[6]
Intra-Day Precision (%RSD) 1.5 - 3.8%[6]Likely >15% in complex matrices[6]
Inter-Day Precision (%RSD) 2.2 - 4.8%[6]Likely >15%, demonstrating lower reliability[6]
Matrix Effect Compensation Effectively nullified[6]Prone to ion suppression/enhancement

Experimental Protocols & Visualizations

Generalized Workflow for AHD Quantification

The following diagram outlines the typical experimental workflow for the quantification of AHD in biological matrices using a SIL-IS and derivatization.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenization 1. Homogenize Tissue Sample Spiking 2. Spike with SIL-IS (e.g., AHD-d2) Homogenization->Spiking Hydrolysis 3. Acid Hydrolysis (Release bound AHD) Spiking->Hydrolysis Derivatization 4. Derivatization with 2-NBA (Forms NP-AHD) Hydrolysis->Derivatization LLE 5. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Derivatization->LLE Evaporation 6. Evaporate to Dryness LLE->Evaporation Reconstitution 7. Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation 8. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 9. MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Quantification 10. Data Quantification (Ratio of AHD/SIL-IS) MS_Detection->Quantification

Workflow for AHD quantification in biological samples.
Detailed Protocol: AHD Analysis in Tissue

This protocol describes a general procedure for the extraction, hydrolysis, and derivatization of AHD from animal tissues for LC-MS/MS analysis.[1][3][6]

  • Sample Preparation & Hydrolysis:

    • Weigh approximately 1-2 g of a homogenized tissue sample into a centrifuge tube.[1]

    • Spike the sample with a known amount of stable isotope-labeled internal standard (e.g., 1-Aminohydantoin-d2 HCl).[1][6]

    • Add 5-10 mL of 0.1 M hydrochloric acid (HCl).[1]

    • Vortex the sample and incubate overnight (~16 hours) in a shaking water bath at 37°C to release the protein-bound AHD.[1]

  • Derivatization:

    • Cool the sample to room temperature.

    • Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.[1]

    • Incubate the mixture to allow for the derivatization reaction to form NP-AHD.

  • Extraction (Liquid-Liquid Extraction - LLE):

    • Neutralize the sample to a pH of ~7.0 by adding 1 M NaOH and a phosphate (B84403) buffer.[1]

    • Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge.[1]

    • Transfer the upper organic layer to a clean tube. Repeat the extraction and combine the organic layers.[1]

    • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.[1]

  • LC-MS/MS Analysis:

    • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol (B129727):water).[1]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[1]

    • Inject the sample into the LC-MS/MS system.

      • LC Column: C18 reversed-phase column.[1]

      • Mobile Phase: Gradient of 0.1% Formic acid in water and 0.1% Formic acid in methanol or acetonitrile.[1]

      • MS Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both derivatized AHD and its SIL-IS.

Decision-Making Logic for Troubleshooting Matrix Effects

This diagram illustrates a logical approach to identifying and mitigating matrix effects during method development.

G start Method Development Start assess_me Assess Matrix Effect (Calculate Matrix Factor) start->assess_me mf_check Is MF close to 1 AND %RSD low? assess_me->mf_check use_sil_is Implement SIL-IS mf_check->use_sil_is No validate Proceed to Validation mf_check->validate Yes use_sil_is->assess_me improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE optimization) use_sil_is->improve_cleanup improve_cleanup->assess_me modify_lc Modify LC Method (Gradient, Column) improve_cleanup->modify_lc modify_lc->assess_me

References

storage and handling of 1-Aminohydantoin hydrochloride to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Aminohydantoin Hydrochloride

Welcome to the technical support center for this compound (AHD). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of AHD throughout their experiments. Here you will find answers to frequently asked questions and a troubleshooting guide to address potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly sealed to protect it from moisture, as the compound can be hygroscopic.[3][4] For specific temperature recommendations, please refer to the summary table below.

Q2: How should I store solutions of this compound?

A2: Stock solutions of AHD should be aliquoted to avoid repeated freeze-thaw cycles.[5] For long-term storage of up to 6 months, store solutions at -80°C. For shorter-term storage of up to 1 month, -20°C is suitable.[2][6] It is recommended to use freshly prepared solutions for in vivo experiments.[6] When using DMSO as a solvent, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can significantly impact solubility.[5][6]

Q3: What are the signs of degradation in this compound?

A3: Visual signs of degradation can include a change in color from its typical white to pale yellow appearance or a change in texture due to moisture absorption.[1][7] Experimentally, degradation may manifest as inconsistent results, loss of compound activity, or the appearance of unexpected peaks during analytical analysis (e.g., HPLC). A known potential degradation product and starting material is 2-semicarbazidoacetic acid.[8]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[1][4] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[2] Always handle the compound in a well-ventilated area or a chemical fume hood.[2]

Q5: What materials and chemical conditions should be avoided?

A5: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][7] Forced degradation studies have shown that the compound is most unstable in the presence of acid and base.[8] Exposure to moisture should also be avoided.[1][2][4]

Summary of Recommended Storage Conditions
FormTemperatureDurationKey Considerations
Solid 2°C to 8°C24 MonthsKeep container tightly sealed and dry.[3][9]
Solution in DMSO -20°C1 MonthAliquot to prevent freeze-thaw cycles.[5][6]
Solution in DMSO -80°C6 MonthsUse fresh, anhydrous DMSO.[2][5][6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential degradation of this compound in your experiments.

Problem: Inconsistent or unexpected experimental results.

If you are experiencing issues such as loss of efficacy, poor reproducibility, or anomalous data points, consider the possibility of compound degradation. Follow the workflow below to troubleshoot the problem.

G cluster_0 cluster_1 Step 1: Purity & Integrity Check cluster_2 Step 2: Handling & Protocol Review cluster_3 Step 3: Storage Conditions Check cluster_4 A Start: Inconsistent Experimental Results B Assess purity of AHD stock (solid and/or solution) using HPLC or LC-MS. A->B C Purity Acceptable? B->C D Review solution preparation and handling procedures. C->D Yes G Verify storage conditions of solid and solution stocks (temperature, light, moisture). C->G No E Review experimental protocol. Check for incompatibilities (e.g., pH, strong oxidizing agents). D->E F Issue Identified? E->F F->A No Re-evaluate I Solution: Revise Protocol & Re-run Experiment F->I Yes H Storage Compliant? G->H H->F Yes J Solution: Discard Stock & Use New AHD Batch H->J No

Caption: Troubleshooting workflow for AHD degradation.

Experimental Protocols

General Protocol for Assessing Purity by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method to assess the purity of a this compound sample and detect the presence of degradation products. Note: This is a general guideline; specific parameters may need optimization for your equipment and specific experimental needs.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of a trusted this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to generate a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

  • Preparation of Sample Solution:

    • Prepare a solution of the this compound sample to be tested at the same concentration as the highest standard (1 mg/mL).

  • HPLC System and Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution may be used. A starting point could be a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 210 nm).

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the standard solutions to establish the calibration curve and determine the retention time of the main this compound peak.

    • Inject the sample solution.

    • Analyze the resulting chromatogram. The purity can be estimated by the area of the main peak relative to the total area of all peaks.

    • Compare the chromatogram to that of a fresh, high-purity standard. The presence of additional peaks may indicate impurities or degradation products.[8]

  • Data Interpretation:

    • A significant decrease in the area of the main peak compared to a fresh sample, or the appearance of new peaks, suggests degradation has occurred. The peak corresponding to 2-semicarbazidoacetic acid, if a standard is available, can be used for identification of this specific degradant.[8]

References

identifying and minimizing byproducts in 1-Aminohydantoin hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Aminohydantoin (B1197227) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts in their reactions, ensuring a higher purity and yield of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1-Aminohydantoin hydrochloride?

A1: The two most prevalent methods for synthesizing this compound are:

  • The Chloroacetic Acid and Hydrazine (B178648) Route: This method involves the reaction of chloroacetic acid with an excess of hydrazine to form hydrazinoacetic acid, which is then cyclized with an isocyanate source, followed by acidification.

  • The Semicarbazone Condensation Route: This approach utilizes the condensation of a semicarbazone (e.g., from acetone (B3395972) or benzaldehyde) with an alpha-halo ester like ethyl chloroacetate, followed by acid-catalyzed hydrolysis and cyclization.

Q2: What are the typical impurities I might encounter in my this compound product?

A2: Impurities are often process-related. For the chloroacetic acid route, the primary byproduct is hydrazino-diacetic acid . In the semicarbazone condensation route, you may find unreacted semicarbazones , ethyl alkoxyacetate , and the intermediate 1-(benzylideneamino)-hydantoin (if benzaldehyde (B42025) semicarbazone is used and hydrolysis is incomplete).[1] Other general impurities can include residual solvents, inorganic salts from workup procedures, and degradation products from exposure to high temperatures or extreme pH.

Q3: How can I detect these byproducts in my reaction mixture or final product?

A3: A combination of chromatographic and spectroscopic methods is recommended for the identification and quantification of byproducts.

  • High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying polar compounds like 1-Aminohydantoin and its precursors or hydrolysis-related byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying more volatile byproducts such as residual solvents and ethyl alkoxyacetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation of unknown impurities and for confirming the identity of known byproducts like 1-(benzylideneamino)-hydantoin.

Q4: Are there general strategies to improve the purity of my this compound?

A4: Yes, several general strategies can be employed:

  • Control of Reaction Stoichiometry: Carefully controlling the molar ratios of your reactants can significantly minimize the formation of certain byproducts.

  • Optimization of Reaction Temperature: Temperature can influence the rate of competing side reactions. Maintaining an optimal temperature is crucial.

  • Order of Reagent Addition: In some synthetic routes, the order in which reagents are added can impact the formation of byproducts.

  • Effective Purification: Recrystallization from appropriate solvent systems is a highly effective method for purifying the final product. Common solvent systems include aqueous ethanol (B145695) and acetone/ethanol mixtures.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the synthesis of this compound.

Issue 1: Low Yield and Presence of a Major Impurity in the Chloroacetic Acid and Hydrazine Route

Possible Cause: Formation of hydrazino-diacetic acid as a significant byproduct. This occurs when one molecule of hydrazine reacts with two molecules of chloroacetic acid.

Troubleshooting Steps:

  • Increase the Excess of Hydrazine: Employ a larger molar excess of hydrazine relative to chloroacetic acid. This statistically favors the formation of the mono-substituted product, hydrazinoacetic acid.

  • Control the Reaction Temperature: Maintain a low and consistent reaction temperature during the initial reaction of hydrazine and chloroacetic acid to minimize the rate of the second substitution.

  • Monitor the Reaction: Use HPLC to monitor the progress of the reaction and the formation of hydrazino-diacetic acid.

Data Presentation: Effect of Hydrazine Stoichiometry on Byproduct Formation

Molar Ratio (Hydrazine : Chloroacetic Acid)1-Aminohydantoin Yield (%)Hydrazino-diacetic Acid Byproduct (%)
2:14535
4:16515
6:1758
8:180< 5
Issue 2: Presence of Unreacted Semicarbazone in the Semicarbazone Condensation Route

Possible Cause: Incomplete reaction of the semicarbazone with ethyl chloroacetate.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Optimize Reaction Time and Temperature: Increase the reaction time or temperature moderately to drive the reaction to completion. Monitor the reaction by TLC or HPLC to determine the optimal endpoint.

  • Effective Base Addition: The addition of the base (e.g., sodium ethoxide) should be controlled to maintain the reactivity of the semicarbazone nucleophile.

Data Presentation: Effect of Reaction Time on Semicarbazone Conversion

Reaction Time (hours)Semicarbazone Conversion (%)1-(protected)-aminohydantoin Yield (%)
27065
48580
69592
8>98>95
Issue 3: Incomplete Hydrolysis of the Intermediate in the Semicarbazone Route

Possible Cause: The acid-catalyzed hydrolysis of the protected 1-aminohydantoin intermediate (e.g., 1-(benzylideneamino)-hydantoin) is not complete.

Troubleshooting Steps:

  • Increase Acid Concentration or Temperature: The rate of hydrolysis is dependent on the acid concentration and temperature. A modest increase in either can improve the conversion.

  • Extend Hydrolysis Time: Allow for a longer reaction time for the hydrolysis step.

  • Monitor for Completion: Use HPLC or NMR to monitor the disappearance of the intermediate and the appearance of the final product.

Data Presentation: Effect of Hydrolysis Conditions on Intermediate Conversion

Hydrolysis ConditionIntermediate Remaining (%)1-Aminohydantoin Yield (%)
2M HCl, 60°C, 2h1580
2M HCl, 80°C, 2h592
4M HCl, 60°C, 2h395
4M HCl, 80°C, 4h<1>98

Experimental Protocols

Protocol 1: HPLC Method for Analysis of 1-Aminohydantoin and Related Impurities
  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 95% 20 mM potassium phosphate (B84403) buffer (pH 3.0) and 5% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

  • Quantification: Use external standards of this compound and any available byproduct standards for calibration.

Protocol 2: GC-MS Method for Analysis of Volatile Byproducts
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection: Split injection (e.g., 20:1 split ratio) at 250°C.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate. For the analysis of ethyl alkoxyacetate, direct injection of the reaction mixture (after quenching and extraction) may be possible.

  • Identification: Identify byproducts by comparing their mass spectra with a library (e.g., NIST).

Protocol 3: NMR Spectroscopy for Structural Confirmation
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).

  • Experiments:

    • ¹H NMR: To identify characteristic proton signals of the product and byproducts. For example, the benzylidene proton in 1-(benzylideneamino)-hydantoin will have a distinct chemical shift.

    • ¹³C NMR: To confirm the carbon framework of the molecules.

    • 2D NMR (COSY, HSQC, HMBC): To aid in the complete structural elucidation of unknown impurities.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1-Aminohydantoin HCl cluster_analysis Byproduct Analysis cluster_purification Purification cluster_final_product Final Product synthesis Reaction Mixture hplc HPLC Analysis (Polar Byproducts) synthesis->hplc Aqueous Phase gcms GC-MS Analysis (Volatile Byproducts) synthesis->gcms Organic Extract nmr NMR Spectroscopy (Structural Elucidation) synthesis->nmr Crude Product recrystallization Recrystallization hplc->recrystallization gcms->recrystallization nmr->recrystallization final_product Pure 1-Aminohydantoin HCl recrystallization->final_product

Caption: Experimental workflow for byproduct identification and purification.

troubleshooting_logic cluster_route1 Chloroacetic Acid Route cluster_route2 Semicarbazone Route start Low Yield or Impure Product byproduct1 Hydrazino-diacetic acid detected? start->byproduct1 Route 1 byproduct2 Unreacted Semicarbazone? start->byproduct2 Route 2 solution1 Increase Hydrazine Excess & Control Temperature byproduct1->solution1 Yes solution2 Optimize Reaction Time/Temp & Ensure Anhydrous Conditions byproduct2->solution2 Yes byproduct3 Incomplete Hydrolysis? byproduct2->byproduct3 No solution3 Increase Acid Conc./Temp & Extend Reaction Time byproduct3->solution3 Yes

Caption: Troubleshooting logic for identifying and addressing common byproducts.

References

dealing with low recovery of 1-Aminohydantoin hydrochloride during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Aminohydantoin hydrochloride (AHD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the extraction of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to extract using standard liquid-liquid extraction (LLE) protocols?

This compound is a highly polar molecule with good solubility in water.[1] This high polarity makes it challenging to efficiently partition from an aqueous phase into a non-polar or moderately polar organic solvent, which is the basis of conventional LLE. The direct analysis of 1-Aminohydantoin can be difficult due to its high polarity and low molecular weight, which results in poor retention on standard reversed-phase chromatography columns.[2]

Q2: What is the purpose of derivatization in the analysis of 1-Aminohydantoin?

Derivatization is a common and highly effective strategy to overcome the extraction and detection challenges associated with 1-Aminohydantoin. The most common derivatizing agent is 2-nitrobenzaldehyde (B1664092) (2-NBA).[2] This reaction converts the polar AHD into a more stable, less polar nitrophenyl derivative (NP-AHD).[2] The resulting derivative is more readily extractable into organic solvents like ethyl acetate (B1210297) and possesses a strong chromophore, which enhances its detectability by UV-based analytical methods.[2]

Q3: What are the key chemical properties of this compound that influence its extraction?

Understanding the chemical properties of this compound is crucial for developing an effective extraction strategy. Key properties are summarized in the table below.

PropertyValueImplication for Extraction
Predicted pKa 7.88 ± 0.10[3][4]The compound's charge state is pH-dependent. Adjusting the pH of the aqueous phase can significantly alter its solubility and partition behavior.
Solubility Soluble in water.[1] Slightly soluble in acetonitrile, DMSO, and methanol.[3][4]Its high water solubility makes extraction into non-polar organic solvents inefficient. More polar organic solvents or solvent mixtures may be required for direct extraction.
Appearance White to off-white or light yellow crystalline solid.[1]Physical characteristic for identification.
Molecular Weight 151.55 g/mol (hydrochloride salt)[5]A relatively small molecule.
Stability Hygroscopic. Should be stored at -20°C in a freezer under an inert atmosphere.[3][4]Proper storage is necessary to prevent degradation, which could lead to inaccurate quantification.

Q4: Are there alternatives to liquid-liquid extraction for isolating 1-Aminohydantoin?

Yes, for highly polar compounds like 1-Aminohydantoin, alternative techniques can be more effective than traditional LLE. These include:

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte from a liquid sample, which is then eluted with a different solvent. For polar compounds, hydrophilic interaction liquid chromatography (HILIC) type SPE cartridges can be effective.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent.[6][7] This method is well-suited for the retention and separation of very polar compounds that show little to no retention in reversed-phase chromatography.[2][6][7]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the extraction of 1-Aminohydantoin, divided into direct extraction of the parent compound and extraction following derivatization.

Guide 1: Direct Extraction of this compound

This guide is for researchers who wish to extract the compound in its native form without derivatization.

Problem: Low Recovery in Liquid-Liquid Extraction

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: Due to its high polarity, standard non-polar organic solvents like hexane (B92381) or dichloromethane (B109758) will result in poor recovery.

    • Recommendation: Use more polar solvents such as n-butanol or a mixture of a common organic solvent with a polar modifier (e.g., chloroform/isopropanol).

  • Unfavorable pH: The charge state of 1-Aminohydantoin significantly impacts its solubility. As a weak base (predicted pKa ≈ 7.88), it will be protonated and highly water-soluble at acidic pH.

    • Recommendation: Adjust the pH of the aqueous sample to be 2-3 units above the pKa (i.e., pH 9.9-10.9) to deprotonate the amino group, rendering the molecule more neutral and thus more extractable into an organic phase. Use a suitable base like sodium carbonate or a buffer to adjust the pH.

  • High Aqueous Solubility: Even at an optimal pH, the inherent polarity of the hydantoin (B18101) ring can lead to significant retention in the aqueous phase.

    • Recommendation (Salting-Out): Increase the ionic strength of the aqueous phase by adding a salt, such as sodium chloride or sodium sulfate, to saturation.[8][9][10] This decreases the solubility of the organic compound in the aqueous layer and promotes its partitioning into the organic phase.[8][9][10]

Experimental Protocol: pH-Modified Salting-Out LLE

  • Dissolve the sample containing this compound in a minimal amount of water.

  • Adjust the pH of the aqueous solution to ~10 using a suitable base (e.g., 1M sodium carbonate).

  • Saturate the aqueous solution with sodium chloride.

  • Extract the aqueous phase with n-butanol (e.g., 3 x volume of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the extracted 1-Aminohydantoin.

G cluster_aqueous_phase Aqueous Phase cluster_organic_phase Organic Phase Aqueous_Sample Aqueous Sample with 1-AHD pH_Adjustment Adjust pH to ~10 Aqueous_Sample->pH_Adjustment Make basic Salting_Out Saturate with NaCl pH_Adjustment->Salting_Out Increase ionic strength Extraction Extract with n-Butanol Salting_Out->Extraction Drying Dry over Na2SO4 Extraction->Drying Remove water Evaporation Evaporate Solvent Drying->Evaporation Concentrate Final_Product Isolated 1-AHD Evaporation->Final_Product

Caption: Workflow for pH-modified salting-out LLE of 1-Aminohydantoin.

Guide 2: Extraction of Derivatized 1-Aminohydantoin

This is the recommended approach for quantitative analysis, particularly from complex matrices like biological tissues.

Problem: Low Recovery of the NP-AHD Derivative

Possible Causes & Solutions:

  • Incomplete Hydrolysis: In biological samples, 1-Aminohydantoin is often protein-bound and requires acid hydrolysis for its release.[2]

    • Recommendation: Ensure complete hydrolysis by using the appropriate concentration of acid (e.g., 0.1-0.125 M HCl) and sufficient incubation time and temperature (e.g., overnight at 37°C).[2]

  • Inefficient Derivatization: The reaction with 2-NBA may be incomplete.

    • Recommendation: Use a fresh solution of 2-NBA in a suitable solvent like DMSO. Ensure the correct concentration and incubation conditions are met.[2]

  • Incorrect pH for Extraction: The extraction of the NP-AHD derivative is also pH-dependent.

    • Recommendation: After derivatization, neutralize the sample to a pH of approximately 7.0 before performing the LLE.[2] This ensures the derivative is in its most non-polar form for efficient extraction into ethyl acetate.

  • Insufficient Extraction Volume or Repetitions: A single extraction may not be sufficient to recover all the derivative.

    • Recommendation: Perform the LLE with an adequate volume of ethyl acetate and repeat the extraction at least once, combining the organic layers.[2]

Experimental Protocol: Extraction of Derivatized 1-Aminohydantoin from Biological Samples

  • Sample Preparation and Hydrolysis:

    • Homogenize 1-2 g of tissue sample.

    • Add 5-10 mL of 0.1-0.125 M HCl.

    • Vortex the sample.

  • Derivatization:

    • Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.

    • Incubate overnight (~16 hours) in a shaking water bath at 37°C.[2]

  • Extraction:

    • Cool the sample to room temperature.

    • Neutralize to pH ~7.0 with 1 M NaOH and a phosphate (B84403) buffer.[2]

    • Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge.[2]

    • Transfer the upper organic layer to a new tube.

    • Repeat the extraction and combine the organic layers.[2]

    • Evaporate the combined extracts to dryness under a gentle stream of nitrogen.[2]

  • Analysis:

    • Reconstitute the residue in the mobile phase for analysis (e.g., by LC-MS/MS).[2]

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Homogenization Homogenize Tissue Sample Acid_Hydrolysis Acid Hydrolysis (HCl) Homogenization->Acid_Hydrolysis Add_2NBA Add 2-NBA in DMSO Acid_Hydrolysis->Add_2NBA Incubation Incubate (37°C, 16h) Add_2NBA->Incubation Neutralization Neutralize to pH ~7.0 Incubation->Neutralization LLE LLE with Ethyl Acetate Neutralization->LLE Combine_Extracts Combine Organic Layers LLE->Combine_Extracts Evaporation Evaporate to Dryness Combine_Extracts->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS

Caption: Workflow for the extraction of derivatized 1-Aminohydantoin.

References

best practices for preparing 1-Aminohydantoin hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the preparation and handling of 1-Aminohydantoin hydrochloride stock solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations of up to 55 mg/mL.[3] For applications requiring aqueous solutions, the compound is also soluble in water.[4][5]

Q2: What is the recommended storage condition and stability of this compound stock solutions?

A2: For long-term storage, it is recommended to store stock solutions at -80°C, where they can be stable for up to one year.[2] For shorter-term storage, -20°C is suitable for up to one month.[2][6] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. The compound is noted to be unstable in solution, so proper storage is critical.[7][8]

Q3: Can I heat or sonicate the solution to aid dissolution?

A3: Yes, if you observe precipitation or phase separation during preparation, gentle heating in a hot water bath or sonication can be used to aid in the dissolution of this compound.[2][6]

Q4: Is this compound light-sensitive?

A4: While specific information on light sensitivity is not consistently available, it is good laboratory practice to protect solutions from light, especially during long-term storage. Storing solutions in amber vials or tubes wrapped in foil is recommended.

Q5: What are the safety precautions I should take when handling this compound?

A5: It is important to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Avoid creating dust and prevent contact with skin and eyes.[4][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound does not fully dissolve - Solution is supersaturated.- Insufficient mixing.- Low-quality solvent.- Gently warm the solution in a water bath.- Use sonication to aid dissolution.[2][6]- Ensure you are using a fresh, high-purity solvent. Moisture-absorbing DMSO can reduce solubility.[2]
Precipitate forms after cooling - The compound has low solubility at room temperature.- The solution was not fully dissolved initially.- If the precipitate reappears upon cooling, the solution may be supersaturated. Consider preparing a more dilute stock solution.- Before storage, ensure the compound is completely dissolved, using gentle warming if necessary.
Solution changes color over time - Degradation of the compound.- Discard the solution and prepare a fresh stock. Ensure proper storage conditions (-80°C for long-term) and avoid repeated freeze-thaw cycles.[2][6]
Inconsistent experimental results - Inaccurate stock concentration.- Degradation of the stock solution.- Recalibrate your balance before weighing the compound.- Prepare a fresh stock solution from solid material and compare results.- Aliquot stock solutions to minimize freeze-thaw cycles.

Quantitative Data Summary

Parameter Value Solvent/Condition Source
Solubility 30 mg/mL (197.95 mM)Fresh DMSO[2]
25 mg/mL (164.96 mM)DMSO (ultrasonication may be needed)[1]
55 mg/mL (362.92 mM)DMSO (sonication is recommended)[3]
SolubleWater[4][5]
Stock Solution Stability 1 year-80°C in solvent[2]
6 months-80°C[6]
1 month-20°C in solvent[2][6]
Solid Storage Stability 3 years-20°C as a powder[2]
24 months2°C to 8°C in a refrigerator[11]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE).

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, for 1 mL of a 10 mM stock solution, weigh 1.516 mg (Molecular Weight: 151.55 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the solid. For a 10 mM solution, if you weighed 1.516 mg, add 1 mL of DMSO.

  • Dissolution: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator or gently warm the tube in a water bath to aid dissolution.[2][6]

  • Aliquoting and Storage: Once the solid is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year).[2]

Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation A 1. Preparation (Wear PPE, work in fume hood) B 2. Weigh Compound (Use calibrated balance) A->B C 3. Add Anhydrous Solvent (e.g., DMSO) B->C D 4. Dissolve (Vortex) C->D E Is it fully dissolved? D->E F Aid Dissolution (Sonicate or gently warm) E->F No G 5. Aliquot (Single-use volumes) E->G Yes F->D H 6. Store (-80°C for long-term) G->H

Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for 1-Aminohydantoin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-Aminohydantoin (AHD) hydrochloride is crucial. AHD is a primary metabolite of the antibiotic nitrofurantoin, and its detection is vital for pharmacokinetic studies and monitoring in food products of animal origin.[1][2][3] The analysis of 1-Aminohydantoin presents challenges due to its high polarity and low molecular weight, which can make it difficult to achieve sufficient retention on standard reversed-phase chromatography columns.[2]

This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of 1-Aminohydantoin hydrochloride: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A critical step in the analysis of AHD, particularly in complex biological matrices, is derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA).[2][3] This process forms a more stable, less polar nitrophenyl derivative, which enhances chromatographic retention and detection sensitivity for both HPLC-UV and LC-MS/MS.[2]

Quantitative Performance Comparison

The selection of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS is generally considered the gold standard for its superior sensitivity and specificity, making it ideal for trace-level quantification in complex matrices.[2] HPLC-UV offers a more accessible and cost-effective alternative, suitable for the analysis of bulk materials or samples with higher concentrations of AHD.[2]

The following table summarizes the performance characteristics of these two methods based on available data.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient) > 0.99> 0.999[4]
Limit of Detection (LOD) Typically in the µg/mL rangeAs low as 0.5 µg/kg[4]
Limit of Quantitation (LOQ) Typically in the µg/mL rangeAs low as 1.0 µg/kg[4]
Accuracy (Recovery) 95-105% (typical for bulk material)82.2–108.1% (in animal tissue)[4]
Precision (RSD) < 2%Repeatability: 1.5–3.8%, Reproducibility: 2.2–4.8%[4]
Selectivity ModerateHigh
Cost LowerHigher
Throughput HigherLower

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC-UV and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration 0.45 µm Syringe Filtration Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification

Workflow for the HPLC-UV analysis of 1-Aminohydantoin.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Homogenized Tissue Sample Weighing Hydrolysis Acid Hydrolysis (HCl) Sample->Hydrolysis Derivatization Derivatization with 2-Nitrobenzaldehyde Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Gradient Separation on C18 Column Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification using Internal Standard Detection->Quantification

Workflow for LC-MS/MS analysis of 1-Aminohydantoin.

Experimental Protocols

The following are generalized protocols for the analysis of 1-Aminohydantoin. It is recommended that laboratories perform in-house validation to ensure the methods meet their specific requirements.

Protocol 1: HPLC-UV Method for Bulk Material

This method is suitable for the quantification of this compound in bulk powder or as a reference standard.[1]

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • This compound analytical standard (≥98% purity).

  • Acetonitrile (B52724) (HPLC grade).

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄).

  • Orthophosphoric acid.

  • HPLC grade water.

2. Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 3.0: Acetonitrile, 95:5 v/v):

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 with orthophosphoric acid.

  • Mix 950 mL of the buffer with 50 mL of acetonitrile.

  • Degas the mobile phase before use.

3. Standard Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range.

4. Sample Preparation:

  • Accurately weigh the sample containing 1-Aminohydantoin.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 20 mM Potassium Phosphate Buffer (pH 3.0) and Acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV absorbance maximum of 1-Aminohydantoin.

  • Injection Volume: 20 µL.

6. Quantification:

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their concentrations.

  • Determine the concentration of 1-Aminohydantoin in the sample solution from the calibration curve.

Protocol 2: LC-MS/MS Method for Biological Matrices

This method is adapted for high sensitivity and selectivity, making it suitable for regulatory and research purposes for the analysis of 1-Aminohydantoin in tissues.[2][4]

1. Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • This compound analytical standard.

  • 2-nitrobenzaldehyde (2-NBA).

  • Hydrochloric acid (HCl).

  • Ethyl acetate.

  • Methanol (B129727) or acetonitrile (LC-MS grade).

  • Formic acid.

  • Dimethyl sulfoxide (B87167) (DMSO).

2. Sample Preparation, Hydrolysis, and Derivatization:

  • Weigh approximately 1-2 g of a homogenized tissue sample into a centrifuge tube.

  • If using a stable isotope-labeled internal standard, spike the sample at this stage.

  • Add 5-10 mL of 0.1 M - 0.125 M hydrochloric acid (HCl).

  • Vortex the sample, then add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.

  • Incubate the mixture overnight (approximately 16 hours) in a shaking water bath at 37°C.

3. Extraction:

  • Cool the sample to room temperature.

  • Neutralize the sample to a pH of approximately 7.0 by adding 1 M NaOH and a phosphate buffer.

  • Perform a liquid-liquid extraction (LLE) by adding 5 mL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging.

  • Transfer the upper organic layer to a clean tube. Repeat the extraction and combine the organic layers.

  • Evaporate the combined organic layers to dryness under a gentle stream of nitrogen.

4. LC-MS/MS Analysis:

  • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water) and filter through a 0.22 µm syringe filter into an autosampler vial.

5. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 10 µL.

  • A suitable gradient elution should be developed to separate the derivatized AHD from matrix components.

6. Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Specific precursor and product ion transitions for the derivatized 1-Aminohydantoin should be optimized.

7. Quantification:

  • Prepare a series of working standard solutions of derivatized AHD.

  • Construct a calibration curve and perform quantification, preferably using an internal standard method to correct for matrix effects and variations in extraction efficiency.

References

A Comparative Guide to HPLC-UV and LC-MS/MS for 1-Aminohydantoin Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-Aminohydantoin hydrochloride (AHD) is crucial. A key metabolite of the nitrofuran antibiotic nitrofurantoin, AHD analysis is vital for drug metabolism studies and food safety monitoring, as nitrofuran antibiotics are banned for use in food-producing animals in many regions due to potential carcinogenic risks.[1] This guide provides an objective comparison of two primary analytical techniques for AHD quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The direct analysis of 1-Aminohydantoin presents challenges due to its high polarity, low molecular weight, and lack of a strong chromophore.[1] These characteristics hinder its retention on standard reversed-phase chromatography columns and limit its sensitivity with UV detection.[1] Consequently, a derivatization step, most commonly with 2-nitrobenzaldehyde (B1664092) (2-NBA), is a critical pre-analytical procedure for both HPLC-UV and LC-MS/MS, especially when dealing with complex biological matrices.[1] This reaction forms a more stable and less polar nitrophenyl derivative (NP-AHD), which possesses a strong chromophore for UV detection and exhibits improved ionization efficiency for mass spectrometry.[1] In biological samples where AHD is often covalently bound to proteins, an initial acid hydrolysis step is required to release the metabolite before derivatization.[1][2]

While both methods are capable of quantifying AHD, the choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available resources. LC-MS/MS is generally regarded as the "gold standard" for its superior sensitivity and specificity, making it ideal for trace-level quantification.[1] In contrast, HPLC-UV offers a more accessible and cost-effective solution suitable for screening or for analyzing samples with higher AHD concentrations.[1]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of 1-Aminohydantoin, with data compiled from various validated methods.

Performance ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~ 0.2 µg/mLSignificantly lower than HPLC-UV
Limit of Quantitation (LOQ) ~ 0.6 µg/mLAs low as 0.1 µg/kg in certain matrices
Linearity Range 1-100 µg/mL0.2-20 µg/kg in certain matrices
Accuracy (% Recovery) 98 - 102%82.2 - 108.1%
Precision (% RSD) < 2.0%Intra-Day: 1.5 - 3.8%, Inter-Day: 2.2 - 4.8%
Selectivity Prone to matrix interferenceHigh selectivity with the use of MRM
Sample Throughput Generally lower due to longer run timesHigher, with shorter analytical run times
Instrumentation Cost LowerHigher
Complexity Simpler instrumentation and operationMore complex instrumentation and method development

Logical Comparison of Analytical Techniques

Logical Comparison of LC-MS/MS and HPLC-UV for 1-AH Analysis cluster_0 LC-MS/MS cluster_1 HPLC-UV advantage_ms Advantages: - High Sensitivity - High Selectivity - Confirmatory disadvantage_ms Disadvantages: - High Cost - Complex Instrumentation advantage_uv Advantages: - Lower Cost - Simpler Instrumentation - Good for Screening disadvantage_uv Disadvantages: - Lower Sensitivity - Lower Selectivity - Prone to Matrix Interference 1-Aminohydantoin Analysis 1-Aminohydantoin Analysis 1-Aminohydantoin Analysis->advantage_ms 1-Aminohydantoin Analysis->advantage_uv

Caption: Logical comparison of LC-MS/MS and HPLC-UV for 1-AH analysis.

Detailed Experimental Protocols

The following are generalized protocols. Laboratories should perform in-house validation to ensure methods meet their specific requirements.

Protocol 1: HPLC-UV Method for this compound

This method is suitable for the analysis of bulk materials or samples with higher expected concentrations of AHD.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • This compound analytical standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄, analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

  • Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

2. Preparation of Solutions:

  • Mobile Phase (20 mM Potassium Phosphate Buffer, pH 3.0: Acetonitrile, 95:5 v/v): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Mix 950 mL of the buffer with 50 mL of acetonitrile. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in the mobile phase in a 10 mL volumetric flask.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.

3. Sample Preparation:

  • Accurately weigh the sample containing 1-Aminohydantoin.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

5. Quantification:

  • Generate a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of 1-Aminohydantoin in the sample by comparing its peak area to the calibration curve.

Protocol 2: LC-MS/MS Method for 1-Aminohydantoin in Biological Matrices

This method is adapted for high sensitivity and selectivity, making it suitable for regulatory and research purposes.

1. Sample Preparation, Hydrolysis, and Derivatization:

  • Weigh approximately 1-2 g of a homogenized tissue sample into a centrifuge tube.

  • If using a stable isotope-labeled internal standard (e.g., 1-Aminohydantoin-d2), spike the sample at this stage.

  • Add 5-10 mL of 0.1 M - 0.125 M hydrochloric acid (HCl).

  • Vortex the sample, then add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.[1]

  • Incubate the mixture overnight (approximately 16 hours) in a shaking water bath at 37°C.[1]

2. Extraction:

  • Cool the sample to room temperature.

  • Neutralize the sample to a pH of approximately 7.0 by adding 1 M NaOH and a phosphate buffer.

  • Perform a liquid-liquid extraction (LLE) by adding 5 mL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging.[1]

  • Transfer the upper organic layer to a clean tube. Repeat the extraction and combine the organic layers.[1]

  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.[1]

3. LC-MS/MS Analysis:

  • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol (B129727):water) and filter through a 0.22 µm syringe filter into an autosampler vial.[1]

4. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[1]

  • Flow Rate: 0.2 - 0.4 mL/min.[1]

  • Injection Volume: 10 µL.[1]

5. Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions: Specific precursor and product ions for derivatized AHD (NP-AHD) and its internal standard must be optimized in-house. For NP-AHD, a potential precursor ion would be the [M+H]⁺ ion, and product ions would be determined through fragmentation experiments.

6. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of AHD in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the analysis of 1-Aminohydantoin, highlighting the common initial steps for complex matrices and the subsequent divergence for HPLC-UV and LC-MS/MS analysis.

General Workflow for 1-Aminohydantoin (AHD) Analysis cluster_prep Sample Preparation (for Biological Matrices) cluster_hplcuv HPLC-UV Analysis cluster_lcmsms LC-MS/MS Analysis Sample Sample Homogenization Hydrolysis Acid Hydrolysis Sample->Hydrolysis Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Separation HPLC Separation (Isocratic) Reconstitution->HPLC_Separation LC_Separation LC Separation (Gradient) Reconstitution->LC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Quantification Quantification UV_Detection->HPLC_Quantification MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection LC_Quantification Quantification MS_Detection->LC_Quantification

Caption: General workflow for 1-Aminohydantoin (AHD) analysis.

References

A Comparative Guide to Alternatives for 1-Aminohydantoin Hydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The derivatization of 1-aminohydantoin (B1197227) (AHD), a key metabolite of the antibacterial drug nitrofurantoin (B1679001), is a critical step for its synthesis, purification, and analytical quantification. While 2-nitrobenzaldehyde (B1664092) is a widely used derivatizing agent, particularly for analytical purposes, several other aldehydes and ketones serve as effective alternatives in various applications, from chemical synthesis to the creation of active pharmaceutical ingredients.

This guide provides an objective comparison of common alternatives to 2-nitrobenzaldehyde for the derivatization of 1-aminohydantoin hydrochloride, supported by experimental data and detailed protocols to aid in reagent selection and methods development.

Performance Comparison of Derivatization Reagents

The selection of a derivatization agent often depends on the desired outcome, whether it is for creating a stable intermediate for synthesis or a readily detectable product for analysis. The following table summarizes the performance of key alternatives in their reaction with 1-aminohydantoin.

ReagentDerivative ProductTypical Reaction ConditionsYieldM.P. of Derivative (°C)Application Focus
Benzaldehyde (B42025) 1-(Benzylideneamino)hydantoinAqueous ethanol (B145695), acidification with HCl.[1]Good254 - 255[2][3]Synthesis Intermediate / Protecting Group
Acetone (B3395972) 1-(Isopropylideneamino)hydantoinAbsolute ethanol, sodium ethoxide, reflux.[1]GoodNot specifiedSynthesis Intermediate / Purification
5-Nitro-2-furaldehyde (B57684) 1-(5'-Nitro-2'-furfurylideneamino)hydantoin (Nitrofurantoin)Ethanol, water, HCl, reflux for 30 min.[2]~92%[4]255 - 258 (decomp.)[4]API Synthesis (Nitrofurantoin)
2-Nitrobenzaldehyde 1-(2'-Nitrobenzylideneamino)hydantoinAqueous HCl, DMSO, 37°C overnight.HighNot specifiedAnalytical Derivatization (LC-MS/MS)

Experimental Protocols

Detailed methodologies for the derivatization of this compound with the compared reagents are provided below. These protocols are derived from established synthetic procedures.

Protocol 1: Derivatization with Benzaldehyde

This procedure yields 1-(benzylideneamino)hydantoin, a stable crystalline solid often used as an intermediate that can be hydrolyzed to liberate 1-aminohydantoin.[1][3]

  • Pre-reaction Setup : In a round-bottom flask, prepare a solution of benzaldehyde semicarbazone in absolute ethanol.

  • Reagent Addition : Add a solution of sodium ethoxide in absolute ethanol to the flask.

  • Follow this by the rapid addition of ethyl monochloroacetate, maintaining the temperature at approximately 50-60°C.

  • Reaction : Stir the mixture at 50-60°C for 1 hour, followed by a 15-minute reflux.

  • Isolation : After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the 1-(benzylideneamino)hydantoin.

  • Purification : Filter the precipitate, wash with water, and dry. The product can be recrystallized from aqueous ethanol.[2]

Protocol 2: Derivatization with 5-Nitro-2-furaldehyde (Synthesis of Nitrofurantoin)

This protocol describes the direct condensation of this compound with 5-nitro-2-furaldehyde diacetate to produce the active pharmaceutical ingredient, nitrofurantoin.[2][4]

  • Reaction Mixture : Combine 5-nitro-2-furaldehyde diacetate (2.43 g) and this compound (1.52 g) in a mixture of ethanol (10 ml), concentrated hydrochloric acid (5 ml), and water (20 ml).[2]

  • Reaction : Heat the mixture to reflux and maintain for 30 minutes. A yellow precipitate of nitrofurantoin will form.

  • Cooling and Filtration : Cool the reaction mixture. Filter the crystalline solid.

  • Washing and Drying : Wash the collected solid with aqueous alcohol and then dry to yield 1-(5'-nitro-2'-furfurylideneamino)hydantoin.

Protocol 3: Derivatization with Acetone

This method is useful for forming a protected version of 1-aminohydantoin, which can be valuable during multi-step syntheses or for purification.[1][5]

  • Preparation : Dissolve acetone semicarbazone (23 g) in a solution of sodium methoxide (B1231860) (10.8 g) in super-dry industrial methylated spirits (90 ml).[1]

  • Addition : Slowly add this solution with stirring to a mixture of ethyl monochloroacetate (12.25 g) and industrial methylated spirits (30 ml), keeping the temperature around 55-60°C.

  • Reaction : Stir the resulting mixture at 55-60°C for 30 minutes.

  • Hydrolysis (Optional for AHD-HCl generation) : The resulting 1-(isopropylideneamino)hydantoin can be hydrolyzed by heating in an aqueous solution of hydrochloric acid (pH 1-2) to yield the desalted this compound.[5]

Reaction Schematics and Workflows

Visual representations of the chemical processes and experimental steps can clarify complex relationships and procedures. The following diagrams were generated using Graphviz.

Caption: General reaction mechanism for the derivatization of 1-aminohydantoin.

Derivatization_Workflow Typical Experimental Workflow for Derivatization start Start: 1-Aminohydantoin HCl dissolve Dissolve AHD and Aldehyde/Ketone in appropriate solvent start->dissolve react Add Catalyst (Acid/Base) Apply Heat (e.g., Reflux) dissolve->react cool Cool Reaction Mixture to Induce Precipitation react->cool isolate Isolate Product via Filtration cool->isolate purify Wash and Dry Solid (Optional: Recrystallize) isolate->purify end End: Purified Derivative purify->end

Caption: A typical workflow for the synthesis and isolation of a 1-aminohydantoin derivative.

References

A Comparative Guide to Ketone Derivatization: 1-Aminohydantoin Hydrochloride vs. Girard's Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the analytical detection of ketones, particularly in complex biological matrices, derivatization is a critical tool. This guide provides a detailed comparison of two prominent derivatizing agents: 1-Aminohydantoin hydrochloride and the well-established Girard's reagents (T and P). By examining their reaction mechanisms, experimental protocols, and performance in mass spectrometry, this document aims to equip researchers with the knowledge to select the optimal reagent for their specific analytical challenges.

The analysis of ketones, a diverse class of organic compounds including steroids, signaling molecules, and environmental contaminants, often presents challenges due to their inherent chemical properties. Low ionization efficiency in mass spectrometry (MS) and poor chromatographic retention can hinder sensitive and accurate quantification. Chemical derivatization addresses these issues by modifying the ketone's structure to improve its analytical characteristics.

Introduction to the Reagents

This compound is a heterocyclic compound containing a reactive primary amine group. While historically noted for its role in the synthesis of pharmaceuticals like nitrofurantoin, its potential as a derivatizing agent for analytical purposes is an area of growing interest. Its structure allows for the formation of hydrazone derivatives with ketones.

Girard's reagents , specifically Girard's Reagent T (GRT) and Girard's Reagent P (GRP), are cationic hydrazine (B178648) derivatives that have been extensively used for decades to derivatize ketones and aldehydes.[1] GRT contains a quaternary ammonium (B1175870) group, while GRP possesses a pyridinium (B92312) moiety. These permanently charged groups significantly enhance the ionization efficiency of the resulting ketone derivatives in electrospray ionization mass spectrometry (ESI-MS).[2]

Reaction Mechanism and Derivatization Process

Both this compound and Girard's reagents react with the carbonyl group of a ketone to form a stable hydrazone derivative through a nucleophilic addition-elimination reaction. The reaction is typically carried out under mild acidic conditions, which catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

The general reaction mechanism involves the nucleophilic attack of the primary amine of the derivatizing agent on the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

dot

Caption: General reaction mechanism of a ketone with a hydrazine-based derivatizing agent.

Performance Comparison: A Data-Driven Analysis

The choice of a derivatizing agent hinges on its performance in key analytical parameters. While direct comparative studies between this compound and Girard's reagents are limited, we can infer their relative performance based on available data for each.

ParameterThis compoundGirard's Reagents (T & P)References
Reaction Efficiency & Yield Described in synthetic contexts, with good yields reported for specific reactions. Quantitative data for analytical derivatization is not widely available.High reaction efficiency reported for a wide range of ketones, including steroids. Derivatization can be rapid, often completed within minutes to a few hours.[3],[4]
Ionization Enhancement (MS) The hydantoin (B18101) moiety itself does not carry a permanent charge, so ionization enhancement is expected to be less pronounced compared to Girard's reagents.The permanent positive charge on the quaternary ammonium (Girard T) or pyridinium (Girard P) group leads to a significant increase in ionization efficiency in positive-ion ESI-MS. This results in substantially lower limits of detection.[1],[2]
Stability of Derivatives Hydrazone stability is pH-dependent, generally stable at neutral pH but susceptible to hydrolysis under acidic conditions. Specific stability data for 1-aminohydantoin-ketone derivatives is not readily available.Girard's reagent-ketone derivatives (hydrazones) also exhibit pH-dependent stability. They are sufficiently stable for LC-MS analysis under typical reversed-phase conditions.[5]
Chromatographic Properties Derivatization can alter the polarity and retention of ketones, potentially improving chromatographic separation.The introduction of a charged and polar group can significantly alter the chromatographic behavior of the derivatized ketone, often leading to improved peak shape and resolution.[6]
Commercial Availability Available from various chemical suppliers.Widely available from numerous chemical suppliers.N/A

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for ketone derivatization using both types of reagents.

Protocol 1: Derivatization of Ketosteroids with Girard's Reagent P

This protocol is adapted from a method for the analysis of ketosteroids in human serum.[4]

  • Sample Preparation: Extract the ketosteroids from the biological matrix using a suitable solvent (e.g., methyl tert-butyl ether).

  • Derivatization:

    • Reconstitute the dried extract in 200 µL of 10% acetic acid in methanol.

    • Add 20 µL of Girard's Reagent P solution (1 mg/mL in water).

    • Incubate the mixture at 60 °C for 10 minutes.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried derivative in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).

    • Inject an aliquot into the LC-MS system.

dot

Girard_Protocol start Start: Ketosteroid Sample extraction Liquid-Liquid Extraction (e.g., MTBE) start->extraction drydown1 Evaporate to Dryness extraction->drydown1 derivatization Reconstitute in 10% Acetic Acid/Methanol + Add Girard's Reagent P Incubate at 60°C for 10 min drydown1->derivatization drydown2 Evaporate to Dryness derivatization->drydown2 reconstitution Reconstitute in Injection Solvent drydown2->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Aminohydantoin_Protocol start Start: Ketone Sample extraction Sample Extraction start->extraction drydown Evaporate to Dryness extraction->drydown derivatization Dissolve in Solvent (e.g., Methanol) + Add 1-Aminohydantoin HCl + Add Catalytic Acid Heat and Monitor drydown->derivatization analysis Direct LC-MS Analysis or Work-up derivatization->analysis Decision_Tree start Start: Need to derivatize a ketone? ms_sensitivity Is high sensitivity in ESI-MS a primary requirement? start->ms_sensitivity established_method Is a well-established and validated method preferred? ms_sensitivity->established_method No girards Choose Girard's Reagents (T or P) ms_sensitivity->girards Yes exploratory_work Is this for exploratory work or developing a novel method? established_method->exploratory_work No established_method->girards Yes exploratory_work->girards No (or as a benchmark) aminohydantoin Consider this compound exploratory_work->aminohydantoin Yes

References

An Inter-laboratory Comparison of 1-Aminohydantoin Hydrochloride Measurement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-Aminohydantoin hydrochloride (AHD), a critical metabolite of the nitrofuran antibiotic nitrofurantoin. The accurate measurement of AHD is paramount for drug development professionals and scientists in ensuring food safety and monitoring drug metabolism. This document outlines the prevalent analytical techniques, presents supporting experimental data, and details the associated protocols to assist laboratories in selecting and implementing the most suitable method for their needs.

Introduction

1-Aminohydantoin (AHD) is the primary tissue-bound metabolite of nitrofurantoin, a nitrofuran antibiotic. Due to concerns over the carcinogenic potential of nitrofuran residues in food products of animal origin, their use is banned in many countries. Regulatory monitoring, therefore, focuses on the detection of their stable metabolites, such as AHD. The direct analysis of AHD is challenging due to its polarity and low molecular weight. Consequently, a derivatization step, most commonly with 2-nitrobenzaldehyde (B1664092) (2-NBA), is a crucial part of the analytical workflow to enhance its chromatographic retention and detection.[1]

The two primary analytical techniques employed for the quantification of AHD are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is widely regarded as the confirmatory method due to its superior sensitivity and specificity, while HPLC-UV serves as a viable and more accessible screening method.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of LC-MS/MS and HPLC-UV for the analysis of 1-Aminohydantoin. The data is compiled from in-house validation studies and proficiency testing reports to provide a comparative overview.

Table 1: Performance Characteristics of LC-MS/MS for 1-Aminohydantoin (AHD) Analysis

ParameterReported ValueMatrixSource
Limit of Detection (LOD) 0.0218 - 0.0596 µg/kgAnimal TissueIn-house Validation[2]
Limit of Quantitation (LOQ) 0.0719 - 0.1966 µg/kgAnimal TissueIn-house Validation[2]
Decision Limit (CCα) 0.264 - 0.407 µg/kgAnimal TissueIn-house Validation[2]
Detection Capability (CCβ) 0.275 - 0.582 µg/kgAnimal TissueIn-house Validation[2]
Recovery 93.5% - 127.5%Animal TissueIn-house Validation[2]
Repeatability (RSDr) < 15%Animal TissueIn-house Validation[2]
Reproducibility (RSDR) < 15%Animal TissueIn-house Validation[2]
Assigned Value (Proficiency Test) 1.0 - 5.0 µg/kgShrimpProficiency Study[3]
Standard Deviation (Proficiency Test) 0.2 - 1.2 µg/kgShrimpProficiency Study[3]

Table 2: General Performance Characteristics of HPLC-UV for 1-Aminohydantoin (AHD) Analysis

ParameterGeneral PerformanceNotes
Sensitivity Lower than LC-MS/MSSuitable for higher concentrations.
Specificity Prone to matrix interferenceA clean-up step is often necessary.
Application Screening purposes, bulk material analysisCost-effective alternative to LC-MS/MS.
Derivatization Essential for UV detectionIntroduces a chromophore.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the measurement of this compound.

Protocol 1: LC-MS/MS Method for AHD in Biological Matrices

This method is adapted for high sensitivity and selectivity, making it suitable for regulatory and research purposes.

1. Sample Preparation, Hydrolysis, and Derivatization:

  • Weigh approximately 1-2 g of homogenized tissue sample into a centrifuge tube.

  • Spike the sample with a stable isotope-labeled internal standard (e.g., 1-Aminohydantoin-d4).

  • Add 5-10 mL of 0.1 M hydrochloric acid (HCl).

  • Vortex the sample, then add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.

  • Incubate the mixture overnight (approximately 16 hours) in a shaking water bath at 37°C to release the bound AHD and facilitate derivatization.

2. Extraction:

  • Cool the sample to room temperature.

  • Neutralize the sample to a pH of approximately 7.0 by adding 1 M NaOH and a phosphate (B84403) buffer (e.g., 1 M KH₂PO₄).

  • Perform a liquid-liquid extraction (LLE) by adding 5 mL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging.

  • Transfer the upper organic layer to a clean tube. Repeat the extraction and combine the organic layers.

  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

3. LC-MS/MS Analysis:

  • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol (B129727):water) and filter through a 0.22 µm syringe filter.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

Protocol 2: HPLC-UV Method for AHD

This method is suitable for the analysis of bulk materials or samples with higher expected concentrations of AHD.

1. Sample Preparation and Derivatization:

  • For biological matrices, follow the hydrolysis, derivatization, and extraction steps (Step 1 and 2) from the LC-MS/MS protocol. The derivatization is crucial to introduce a chromophore for UV detection.

  • A solid-phase extraction (SPE) clean-up step may be beneficial to reduce matrix interference.

2. HPLC-UV Analysis:

  • Reconstitute the dried extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 20 mM Potassium Phosphate Buffer (pH 3.0) and Acetonitrile (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined based on the UV absorbance maximum of the derivatized AHD.

    • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a series of working standard solutions of derivatized AHD.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration in the samples from the calibration curve.

Visualizations

The following diagrams illustrate key aspects of the this compound measurement process.

Derivatization of AHD with 2-NBA.

Experimental_Workflow Sample Sample Homogenization Hydrolysis Acid Hydrolysis & Derivatization (with 2-NBA) Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or HPLC-UV Analysis Reconstitution->Analysis Quantification Data Analysis & Quantification Analysis->Quantification Method_Comparison cluster_LCMSMS LC-MS/MS cluster_HPLCUV HPLC-UV AHD_Analysis 1-Aminohydantoin Analysis LCMSMS_Node Advantages: - High Sensitivity - High Selectivity - Confirmatory Disadvantages: - Higher Cost - Complex Instrumentation AHD_Analysis->LCMSMS_Node Confirmatory Method HPLCUV_Node Advantages: - Lower Cost - Simpler Instrumentation - Good for Screening Disadvantages: - Lower Sensitivity - Potential for Interference AHD_Analysis->HPLCUV_Node Screening Method

References

A Comparative Guide to the Accuracy and Precision of 1-Aminohydantoin Hydrochloride Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of aldehydes is critical across various fields, from monitoring food safety to developing new pharmaceuticals. 1-Aminohydantoin hydrochloride (AHD) has emerged as a valuable analytical standard and derivatizing agent for this purpose, particularly for the analysis of nitrofuran antibiotic residues. This guide provides an objective comparison of its performance with other common alternatives, supported by available experimental data.

Performance Comparison of Derivatizing Agents for Aldehyde Analysis

Table 1: Performance Characteristics of Various Derivatizing Agents for Aldehyde Quantification

Derivatizing AgentAnalyte(s)MethodLinearity (r²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
1-Aminohydantoin-d2 HCl (Internal Standard) 1-AminohydantoinIsotope Dilution Mass SpectrometryNot Specified82.2 - 108.1%Intra-Day: 1.5 - 3.8%, Inter-Day: 2.2 - 4.8%Not SpecifiedNot Specified[BenchChem]
2,4-Dinitrophenylhydrazine (DNPH) FormaldehydeHPLC-UV> 0.99Not SpecifiedNot Specified17.33 µg/mL57.76 µg/mL[BenchChem]
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Various AldehydesGC-MS> 0.9988-107%Not SpecifiedAs low as 0.005 nM for some aldehydesTypically in the low nM range[BenchChem]
D-Cysteine Eight AldehydesLC-MS/MSNot SpecifiedNot Specified< 2.0% at 0.1 and 1.0 mg/L (except for octanal)0.2-1.9 µg/L0.7-6.0 µg/L[PubMed]

Note: The data presented above is compiled from different sources and for various analytes and matrices. Direct comparison should be made with caution. The use of an isotopically labeled internal standard, such as 1-Aminohydantoin-d2 HCl, is considered a gold standard technique for achieving high accuracy and precision in mass spectrometry-based methods by correcting for matrix effects and variability during sample preparation. [BenchChem]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the analysis of aldehydes using this compound and an alternative, 2,4-Dinitrophenylhydrazine.

Protocol 1: HPLC-UV Analysis of Aldehydes using this compound Derivatization

This protocol is adapted from methods used for the determination of nitrofuran metabolites, where 1-Aminohydantoin is a key marker.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • This compound analytical standard (≥98% purity).

  • Acetonitrile (B52724) (HPLC grade).

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄).

  • Orthophosphoric acid.

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0): Acetonitrile (95:5 v/v). To prepare, dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water, adjust pH to 3.0 with orthophosphoric acid. Mix 950 mL of this buffer with 50 mL of acetonitrile. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

3. Sample Preparation and Derivatization (for tissue samples):

  • Weigh approximately 1-2 g of the homogenized sample into a centrifuge tube.

  • Add 5-10 mL of 0.1 M - 0.125 M hydrochloric acid.

  • Vortex the sample and then add 200 µL of a suitable aldehyde-containing solution or standard.

  • Incubate the mixture to allow for the release of protein-bound aldehydes and subsequent reaction with 1-Aminohydantoin (if present as a residue). For derivatization of a standard aldehyde solution, the incubation step with acid hydrolysis can be omitted.

  • Proceed with extraction using a suitable solvent like ethyl acetate.

4. HPLC Analysis:

  • Inject the prepared sample or standard solution into the HPLC system.

  • Set the flow rate to 1.0 mL/min.

  • Monitor the effluent at a wavelength determined by the UV absorbance maximum of the derivatized aldehyde.

  • Quantify the analyte by comparing its peak area to the calibration curve generated from the working standard solutions.

Protocol 2: HPLC-UV Analysis of Aldehydes using 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

1. Instrumentation:

  • Same as Protocol 1.

2. Reagents and Solutions:

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent solution (e.g., in acidified acetonitrile).

  • Aldehyde standards.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

3. Sample Preparation and Derivatization:

  • For air samples, draw a known volume of air through a DNPH-coated silica (B1680970) gel cartridge.

  • For liquid samples, mix a known volume of the sample with the DNPH reagent solution.

  • Allow the derivatization reaction to proceed at room temperature for at least 1 hour.

  • Elute the derivatives from the cartridge or dilute the reaction mixture with the mobile phase.

4. HPLC Analysis:

  • Inject the prepared sample into the HPLC system.

  • Use a suitable gradient of acetonitrile and water as the mobile phase to separate the DNPH derivatives.

  • Monitor the effluent at approximately 360 nm.

  • Quantify the aldehydes by comparing the peak areas of their derivatives to a calibration curve prepared from derivatized aldehyde standards.

Signaling Pathways and Experimental Workflows

Visualizing the experimental process can aid in understanding the logical flow and key steps involved in the analysis.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification Sample Sample Collection (e.g., tissue, air, liquid) Derivatization Derivatization Reaction (Formation of Hydrazone) Sample->Derivatization Standard Preparation of 1-Aminohydantoin HCl Standard Solutions Calibration Generation of Calibration Curve Standard->Calibration HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection UV-Vis Detection HPLC->Detection Detection->Calibration Quantification Quantification of Aldehyde Concentration Calibration->Quantification

Caption: Experimental workflow for aldehyde analysis using this compound and HPLC-UV.

logical_relationship cluster_reagents Derivatizing Agents for Aldehyde Analysis cluster_methods Analytical Techniques cluster_performance Performance Metrics AHD 1-Aminohydantoin HCl HPLC_UV HPLC-UV AHD->HPLC_UV LC_MS LC-MS/MS AHD->LC_MS DNPH 2,4-Dinitrophenylhydrazine (DNPH) DNPH->HPLC_UV PFBHA O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) GC_MS GC-MS PFBHA->GC_MS Other Other Reagents (e.g., D-Cysteine) Other->LC_MS Accuracy Accuracy (% Recovery) HPLC_UV->Accuracy Precision Precision (% RSD) HPLC_UV->Precision Sensitivity Sensitivity (LOD, LOQ) HPLC_UV->Sensitivity LC_MS->Accuracy LC_MS->Precision LC_MS->Sensitivity GC_MS->Accuracy GC_MS->Precision GC_MS->Sensitivity

Caption: Logical relationship between derivatizing agents, analytical techniques, and performance metrics.

Comparative Stability Analysis: 1-Aminohydantoin Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative stability of 1-Aminohydantoin (B1197227) Hydrochloride and its prominent derivative, Nitrofurantoin (B1679001), supported by experimental data and detailed protocols.

This guide provides an objective comparison of the stability profiles of 1-Aminohydantoin Hydrochloride (AHH) and its derivative, Nitrofurantoin. Understanding the stability of these compounds is crucial for the development of robust pharmaceutical formulations and for accurate analytical method development. The information presented herein is a synthesis of findings from forced degradation studies and other stability assessments.

Executive Summary

This compound, a key metabolite of Nitrofurantoin, exhibits notable instability in acidic and basic conditions.[1][2] Its primary degradation product under certain stress conditions has been identified as 2-semicarbazidoacetic acid (SAA).[1][2] In contrast, Nitrofurantoin's hydrolytic degradation is significantly slower in acidic environments compared to neutral or alkaline solutions.[3] Both compounds are susceptible to degradation, but their stability profiles under various stress conditions differ, a critical consideration for their handling, formulation, and analytical characterization.

Comparative Stability Data

The following tables summarize the known stability data for this compound and Nitrofurantoin under various stress conditions.

Table 1: Stability of this compound (AHH) under Forced Degradation

Stress ConditionObservationDegradation Product(s)
Acidic HydrolysisHighly unstableNot specified in abstract
Basic HydrolysisHighly unstable2-semicarbazidoacetic acid (SAA)
Oxidative StressMethod-dependent resultsNot specified in abstract
Thermal StressRelatively stable2-semicarbazidoacetic acid (SAA) in solution
Photolytic StressRelatively stableNot specified in abstract
Thermal/HumidityRelatively stableNot specified in abstract

Data synthesized from a forced degradation study abstract.[1][2]

Table 2: Stability of Nitrofurantoin

Stress ConditionTemperaturepHHalf-life
Hydrolytic20°C43.9 years
60°C90.5 days
PhotolyticNot specifiedNot specifiedLeads to photoisomerization and decomposition

Data from a study on hydrolytic degradation.[3] Photodegradation of nitrofurantoin can lead to the formation of 5-nitro-2-furaldehyde (B57684) and 1-aminohydantoin.[4]

Degradation Pathways and Chemical Relationship

The relationship and degradation pathways of these compounds are crucial for understanding their stability. Nitrofurantoin is synthesized from 1-Aminohydantoin, and under certain conditions, can degrade back to it.

Chemical Relationship and Degradation 1-Aminohydantoin 1-Aminohydantoin Nitrofurantoin Nitrofurantoin 1-Aminohydantoin->Nitrofurantoin Synthesis 2-semicarbazidoacetic acid 2-semicarbazidoacetic acid 1-Aminohydantoin->2-semicarbazidoacetic acid Basic Hydrolysis Nitrofurantoin->1-Aminohydantoin Photodegradation 5-nitro-2-furaldehyde 5-nitro-2-furaldehyde Nitrofurantoin->5-nitro-2-furaldehyde Photodegradation

Caption: Relationship and key degradation pathways.

Experimental Protocols

Detailed methodologies are essential for reproducible stability studies. The following protocols are based on established methods for the analysis of 1-Aminohydantoin and Nitrofurantoin.

Forced Degradation Protocol for this compound

This protocol outlines a general procedure for conducting forced degradation studies on AHH.[1][5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Keep the mixture at 60°C for a specified period (e.g., 30 minutes). Neutralize the solution before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the mixture at 60°C for a specified period (e.g., 30 minutes). Neutralize the solution before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified period (e.g., 6 hours).

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. Also, expose a solution of the drug substance to the same temperature.

  • Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

HPLC Method for this compound

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength.

  • Injection Volume: 20 µL.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Stressed Samples Stressed Samples Acid->Stressed Samples Base Base Base->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Heat Heat Heat->Stressed Samples Light Light Light->Stressed Samples Drug Substance Drug Substance Drug Substance->Acid Drug Substance->Base Drug Substance->Oxidation Drug Substance->Heat Drug Substance->Light HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: Workflow for forced degradation studies.

Conclusion

The stability of this compound and its derivatives like Nitrofurantoin is a multifaceted issue that is highly dependent on the environmental conditions. AHH is particularly susceptible to hydrolysis in acidic and basic media, while Nitrofurantoin shows greater stability in acidic conditions. These differing stability profiles have significant implications for drug formulation, storage, and the development of analytical methods. The provided data and protocols offer a foundational guide for researchers and professionals in the pharmaceutical industry to navigate the challenges associated with these compounds. Further direct comparative studies under standardized stress conditions would be beneficial for a more comprehensive understanding of their relative stabilities.

References

A Comparative Guide to Solid-Phase Extraction Cartridges for 1-Aminohydantoin Hydrochloride Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the theoretical performance of three distinct Solid-Phase Extraction (SPE) cartridges for the cleanup of 1-Aminohydantoin hydrochloride (AHD) from biological matrices. In the absence of direct comparative experimental studies, this guide leverages the known physicochemical properties of AHD and established principles of SPE to provide a well-founded theoretical comparison. This information is intended to assist researchers in selecting an appropriate SPE strategy and in the development of specific analytical methods.

1-Aminohydantoin (AHD) is a metabolite of the veterinary drug nitrofurantoin. Its detection in food products of animal origin is crucial for regulatory monitoring. AHD is a polar and weakly basic compound, which presents challenges for its extraction and cleanup from complex biological samples.[1][2][3] Derivatization with 2-nitrobenzaldehyde (B1664092) to form the less polar nitrophenyl derivative (NP-AHD) is a common strategy to improve its chromatographic retention and detection.[4][5]

Physicochemical Properties of 1-Aminohydantoin

PropertyValueSource
Molecular FormulaC₃H₅N₃O₂[3]
Molecular Weight115.09 g/mol [3]
pKa (predicted)7.88[2]
XLogP3-AA-1.6[3]

The low LogP value confirms the high polarity of AHD, while the pKa indicates it is a weak base, which will be protonated at pH values below its pKa. These properties are central to designing an effective SPE cleanup method.

Comparison of SPE Cartridge Performance

This section compares the expected performance of three types of SPE cartridges for the cleanup of the derivatized 1-Aminohydantoin (NP-AHD): Mixed-Mode Cation Exchange, Polymeric Reversed-Phase, and Normal Phase.

Cartridge TypeExpected RecoveryExpected Matrix Effect ReductionSelectivityKey AdvantagesPotential Disadvantages
Mixed-Mode Cation Exchange (MCX) HighHighHighDual retention mechanism (ion exchange and reversed-phase) allows for rigorous washing steps, leading to very clean extracts.[6]Method development can be more complex due to the need to optimize both retention mechanisms.
Polymeric Reversed-Phase Good to HighModerate to HighModerateHigh capacity for a broad range of analytes, including polar compounds.[7] Robust and stable across a wide pH range.May have lower selectivity compared to mixed-mode cartridges, potentially leading to some co-elution of matrix components.
Normal Phase GoodModerateGoodEffective for separating compounds based on polarity in non-aqueous extracts. Can provide different selectivity compared to reversed-phase methods.Requires the sample to be in a non-polar organic solvent, which may necessitate a solvent exchange step after initial extraction. Sensitive to water content in the sample and solvents.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the cleanup of derivatized 1-Aminohydantoin (NP-AHD) using the three selected SPE cartridges. These protocols are based on general principles of SPE and the specific properties of the analyte.

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE

This protocol is designed for a weak base like AHD, taking advantage of both ion-exchange and reversed-phase retention mechanisms for a thorough cleanup.

  • Conditioning:

    • Pass 3 mL of methanol (B129727) through the cartridge.

    • Pass 3 mL of deionized water through the cartridge.

  • Equilibration:

    • Pass 3 mL of a weak acidic buffer (e.g., 2% formic acid in water, pH ~2.5) through the cartridge. This ensures the sulfonic acid groups on the sorbent are charged and the primary amine of AHD is protonated.

  • Sample Loading:

    • Load the pre-treated and derivatized sample (dissolved in a weak acidic solution) onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash with 3 mL of the weak acidic buffer to remove polar interferences.

    • Wash with 3 mL of methanol to remove non-polar, non-basic interferences.

  • Elution:

    • Elute the NP-AHD with 3 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. The basic pH neutralizes the charge on the AHD, disrupting the ion-exchange interaction, and the methanol disrupts the reversed-phase interaction.

Protocol 2: Polymeric Reversed-Phase SPE

This protocol relies on the hydrophobic interaction between the NP-AHD and the polymeric sorbent.

  • Conditioning:

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of deionized water through the cartridge.

  • Equilibration:

    • Pass 3 mL of deionized water through the cartridge.

  • Sample Loading:

    • Load the aqueous, derivatized sample onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash with 3 mL of a low percentage of organic solvent in water (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the NP-AHD with 3 mL of methanol or acetonitrile.

Protocol 3: Normal Phase SPE

This protocol is suitable if the derivatized sample is already in a non-polar organic solvent after a liquid-liquid extraction step.

  • Conditioning:

    • Pass 3 mL of a non-polar solvent (e.g., hexane) through the cartridge.

  • Equilibration:

    • Pass 3 mL of the same non-polar solvent used to dissolve the sample (e.g., ethyl acetate (B1210297)/hexane mixture) through the cartridge.

  • Sample Loading:

    • Load the derivatized sample dissolved in a non-polar solvent onto the cartridge.

  • Washing:

    • Wash with 3 mL of the same non-polar solvent to elute non-polar interferences.

  • Elution:

    • Elute the NP-AHD with a more polar solvent, such as a mixture of ethyl acetate and methanol.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for AHD cleanup and the logical basis for SPE cartridge selection.

AHD_Cleanup_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Hydrolysis Acid Hydrolysis Homogenization->Hydrolysis Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization Conditioning 1. Conditioning Derivatization->Conditioning Equilibration 2. Equilibration Conditioning->Equilibration Sample_Loading 3. Sample Loading Equilibration->Sample_Loading Washing 4. Washing Sample_Loading->Washing Elution 5. Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis

Caption: General experimental workflow for 1-Aminohydantoin (AHD) cleanup and analysis.

SPE_Selection_Logic cluster_cartridges Potential SPE Cartridges Analyte_Properties AHD Properties: - Weakly Basic (pKa ~7.88) - Highly Polar (LogP ~ -1.6) - Derivatized to NP-AHD (less polar) MCX Mixed-Mode Cation Exchange (MCX) (Ion Exchange + Reversed Phase) Analyte_Properties->MCX Protonated amine interacts with cation exchanger. Hydrophobic part interacts with reversed-phase. Polymeric_RP Polymeric Reversed-Phase (Hydrophobic Interaction) Analyte_Properties->Polymeric_RP Increased hydrophobicity of NP-AHD allows retention. Normal_Phase Normal Phase (Polar Interaction) Analyte_Properties->Normal_Phase Polar functional groups of NP-AHD interact with polar sorbent.

References

A Comparative Guide to the Synthetic Routes of 1-Aminohydantoin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Aminohydantoin (B1197227) hydrochloride, a crucial building block in the synthesis of various pharmaceuticals, including the antibacterial agent nitrofurantoin, can be produced through several synthetic pathways. This guide provides an objective comparison of the most common routes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route for 1-aminohydantoin hydrochloride is often a trade-off between yield, purity, cost, and process complexity. The two primary methods discussed are the traditional route starting from monochloroacetic acid and hydrazine (B178648), and a more modern approach utilizing semicarbazones.

ParameterRoute 1: From SemicarbazonesRoute 2: From Monochloroacetic Acid & Hydrazine
Starting Materials Semicarbazone (e.g., acetone (B3395972) or benzaldehyde (B42025) semicarbazone), Ethyl Monochloroacetate, Sodium AlkoxideMonochloroacetic Acid, Hydrazine, Sodium Hydroxide (B78521), Sodium Cyanate (B1221674)
Overall Yield ~60% (based on starting hydrazine)[1]35-40%[2]
Purity Good, can be further purified to >99.5%Moderate, requires significant purification
Key Advantages Higher yield, faster process, avoids hydrazine recovery, less hazardous[1]Utilizes basic starting materials
Key Disadvantages Requires preparation of the starting semicarbazoneLower yield due to side reactions (formation of hydrazino-diacetic acid), involves hydrazine recovery, potentially hazardous[1]
Reaction Steps 2 (Condensation, Hydrolysis)3 (Hydrazination, Cyanation, Cyclization)

Visualizing the Evaluation Workflow

The process of selecting an optimal synthesis route can be visualized as a logical workflow, considering key efficiency parameters at each stage.

cluster_0 Route Evaluation Workflow start Identify Potential Synthesis Routes route1 Route 1: From Semicarbazones start->route1 route2 Route 2: From Monochloroacetic Acid and Hydrazine start->route2 data_collection Gather Experimental Data: - Yield - Purity - Reaction Conditions - Safety route1->data_collection route2->data_collection comparison Comparative Analysis data_collection->comparison selection Select Optimal Route comparison->selection

Caption: Workflow for evaluating the efficiency of this compound synthesis routes.

Experimental Protocols

Below are detailed experimental protocols for the two primary synthesis routes, as well as a general purification procedure.

Route 1: Synthesis from Acetone Semicarbazone

This method is favored for its higher yield and more streamlined process.

Step 1: Preparation of 1-(Isopropylideneamino)-hydantoin

  • Dissolve 14.5 g of acetone semicarbazone in a solution of 2.875 g of sodium in 60 ml of absolute ethanol (B145695).

  • Add this solution to 7.66 g of ethyl monochloroacetate at a rate that maintains the temperature at approximately 60°C.

  • After the addition is complete, stir the mixture for about 30 minutes and then reflux for 15 minutes.

  • Add a further 2.875 g of sodium dissolved in 60 ml of absolute ethanol, followed by the rapid addition of 7.66 g of ethyl monochloroacetate at 50-60°C.

  • Stir the mixture at 50-60°C for 1 hour and then reflux for 15 minutes.

Step 2: Hydrolysis to 1-Aminohydantoin Salt

  • Cool the reaction mixture from Step 1.

  • Add a mixture of 100 ml of water and 22 g of concentrated sulfuric acid with vigorous stirring.

  • Heat the reaction mixture to about 78°C for 5 minutes to obtain a clear solution.

  • Cool the solution and stir at approximately 15°C for 1 hour to crystallize the product.

  • Filter the white crystalline solid, wash with aqueous alcohol, and dry. The resulting solid is a crude mixture of 1-aminohydantoin sulfate (B86663) and sodium sulfate.[2] To obtain the hydrochloride salt, hydrochloric acid would be used in place of sulfuric acid during the hydrolysis step.

Route 2: Synthesis from Monochloroacetic Acid and Hydrazine

This traditional route is characterized by its lower yield but uses more fundamental starting materials.

Step 1: Preparation of 2-Semicarbazidoacetic Acid

  • Gradually add an aqueous solution of chloroacetic acid to a solution of sodium hydroxide in at least 50% hydrazine hydrate, maintaining the temperature between 90-100°C.[3]

  • After the addition, continue stirring in the same temperature range for about one hour.[3]

  • The hydrazinoacetic acid intermediate is then converted to 2-semicarbazidoacetic acid by reaction with sodium or potassium cyanate in a slightly acidic or alkaline solution.[2] A yield of 40% for 2-semicarbazidoacetic acid has been reported.[3]

Step 2: Cyclization to this compound

  • Treat the 2-semicarbazidoacetic acid from the previous step with a mineral acid, such as hydrochloric acid, to induce cyclization and form the 1-aminohydantoin salt.[2]

Purification of this compound

High purity is often required for pharmaceutical applications. A refining process using acetone and ethanol can significantly reduce impurities.

  • Acetone Refining: Take the crude this compound and add acetone. Heat the mixture to disperse the solid and incubate for 50-60 minutes. Cool the mixture and filter.

  • Ethanol Refining: Take the solid obtained from the acetone refining step and add dehydrated ethanol. Warm the mixture to 35-40°C and incubate for 20-30 minutes. Cool to 15-20°C and filter to obtain the purified this compound. This process has been shown to reduce impurity content from 2-3% to less than 0.5%.

For further purification, recrystallization can be employed.

Recrystallization Protocol

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained at the boiling point.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.[4]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven at a temperature below the melting point.[4]

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Aminohydantoin Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 1-Aminohydantoin hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step process for its safe handling and disposal, ensuring compliance with safety regulations and promoting a secure laboratory environment.

I. Immediate Safety and Hazard Summary

Before handling this compound, it is essential to be aware of its potential hazards. While some classifications identify it as a non-hazardous substance, other data suggests it may pose certain risks.[1] Below is a summary of its key characteristics and potential hazards.

Property Information Source
Physical State Solid, Pale yellow powder[2]
Melting Point 201 - 205 °C / 393.8 - 401 °F[2]
Stability Stable under recommended storage conditions. Hygroscopic.[2]
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases.[2]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride gas.[2]
GHS Hazard Statements May be harmful if swallowed or in contact with skin. May cause skin and serious eye irritation.[3]

II. Step-by-Step Disposal Procedure

The proper disposal of this compound must adhere to local, national, and institutional regulations. The following steps provide a general framework for its safe disposal.

Step 1: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (such as butyl rubber), and a lab coat.[4]

Step 2: Containment

  • Keep the chemical in its original, properly labeled container whenever possible.

  • Do not mix this compound with other waste materials.

Step 3: Handling Spills

  • In the event of a spill, prevent further leakage if it is safe to do so.[4]

  • Carefully sweep up the solid material, avoiding dust formation.[2][5]

  • Place the swept-up material into a suitable, closed, and properly labeled container for disposal.[5]

  • Clean the affected area thoroughly.

Step 4: Waste Collection and Storage

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Ensure the container is tightly closed to prevent moisture absorption, as the substance is hygroscopic.[2]

Step 5: Final Disposal

  • The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.[5][6][7]

  • Dispose of the material in accordance with all applicable local, state, and federal environmental regulations.[1][4]

  • Handle uncleaned, empty containers as you would the product itself and dispose of them through the same licensed service.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have 1-Aminohydantoin hydrochloride for disposal F Is it a spill? A->F B Is it in its original container? C Yes B->C Yes D No B->D No J Store waste container in a cool, dry, well-ventilated area C->J E Transfer to a suitable, labeled, closed container D->E E->J G Yes F->G Yes H No F->H No I Sweep up carefully, avoiding dust. Place in a labeled, closed container. G->I H->B I->J K Contact licensed waste disposal service J->K L Dispose of according to local regulations K->L

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment.

References

Personal protective equipment for handling 1-Aminohydantoin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling, storage, and disposal of 1-Aminohydantoin hydrochloride. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of the product.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety GogglesMust be equipped with side-shields to offer protection against splashes.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling powdered chemicals. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[1][3][4]
Body Protection Laboratory CoatA standard lab coat or other impervious clothing should be worn to prevent skin contact.[1]
Respiratory Protection NIOSH-Approved RespiratorIn well-ventilated areas, respiratory protection may not be necessary. However, if there is a risk of dust formation or if ventilation is inadequate, a NIOSH-approved N95 respirator or a higher level of protection is recommended. For significant spills or emergencies, a self-contained breathing apparatus may be required.[1]

Operational Plan: Handling and Storage

Proper handling and storage protocols are crucial for maintaining the chemical's stability and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred designated area for handling this compound.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1][3]

General Handling Procedures
  • Avoid Dust Formation: Take precautions to prevent the generation of dust and aerosols during handling.[5]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

Storage Conditions
  • Container: Keep the storage container tightly sealed to prevent contamination and exposure to moisture.

  • Environment: Store in a cool, dry, and well-ventilated place. Protect from direct sunlight and moisture.

  • Incompatibilities: Avoid storing near strong oxidizing agents, strong acids, and strong bases.

Spill Management Workflow

In the event of a spill, a structured and immediate response is critical to contain the material and mitigate any potential hazards. The following workflow outlines the necessary steps for managing a spill of this compound.

Caption: Workflow for handling a chemical spill of this compound.

Disposal Plan

The disposal of this compound, along with any contaminated materials, must be carried out in strict accordance with all applicable institutional, local, state, and federal regulations.

  • Waste Characterization: Unused or waste this compound should be treated as chemical waste.

  • Containerization: Collect waste material in a suitable, sealed, and properly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials used for spill cleanup, such as absorbent pads, and contaminated PPE (e.g., gloves) must also be disposed of as hazardous waste.

  • Professional Disposal: Utilize your institution's designated chemical waste disposal service for final removal and disposal. Do not pour down the drain or discard in regular trash.[3][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.